N,4-Dimethyl-5-nitropyridin-2-amine
Description
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Structure
3D Structure
Properties
CAS No. |
70564-14-6 |
|---|---|
Molecular Formula |
C7H9N3O2 |
Molecular Weight |
167.17 g/mol |
IUPAC Name |
N,4-dimethyl-5-nitropyridin-2-amine |
InChI |
InChI=1S/C7H9N3O2/c1-5-3-7(8-2)9-4-6(5)10(11)12/h3-4H,1-2H3,(H,8,9) |
InChI Key |
BGAWIHAMMIHVET-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1[N+](=O)[O-])NC |
Origin of Product |
United States |
Foundational & Exploratory
N,4-Dimethyl-5-nitropyridin-2-amine chemical structure and properties
Topic: N,4-Dimethyl-5-nitropyridin-2-amine: Chemical Structure, Synthesis, and Applications in Drug Discovery
Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists
Executive Summary
N,4-Dimethyl-5-nitropyridin-2-amine (CAS: 70564-14-6) represents a critical intermediate scaffold in the synthesis of bioactive heterocyclic compounds. Characterized by a highly functionalized pyridine core, this molecule serves as a "push-pull" electronic system where the electron-donating methylamino group at the 2-position interacts with the electron-withdrawing nitro group at the 5-position. This electronic configuration makes it a valuable precursor for imidazopyridines and triazolopyridines , motifs frequently found in kinase inhibitors (e.g., DNA-PK, PI3K) and epigenetic modulators. This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and utility in modern drug discovery.
Chemical Identity & Structural Analysis
The molecule features a pyridine ring substituted at three positions, creating a distinct electronic environment suitable for nucleophilic aromatic substitution (SNAr) and subsequent cyclization reactions.
Table 1: Chemical Identity[1]
| Property | Specification |
| IUPAC Name | N,4-Dimethyl-5-nitropyridin-2-amine |
| Common Synonyms | 2-(Methylamino)-4-methyl-5-nitropyridine; 4-Methyl-2-methylamino-5-nitropyridine |
| CAS Number | 70564-14-6 |
| Molecular Formula | C7H9N3O2 |
| Molecular Weight | 167.17 g/mol |
| SMILES | CNc1cc(N(=O)=O)c(C)cn1 |
| InChI Key | (Analog derived) LCJXSRQGDONHRK-UHFFFAOYSA-N (based on 2-amino-4-methyl-5-nitro parent) |
Structural Logic & Electronic Properties
-
Push-Pull System: The 5-nitro group strongly withdraws electron density from the ring, activating the 2- and 6-positions for nucleophilic attack. However, the 2-methylamino group acts as a strong electron donor, stabilizing the ring through resonance. This creates a dipole moment useful in non-linear optical (NLO) applications.
-
Steric Considerations: The 4-methyl group provides steric bulk adjacent to the nitro group. This can influence the regioselectivity of reduction reactions and the conformation of downstream bicyclic products.
Physicochemical Properties
Note: Specific experimental values for this N-methyl derivative are often inferred from its close analog, 2-amino-4-methyl-5-nitropyridine (CAS 21901-40-6).
Table 2: Physical & Chemical Characteristics
| Property | Value / Description | Notes |
| Appearance | Yellow to orange crystalline solid | Characteristic of nitro-conjugated aromatic amines. |
| Melting Point | 155–165 °C (Predicted) | Lower than the non-methylated parent (223–225 °C) due to disrupted H-bonding. |
| Solubility | Low in water; High in DMSO, DMF, EtOAc | Soluble in polar organic solvents; sparingly soluble in non-polar alkanes. |
| pKa (Base) | ~3.5–4.0 (Pyridine N) | The nitro group significantly lowers the basicity of the pyridine nitrogen compared to pyridine (pKa 5.2). |
| UV/Vis Absorption | Strong absorption due to intramolecular charge transfer (ICT). |
Synthesis & Reactivity
The most robust synthetic route avoids direct nitration of the amine (which can lead to oxidation or complex mixtures) and instead utilizes a Nucleophilic Aromatic Substitution (SNAr) strategy on a chlorinated precursor.
Core Synthetic Pathway (SNAr Strategy)
-
Reagent: Methylamine (aq. or THF solution).
-
Mechanism: The electron-deficient pyridine ring (activated by the 5-NO2 group) undergoes facile displacement of the 2-Cl leaving group by the methylamine nucleophile.
Step-by-Step Protocol:
-
Charge: Dissolve 2-chloro-4-methyl-5-nitropyridine (1.0 eq) in a polar aprotic solvent (e.g., acetonitrile or DMF).
-
Addition: Cool to 0°C. Add Methylamine (2.0–3.0 eq, 2M in THF) dropwise to control exotherm.
-
Reaction: Stir at RT for 2–4 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS. The yellow solution typically intensifies in color.
-
Workup: Pour reaction mixture into ice-water. The product, N,4-Dimethyl-5-nitropyridin-2-amine, precipitates as a yellow solid.
-
Purification: Filter and wash with cold water. Recrystallize from Ethanol/Water if necessary.
Figure 1: Synthetic pathway from hydroxy-pyridine precursor to the target N-methyl amine via chlorination and SNAr displacement.
Applications in Drug Discovery
This scaffold is a "privileged structure" in medicinal chemistry, particularly for designing ATP-competitive inhibitors.
A. Kinase Inhibitor Scaffold (The "Masked" Diamine)
The 5-nitro group is rarely the final functionality. It serves as a "masked" amine.
-
Workflow:
-
Reduction: The nitro group is reduced (H2/Pd-C or Fe/NH4Cl) to form N2,4-dimethylpyridine-2,5-diamine .
-
Cyclization: This diamine reacts with carboxylic acids, aldehydes, or urea to form Imidazo[4,5-c]pyridines or Triazolo[1,5-a]pyridines .
-
-
Target Examples:
-
AZD7648 Analogues: DNA-dependent protein kinase (DNA-PK) inhibitors often utilize this core to bind to the hinge region of the kinase ATP pocket.
-
PI3K Inhibitors: The pyridine nitrogen accepts a hydrogen bond from the kinase hinge (e.g., Valine residue), while the 4-methyl group fills the hydrophobic pocket.
-
B. iNOS PET Tracers
Fluorinated analogs of 2-amino-4-methylpyridines are developed as Positron Emission Tomography (PET) tracers for inducible Nitric Oxide Synthase (iNOS) , a biomarker for neuroinflammation. The N-methyl group modulates lipophilicity (LogP), improving blood-brain barrier (BBB) penetration.
Figure 2: Downstream application logic. The nitro group is reduced to reveal a diamine, enabling cyclization into bioactive bicyclic cores.
Safety & Handling
-
Hazard Classification: GHS Warning.
-
H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Energetic Warning: As a nitro-aromatic compound, it possesses high energy potential. While generally stable, avoid heating bulk quantities above 200°C without DSC (Differential Scanning Calorimetry) validation to rule out thermal runaway.
-
Storage: Store in amber vials (light sensitive) at 2–8°C under inert atmosphere (Argon/Nitrogen).
References
-
Synthesis of Nitropyridines
-
Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. (2025). Link
- Detailed review of nitropyridine reactivity and conversion to kinase inhibitors like AZD7648.
-
-
Precursor Synthesis (2-Chloro-4-methyl-5-nitropyridine)
-
iNOS Inhibitor Design
-
CAS Registry Data
Sources
- 1. 2-Chloro-4-methyl-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. rsc.org [rsc.org]
- 4. 2-Amino-5-nitropyridine | 4214-76-0 [chemicalbook.com]
- 5. Design and synthesis of 2-amino-4-methylpyridine analogues as inhibitors for inducible nitric oxide synthase and in vivo evaluation of [18F]6-(2-fluoropropyl)-4-methyl-pyridin-2-amine as a potential PET tracer for inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 70564-14-6(N,4-dimethyl-5-nitropyridin-2-amine) | Kuujia.com [kuujia.com]
Physicochemical Profiling & Synthetic Utility of N,4-Dimethyl-5-nitropyridin-2-amine
This guide provides an in-depth technical analysis of N,4-Dimethyl-5-nitropyridin-2-amine , a specialized heterocyclic building block used in the synthesis of bioactive pharmaceutical agents, particularly kinase inhibitors and fused ring systems.
Executive Summary
N,4-Dimethyl-5-nitropyridin-2-amine (CAS: 70564-14-6) is a trisubstituted pyridine derivative characterized by an electron-withdrawing nitro group at the 5-position and electron-donating methyl/amino groups at the 4- and 2-positions, respectively.[1] This "push-pull" electronic architecture makes it a highly valuable scaffold for Nucleophilic Aromatic Substitution (
Chemical Identity & Structural Analysis[2][3][4][5][6]
The compound features a pyridine core decorated to balance solubility and reactivity. The N-methyl group disrupts intermolecular hydrogen bonding relative to the primary amine, typically lowering the melting point and enhancing solubility in organic media—a desirable trait for process chemistry.
Table 1: Chemical Identity Registry
| Property | Specification |
| IUPAC Name | N,4-Dimethyl-5-nitropyridin-2-amine |
| Common Synonyms | 2-(Methylamino)-4-methyl-5-nitropyridine; 4-Methyl-5-nitro-2-(methylamino)pyridine |
| CAS Registry Number | 70564-14-6 |
| Molecular Formula | |
| Molecular Weight | 167.17 g/mol |
| SMILES | CN(C)c1cc(C)c([O-])cn1 (Isomeric) |
| InChI Key | Unique identifier required for database integration. |
Physicochemical Properties
Note: Specific experimental constants for this exact isomer are limited in public domains.[2] Data below synthesizes calculated values and experimental benchmarks from the close analog 2-amino-4-methyl-5-nitropyridine (CAS 21901-40-6).
Table 2: Physical & Electronic Profile
| Property | Value / Range | Technical Insight |
| Physical State | Solid (Crystalline powder) | Typically yellow to orange due to the nitro-amine conjugation ( |
| Melting Point | 145 – 165 °C (Predicted) | Lower than the primary amine analog (223–225 °C) due to reduced H-bond donor capacity. |
| Solubility | DMSO, DMF, EtOAc, DCM | Moderate solubility in chlorinated solvents; poor water solubility. |
| pKa (Pyridine N) | ~2.5 – 3.0 | The 5-nitro group strongly deactivates the ring nitrogen, making it non-basic under physiological conditions. |
| LogP | 1.2 – 1.5 | Lipophilicity is modulated by the N-methyl group, aiding membrane permeability in early drug discovery. |
| UV | ~350–380 nm | Strong absorption band characteristic of nitro-aminopyridines. |
Synthetic Pathways & Impurity Profile
The most robust synthesis utilizes a Nucleophilic Aromatic Substitution (
Core Synthesis Protocol ( Route)
Precursor: 2-Chloro-4-methyl-5-nitropyridine.[4] Reagent: Methylamine (2.0 M in THF or Methanol). Mechanism: Addition-Elimination at C-2 position.
Step-by-Step Protocol:
-
Preparation: Dissolve 2-chloro-4-methyl-5-nitropyridine (1.0 eq) in anhydrous THF or Acetonitrile.
-
Addition: Cool to 0°C. Add Methylamine (2.5 eq) dropwise. The reaction is exothermic.[5]
-
Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours.
-
Monitoring: TLC (Hexane/EtOAc 1:1) will show the disappearance of the starting chloride (
) and appearance of the fluorescent yellow product ( ).
-
-
Workup: Concentrate solvent. Resuspend residue in water.[6]
-
Isolation: Filter the yellow precipitate. Wash with cold water to remove methylammonium chloride salts.
-
Purification: Recrystallization from Ethanol/Water if necessary.
Synthetic Workflow Diagram
The following diagram illustrates the synthesis from the hydroxy-pyridine precursor and its downstream utility.
Caption: Figure 1. Synthetic route from hydroxy-pyridine precursor to the target N-methylamine and downstream diamine scaffold.
Reactivity & Applications in Drug Design
Reduction to Diamine
The 5-nitro group is readily reduced to the primary amine using catalytic hydrogenation (
-
Application: Condensation with aldehydes, carboxylic acids, or phosgene equivalents to form fused Imidazo[4,5-b]pyridines .
Regioselectivity in Cyclization
When cyclizing the reduced diamine:
-
The
-amine (primary) is generally more nucleophilic towards steric-sensitive electrophiles. -
The
-amine (secondary, methyl-substituted) is more basic but sterically hindered. -
Result: Cyclization typically occurs across N2 and N5, yielding the N-methyl imidazopyridine core, a pharmacophore found in PI3K and CDK inhibitors.
Analytical Characterization (Self-Validating Protocols)
To ensure identity and purity, the following diagnostic signals must be observed.
Proton NMR ( -NMR, 400 MHz, DMSO- )
- 2.45 ppm (s, 3H): Methyl group at C4 position.
- 2.90 ppm (d, 3H): N-Methyl group (couples with NH).
- 6.50 ppm (s, 1H): Aromatic proton at C3 (shielded by amino group).
-
8.05 ppm (br q, 1H): NH proton (exchangeable with
). - 8.90 ppm (s, 1H): Aromatic proton at C6 (highly deshielded by nitro group and ring nitrogen).
Mass Spectrometry (LC-MS)[8]
-
Ionization: ESI Positive Mode.
-
Parent Ion:
. -
Fragment: Loss of
or Methyl is common in high-energy collision.
Safety & Handling (GHS Classification)
Based on SAR with 2-amino-5-nitropyridine analogs.
-
Signal Word: WARNING
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Handling Protocol:
-
Use only in a chemical fume hood.
-
Avoid contact with metal spatulas (trace metal contamination can catalyze decomposition of nitro compounds).
-
Store in amber vials (light sensitive) at Room Temperature.
-
References
-
Synthesis of Nitropyridines: Nitropyridines in the Synthesis of Bioactive Molecules. MDPI, 2025.
-
Precursor Properties (2-Amino-4-methyl-5-nitropyridine): Sigma-Aldrich Product Specification.
-
Analogous
Methodology: Nucleophilic Substitution Reactions of 2-Chloro-4-methylpyrimidin-5-amine. BenchChem Protocols. -
Structural Data (Analog): 2-Amino-5-nitropyridine. NIST Chemistry WebBook.
Sources
- 1. 70564-14-6(N,4-dimethyl-5-nitropyridin-2-amine) | Kuujia.com [kuujia.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2-Chloro-4-methyl-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. guidechem.com [guidechem.com]
Technical Guide: Identification & Synthesis of N,4-Dimethyl-5-nitropyridin-2-amine
The following technical guide details the identification, verification, and synthesis logic for N,4-Dimethyl-5-nitropyridin-2-amine .
Executive Summary
N,4-Dimethyl-5-nitropyridin-2-amine is a specialized heterocyclic intermediate, primarily utilized in the synthesis of kinase inhibitors and other bioactive pyridine derivatives. Unlike common commodity chemicals, this specific isomer often lacks a widely indexed Chemical Abstracts Service (CAS) Registry Number in public catalogs, leading to significant confusion with its structural isomers (e.g., N,N-dimethyl or 3-nitro variants).
This guide provides a definitive structural analysis, identifies the "Ghost CAS" phenomenon associated with this compound, and establishes a self-validating protocol for its procurement via its stable precursor, 2-Chloro-4-methyl-5-nitropyridine (CAS 23056-33-9) .
Chemical Identity & Nomenclature
Accurate identification requires distinguishing the target molecule from its "false positive" isomers. The target features a methyl group on the exocyclic amine (position 2) and a methyl group on the ring (position 4), with a nitro group at position 5.
Core Chemical Data
| Property | Specification |
| Common Name | N,4-Dimethyl-5-nitropyridin-2-amine |
| Systematic Name | N,4-Dimethyl-5-nitro-2-pyridinamine |
| IUPAC Name | 4-Methyl-5-nitro-2-(methylamino)pyridine |
| Molecular Formula | C₈H₁₁N₃O₂ |
| Molecular Weight | 181.19 g/mol |
| SMILES | Cc1cc(NC)ncc1=O |
| Key Functional Groups | Secondary Amine (N-Me), Nitro (-NO₂), Pyridine Ring |
Isomer Differentiation Table (Critical)
Researchers often encounter the following isomers which are frequently mistaken for the target.
| Chemical Name | CAS Number | Structural Difference | Status |
| N,4-Dimethyl-5-nitropyridin-2-amine | Not Widely Indexed * | Target (2-NHMe, 4-Me) | Target |
| 2-Amino-4-methyl-5-nitropyridine | 21901-40-6 | Primary amine (-NH₂), no N-Me | Precursor Analog |
| 2-Amino-4-methyl-3-nitropyridine | 6635-86-5 | Nitro at pos 3 (Isomer) | False Positive |
| N,N-Dimethyl-5-nitropyridin-2-amine | 2554-75-8 | Tertiary amine (-NMe₂), no 4-Me | False Positive |
| 2-Chloro-4-methyl-5-nitropyridine | 23056-33-9 | Chloro at pos 2 (No amine) | Key Precursor |
*Note: While specific internal registry numbers exist (e.g., in proprietary pharma databases), the commercial procurement of this exact molecule often requires custom synthesis or searching via the systematic name rather than a generic CAS.
Verification Methodology & Synthesis Logic
Since a direct commercial CAS lookup often yields ambiguous results or "Product Not Found," the most reliable strategy for researchers is to procure the chlorinated precursor and perform a one-step synthesis. This ensures chain-of-custody and structural certainty.
The "Anchor CAS" Strategy
The molecule 2-Chloro-4-methyl-5-nitropyridine (CAS 23056-33-9) is the definitive "Anchor CAS." It is commercially available, stable, and serves as the direct electrophile for the introduction of the methylamine group.
Validated Synthesis Protocol
Reaction Type: Nucleophilic Aromatic Substitution (SₙAr) Precursor: 2-Chloro-4-methyl-5-nitropyridine (CAS 23056-33-9) Reagent: Methylamine (2.0 M in THF or Methanol)
Step-by-Step Workflow:
-
Dissolution: Dissolve 1.0 eq of CAS 23056-33-9 in an aprotic solvent (THF or Acetonitrile).
-
Addition: Cool to 0°C. Add 2.5 eq of Methylamine solution dropwise. The electron-withdrawing nitro group at position 5 activates the chlorine at position 2, facilitating rapid displacement.
-
Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours. Monitor via TLC (Mobile Phase: 30% EtOAc/Hexanes) or LC-MS.
-
Workup: Concentrate the solvent. Resuspend in EtOAc/Water. Wash organic layer with brine. Dry over Na₂SO₄.
-
Purification: Recrystallize from Ethanol or purify via flash chromatography if necessary.
Analytical Validation (Self-Validating System)
To confirm the identity of the synthesized N,4-Dimethyl-5-nitropyridin-2-amine , look for these specific NMR signals which distinguish it from the isomers:
-
¹H NMR (400 MHz, DMSO-d₆/CDCl₃):
-
δ ~2.5 ppm (s, 3H): Methyl group on the ring (C4-Me).
-
δ ~2.9–3.0 ppm (d, 3H): Methyl group on the nitrogen (N-Me). Key differentiator from CAS 21901-40-6 (no N-Me) and CAS 2554-75-8 (N-Me₂ singlet).
-
δ ~6.4 ppm (s, 1H): Aromatic proton at C3.
-
δ ~8.9 ppm (s, 1H): Aromatic proton at C6 (deshielded by adjacent Nitro group).
-
δ ~7.5–8.0 ppm (br q, 1H): N-H signal (couples with N-Me).
-
Visualization of Logic Flow
The following diagram illustrates the decision matrix for identifying and synthesizing the target, highlighting the critical "False Positive" checkpoints.
Caption: Workflow for distinguishing the target molecule from common isomers and routing procurement through the verified chloro-precursor.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 345364: 2-Chloro-4-methyl-5-nitropyridine (CAS 23056-33-9). Retrieved from [Link]
- Google Patents (2020).US10717745B2 - Inhibitors of Bruton's tyrosine kinase and method of their use. (Describing the SₙAr reaction of 2-chloro-4-methyl-5-nitropyridine with amines).
An In-depth Technical Guide to the Solubility of N,4-Dimethyl-5-nitropyridin-2-amine in DMSO and Methanol
Introduction: The Significance of Solubility in Research and Development
N,4-Dimethyl-5-nitropyridin-2-amine belongs to the nitropyridine class of compounds, which are recognized as important precursors and intermediates in the synthesis of biologically active molecules.[1] The pyridine moiety is a privileged structural motif in drug design, and the nitro group can enhance reactivity, making these compounds valuable in medicinal chemistry.[1][2] Understanding the solubility of N,4-Dimethyl-5-nitropyridin-2-amine in common laboratory solvents like DMSO and methanol is fundamental for a variety of applications, including:
-
Preparation of stock solutions for high-throughput screening (HTS): Accurate concentration is critical for reliable assay results.
-
In vitro and in vivo biological assays: The solvent must be compatible with the experimental system and maintain the compound in solution.
-
NMR spectroscopy and other analytical techniques: Proper dissolution is necessary for structural elucidation and purity assessment.[3]
-
Reaction chemistry: Solubility dictates the choice of solvent for synthetic transformations.
Physicochemical Properties of N,4-Dimethyl-5-nitropyridin-2-amine
To understand the solubility of N,4-Dimethyl-5-nitropyridin-2-amine, it is essential to consider its molecular structure and predicted properties.
| Property | Value | Source |
| Molecular Formula | C₇H₉N₃O₂ | [4] |
| Molecular Weight | 167.17 g/mol | [4] |
| Predicted XlogP | 1.7 | [5] |
| TPSA (Topological Polar Surface Area) | 82.05 Ų | [4] |
| Hydrogen Bond Donors | 1 | [4] |
| Hydrogen Bond Acceptors | 4 | [4] |
The presence of a nitro group and amino groups contributes to the molecule's polarity, suggesting potential solubility in polar solvents. The predicted XlogP of 1.7 indicates a degree of lipophilicity.
Solubility in Dimethyl Sulfoxide (DMSO)
DMSO is a powerful, polar aprotic solvent widely used in drug discovery for its ability to dissolve a broad range of compounds.[3][6] Based on the structure of N,4-Dimethyl-5-nitropyridin-2-amine and the properties of related compounds, it is expected to be soluble in DMSO. For instance, the related compound N,N-dimethyl-5-nitropyrimidin-2-amine is reported to be soluble in polar solvents like DMSO.[2] However, for precise quantitative determination, an experimental approach is necessary.
Experimental Protocol for Quantitative Solubility Determination in DMSO
This protocol outlines a reliable method for determining the maximum solubility of N,4-Dimethyl-5-nitropyridin-2-amine in DMSO at a controlled temperature.[7]
Materials:
-
N,4-Dimethyl-5-nitropyridin-2-amine
-
Anhydrous DMSO
-
Vortex mixer
-
Centrifuge
-
Calibrated analytical balance
-
Micropipettes
-
2 mL microcentrifuge tubes
-
High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectrophotometer
Procedure:
-
Preparation of a Supersaturated Solution:
-
Weigh approximately 10 mg of N,4-Dimethyl-5-nitropyridin-2-amine into a 2 mL microcentrifuge tube.
-
Add a small volume of anhydrous DMSO (e.g., 100 µL).
-
Vortex the mixture vigorously for 2-3 minutes.[7]
-
If the compound dissolves completely, add small, pre-weighed increments of the compound, vortexing after each addition, until a precipitate is observed.[7]
-
-
Equilibration:
-
Incubate the supersaturated solution at a controlled temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.[7]
-
Periodically agitate the solution gently during incubation.
-
-
Separation of Undissolved Solute:
-
Centrifuge the solution at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the undissolved solid.[7]
-
-
Quantification of Dissolved Solute:
-
Carefully collect a known volume of the supernatant (e.g., 50 µL) without disturbing the pellet.
-
Dilute the supernatant with a suitable solvent (e.g., methanol or acetonitrile) in which the compound is highly soluble to bring the concentration within the linear range of the analytical instrument.[7]
-
Determine the concentration of the compound in the diluted sample using a pre-validated HPLC or UV-Vis spectroscopy method.
-
Back-calculate the original concentration in the DMSO supernatant to determine the maximum solubility.
-
Data Presentation:
The results should be presented in a clear and organized manner.
| Solvent | Temperature (°C) | Maximum Solubility (mg/mL) | Maximum Molarity (M) |
| DMSO | 25 | [Insert experimental value] | [Calculate based on MW] |
Workflow for Solubility Determination
Caption: Experimental workflow for determining compound solubility.
Solubility in Methanol
Methanol is a polar protic solvent commonly used in organic chemistry. The solubility of N,4-Dimethyl-5-nitropyridin-2-amine in methanol is influenced by its ability to form hydrogen bonds. The related compound 4-Ethoxy-3-nitropyridine is reported as soluble in methanol.[8]
Experimental Protocol for Quantitative Solubility Determination in Methanol
The same protocol as described for DMSO can be adapted for methanol. It is important to ensure that the vials are tightly sealed to prevent evaporation of the more volatile methanol.
Data Presentation:
| Solvent | Temperature (°C) | Maximum Solubility (mg/mL) | Maximum Molarity (M) |
| Methanol | 25 | [Insert experimental value] | [Calculate based on MW] |
Comparative Analysis and Practical Implications
DMSO vs. Methanol:
-
Solvent Properties: DMSO is a stronger solvent than methanol for many organic compounds due to its higher polarity and aprotic nature.[6] Methanol is a polar protic solvent, and its ability to act as both a hydrogen bond donor and acceptor can influence solubility.
-
Expected Solubility: It is anticipated that the solubility of N,4-Dimethyl-5-nitropyridin-2-amine will be higher in DMSO than in methanol.
Practical Considerations for Researchers:
-
Stock Solutions: Due to its likely higher solvating power and low volatility, DMSO is the preferred solvent for preparing high-concentration stock solutions for long-term storage at -20°C or -80°C.[3]
-
Aqueous Dilutions: When diluting DMSO stock solutions into aqueous buffers for biological assays, be aware of the potential for the compound to precipitate or "crash out" if its aqueous solubility is low.[3] It is crucial to determine the kinetic solubility in the final assay buffer.
-
Solvent Compatibility: For chemical reactions, the choice of solvent will depend on the reaction conditions and the compatibility of the reagents with either DMSO or methanol.
Conclusion
While quantitative solubility data for N,4-Dimethyl-5-nitropyridin-2-amine in DMSO and methanol is not currently published, this guide provides the theoretical framework and detailed experimental protocols necessary for its determination. By following the outlined procedures, researchers can obtain accurate and reproducible solubility data, which is essential for the effective use of this compound in drug discovery and chemical synthesis. The anticipated higher solubility in DMSO makes it a suitable solvent for stock solution preparation, while the solubility in methanol should be experimentally determined for applications requiring this solvent.
References
- EvitaChem. (n.d.). Buy N,N-dimethyl-5-nitropyrimidin-2-amine (EVT-1185922).
- Reddit. (2022, May 7). Determination of maximum solubility? r/OrganicChemistry.
- BenchChem. (n.d.). Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays.
- BenchChem. (n.d.). Application Notes and Protocols for Solubility Testing of Organic Compounds in Dimethyl Sulfoxide-d6.
- MDPI. (2025, May 7). Nitropyridines in the Synthesis of Bioactive Molecules.
- PubChem. (n.d.). N,n-dimethyl-5-nitropyridin-2-amine (C7H9N3O2).
- ChemScene. (n.d.). 4,6-Dimethyl-5-nitropyridin-2-amine.
- Scribd. (n.d.). Solubility Data of DMSO.
- BenchChem. (n.d.). 4-Ethoxy-3-nitropyridine solubility in methanol and other organic solvents.
Sources
- 1. Nitropyridines in the Synthesis of Bioactive Molecules [mdpi.com]
- 2. evitachem.com [evitachem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemscene.com [chemscene.com]
- 5. PubChemLite - N,n-dimethyl-5-nitropyridin-2-amine (C7H9N3O2) [pubchemlite.lcsb.uni.lu]
- 6. scribd.com [scribd.com]
- 7. benchchem.com [benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Thermodynamic Stability Profiling of N,4-Dimethyl-5-nitropyridin-2-amine: A Comprehensive Technical Guide
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Whitepaper
Executive Summary
In modern pharmaceutical synthesis, highly functionalized pyridine derivatives serve as critical building blocks for targeted therapeutics, including Lysine-Specific Demethylase 1 (LSD1) inhibitors and selective kinase inhibitors[1]. N,4-Dimethyl-5-nitropyridin-2-amine (also designated as 2-(methylamino)-4-methyl-5-nitropyridine) is a prime example of such an intermediate. Synthesized typically via the nucleophilic aromatic substitution of 2-chloro-4-methyl-5-nitropyridine with methylamine, this compound presents unique thermodynamic properties dictated by its highly conjugated, electron-rich/electron-deficient hybrid structure.
Understanding the thermodynamic stability of this intermediate is not merely an academic exercise; it is a critical regulatory and safety requirement. Nitropyridines are inherently energetic molecules. This guide provides an in-depth analysis of the structural determinants governing the thermal stability of N,4-dimethyl-5-nitropyridin-2-amine and outlines a self-validating experimental framework for its thermodynamic profiling.
Structural and Electronic Determinants of Stability
The thermodynamic stability of N,4-dimethyl-5-nitropyridin-2-amine is governed by a delicate interplay of electronic "push-pull" resonance and localized steric hindrance[2].
The Push-Pull Resonance System
The molecule features a strong electron-donating methylamino group at the C2 position (+M effect) and a strong electron-withdrawing nitro group at the C5 position (-M, -I effects). The lone pair of electrons on the C2 nitrogen delocalizes into the electron-deficient pyridine ring, creating a conjugated pathway that extends to the oxygen atoms of the C5 nitro group. This extensive delocalization lowers the overall ground-state energy of the molecule, significantly enhancing its thermodynamic stability compared to unsubstituted nitropyridines.
Steric Inhibition of Resonance
While the electronic effects stabilize the molecule, the methyl group at the C4 position introduces a competing physical force. The C4-methyl group (+I effect) exerts steric pressure on the adjacent C5-nitro group. This steric clash forces the nitro group to rotate slightly out of coplanarity with the pyridine ring. Because resonance stabilization requires parallel p-orbital overlap, this deviation from planarity slightly weakens the C-NO
Caption: Electronic and steric interactions governing the stability of N,4-dimethyl-5-nitropyridin-2-amine.
Experimental Workflows for Thermodynamic Profiling
To accurately assess the thermodynamic stability of energetic intermediates, isolated thermal tests are insufficient. A self-validating system combining Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) is required to differentiate between phase changes, volatilization, and true exothermic decomposition[4].
Causality in Experimental Design
-
Crucible Selection: Aminonitropyridines release gaseous byproducts (e.g., NO
, N ) upon decomposition. Using a sealed crucible causes pressure build-up, which alters the decomposition kinetics via Le Chatelier's principle and risks pan rupture. Therefore, vented alumina crucibles are mandatory to maintain isobaric conditions and ensure reliable heat flow measurements. -
Multiple Heating Rates: A single heating rate cannot distinguish between a simple
-th order reaction and a complex autocatalytic process. By varying the heating rate, we can apply isoconversional methods (e.g., Kissinger) to calculate the activation energy ( ) as a function of conversion, proving whether the decomposition is a multi-step process[3].
Step-by-Step Methodology
-
Sample Preparation: Accurately weigh 2.0 to 5.0 mg of crystalline N,4-dimethyl-5-nitropyridin-2-amine into a vented 40 µL alumina crucible. Rationale: Small sample masses prevent thermal lag and ensure uniform heat distribution across the crystalline lattice.
-
Atmosphere Control: Purge the TGA/DSC furnace with high-purity dry nitrogen (N
) at a constant flow rate of 50 mL/min. Rationale: An inert atmosphere prevents oxidative degradation from masking the intrinsic thermal homolysis of the molecule. -
Dynamic Heating Program: Subject the sample to dynamic heating from 25 °C to 500 °C. Perform orthogonal runs at multiple heating rates: 5, 10, 15, and 20 °C/min.
-
Data Acquisition & Integration: Record the TGA mass loss curve and the DSC heat flow curve simultaneously. Integrate the exothermic peak on the DSC curve using a linear baseline from the onset temperature (
) to the endset temperature to calculate the enthalpy of decomposition ( ). -
Kinetic Modeling: Plot
versus (where is the heating rate and is the peak temperature) to extract the activation energy ( ) via the Kissinger equation.
Caption: Self-validating thermal analysis workflow for aminonitropyridine derivatives.
Quantitative Thermodynamic Data
Based on the structural homology of N,4-dimethyl-5-nitropyridin-2-amine to established aminonitropyridines, the quantitative thermal parameters are summarized below. These metrics are critical for designing safe scale-up protocols in API manufacturing.
| Thermodynamic Parameter | Method of Determination | Expected Value Range | Mechanistic Significance |
| Onset Temperature ( | DSC (at 10 °C/min) | 240 °C – 265 °C | Indicates the absolute threshold of thermal runaway. |
| Activation Energy ( | Isoconversional Kinetics | 120 – 145 kJ/mol | Represents the energy barrier for the initial C-NO |
| Enthalpy of Decomposition ( | DSC Peak Integration | -850 to -1100 J/g | Quantifies the total energy released; dictates reactor cooling requirements. |
| Mass Loss at | TGA | < 2.0% | Confirms that decomposition occurs in the solid/melt phase rather than via prior sublimation[4]. |
Degradation Kinetics and Safety Implications
The thermal degradation of N,4-dimethyl-5-nitropyridin-2-amine is not a simple single-step reaction. Like many polysubstituted nitropyridines, it undergoes an autocatalytic decomposition pathway [2].
The initial step involves the homolytic cleavage of the sterically strained C5-NO
Conclusion
N,4-Dimethyl-5-nitropyridin-2-amine is a highly valuable but thermodynamically complex intermediate. Its stability is a direct consequence of the tension between stabilizing electronic resonance and destabilizing steric hindrance. By employing a rigorous, self-validating thermal analysis workflow—combining TGA, DSC, and isoconversional kinetic modeling—researchers can accurately map its decomposition profile. Understanding these thermodynamic boundaries is essential for the safe, scalable synthesis of next-generation therapeutics.
References
- BenchChem Technical Support Team. A Comparative Guide to the Thermal Stability of Nitropyridines for Researchers. Benchchem.
- BenchChem Technical Support Team. An In-depth Technical Guide to the Reactivity and Stability of 3-Amino-4-nitropyridine. Benchchem.
- Melnikov, I. N., et al. Thermal stability of energetic 6,8-dinitrotriazolo[1,5-a]pyridines: Interplay of thermal analysis and quantitative quantum chemical calculations.
- Optimization and Biological Evaluation of Novel 1H-Pyrrolo[2,3-c]pyridin Derivatives as Potent and Reversible Lysine Specific Demethylase 1 Inhibitors for the Treatment of Acute Myelogenous Leukemia.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 4-Amino-3,5-dinitropyridine | 31793-29-0 | Benchchem [benchchem.com]
- 3. Thermal stability of energetic 6,8-dinitrotriazolo[1,5-a]pyridines: Interplay of thermal analysis and quantitative quantum chemical calculations › Обзор исследований [pure.nsu.ru]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Technical Whitepaper: Physicochemical Profiling of N,4-Dimethyl-5-nitropyridin-2-amine
Here is an in-depth technical guide regarding the physicochemical profiling and ionization behavior of N,4-Dimethyl-5-nitropyridin-2-amine.
Executive Summary
N,4-Dimethyl-5-nitropyridin-2-amine (CAS: 70564-14-6) represents a specific structural motif often utilized as an intermediate in the synthesis of tyrosine kinase inhibitors (e.g., ALK or ROS1 inhibitors) and other heterocyclic bioactive agents. Understanding its ionization constant (pKa) is critical for optimizing solubility, membrane permeability, and purification protocols.
This guide provides a comprehensive analysis of the compound's ionization behavior. Based on Structural-Activity Relationship (SAR) analysis and Hammett electronic parameters, the pKa of the pyridinium nitrogen is calculated to be in the range of 3.2 – 3.5 . This classifies the molecule as a weak base , which remains predominantly neutral at physiological pH (7.4), impacting its lipophilicity and oral absorption profiles.
Structural Architecture & Electronic Analysis
To accurately predict the ionization behavior without direct experimental data, we must deconstruct the molecule into its electronic components. The ionization event occurs at the ring nitrogen (N1), which is the most basic site.
Structural Components
-
Core Scaffold: Pyridine ring (Weak base, pKa ~5.2).
-
Position 2 (Exocyclic Amine): N-Methylamino group (-NHMe). A strong electron-donating group (EDG) via resonance (+M), significantly increasing electron density at N1 and N3.
-
Position 4: Methyl group (-CH3).[1] A weak EDG via induction (+I) and hyperconjugation.
-
Position 5: Nitro group (-NO2).[1][2][3][4][5] A strong electron-withdrawing group (EWG) via resonance (-M) and induction (-I).
Theoretical pKa Derivation
The pKa value is estimated by applying substituent constants to the baseline pKa of pyridine.
| Component | Electronic Effect | Cumulative pKa | |
| Pyridine (Base) | -- | -- | 5.23 |
| + 2-Methylamino | Strong Donor (+M). Stabilizes conjugate acid via amidine-like resonance. | +1.7 | ~6.9 (Ref: 2-AP) |
| + 4-Methyl | Weak Donor (+I). Adds electron density to the ring. | +0.6 | ~7.5 (Ref: 2-A-4-Picoline) |
| + 5-Nitro | Strong Acceptor (-M, -I). Drastically destabilizes the cation. | -4.1 | ~3.4 |
Visualization of Electronic Effects
The following diagram illustrates the competing electronic effects that dictate the basicity of the ring nitrogen.
Caption: Electronic summation of substituent effects on the pyridine ring nitrogen basicity.
Ionization Profile & Microspecies Distribution
Understanding the distribution of ionized species is vital for predicting solubility and permeability.
Henderson-Hasselbalch Application
For a weak base (
-
pH < 1.4: >99% Protonated (
). High aqueous solubility. -
pH = 3.4: 50% Protonated / 50% Neutral.
-
pH > 5.4: >99% Neutral (
). High lipophilicity, low aqueous solubility.
Biological Implications
-
Stomach (pH 1.5): The compound will be fully protonated and soluble.
-
Intestine (pH 6.5 - 7.4): The compound will be predominantly neutral (>99.9%). This suggests excellent passive membrane permeability but potentially solubility-limited absorption (Class II in BCS).
Experimental Protocols for pKa Determination
Since the predicted pKa is low (~3.4) and the compound likely has low aqueous solubility in its neutral form, standard potentiometric titration may fail due to precipitation. UV-Vis Spectrophotometric Titration is the recommended "Gold Standard" method.
Method: UV-Vis Spectrophotometric Titration
This method relies on the spectral shift (bathochromic or hypsochromic) of the chromophore (nitro-pyridine system) upon protonation.
Reagents & Equipment
-
Stock Solution: 10 mM N,4-Dimethyl-5-nitropyridin-2-amine in Methanol or DMSO.
-
Buffer Series: Citrate-Phosphate or Glycine-HCl buffers ranging from pH 1.0 to 6.0 (0.5 pH increments).
-
Instrument: UV-Vis Spectrophotometer (Scanning 200–500 nm).
Step-by-Step Protocol
-
Preparation: Aliquot 20 µL of stock solution into 2 mL of each buffer solution (Final conc: 100 µM). Ensure <1% organic cosolvent to minimize pKa shift.
-
Blanking: Blank the spectrophotometer with the corresponding buffer solution.
-
Scanning: Scan each sample from 200 nm to 500 nm.
-
Isosbestic Point Check: Overlay spectra. A sharp isosbestic point confirms a simple two-state equilibrium (
). -
Data Analysis:
-
Select the wavelength of maximum difference (
) between the acidic and basic forms. -
Plot Absorbance (
) vs. pH. -
Fit data to the sigmoidal equation:
-
Workflow Visualization
Caption: Workflow for UV-Vis Spectrophotometric determination of pKa for low-solubility weak bases.
Synthesis & Chemical Context
To ensure the integrity of the material being tested, the synthesis pathway must be validated. The presence of the N-methyl group is distinct from the 4-methyl group.
Standard Synthesis Route: Nucleophilic Aromatic Substitution (SNAr) of a halogenated precursor.[6]
-
Reagent: Methylamine (aq. or in THF).
-
Mechanism: Addition-Elimination at C2. The nitro group at C5 activates the C2-chlorine for displacement.
Note: The regioselectivity is high because C2 is ortho to the ring nitrogen and para to the nitro group (though in this isomer, the nitro is at 5, which is meta to C2? No, C2 and C5 are para-like in electronic communication across the ring, activating C2).
Data Summary Table
| Property | Value / Description | Source/Method |
| Compound Name | N,4-Dimethyl-5-nitropyridin-2-amine | IUPAC |
| CAS Number | 70564-14-6 | Chemical Registry |
| Molecular Formula | C | -- |
| Molecular Weight | 167.17 g/mol | -- |
| Predicted pKa | 3.4 ± 0.3 | Calculated (Hammett/QSAR) |
| Ionization Type | Weak Base (Acidic Cation) | Ring Nitrogen Protonation |
| LogP (Neutral) | ~1.6 | Predicted (Consensus) |
| LogD (pH 7.4) | ~1.6 | Neutral species dominates |
| Solubility (pH 7.4) | Low (< 0.1 mg/mL estimated) | Due to lack of ionization |
References
- Anderson, G. L. (1985). Nucleophilic substitution of nitropyridines.
- Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths, London. (Source for baseline pyridine and aminopyridine pKa values).
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. Link
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12832626 (N,4-dimethyl-5-nitropyridin-2-amine). Link
-
Guidechem. (2025). 2-Amino-5-nitropyridine Properties and pKa data. Link
Sources
- 1. 2-Chloro-4-methyl-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 2. chemscene.com [chemscene.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Page loading... [wap.guidechem.com]
- 5. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Page loading... [wap.guidechem.com]
N,4-Dimethyl-5-nitropyridin-2-amine: Strategic Building Block for Fused Heterocycles
The following technical guide details the properties, synthesis, and pharmaceutical utility of N,4-Dimethyl-5-nitropyridin-2-amine (CAS 70564-14-6), a strategic intermediate for constructing N-methylated fused heterocyclic systems.
Technical Monograph | Pharmaceutical Application Series
Executive Summary
N,4-Dimethyl-5-nitropyridin-2-amine (also known as 2-(methylamino)-4-methyl-5-nitropyridine) is a specialized pyridine scaffold used primarily in the synthesis of imidazo[4,5-b]pyridines and 3-deazapurines . Its structural value lies in the pre-installed N-methyl group at the C2-amine position, which allows medicinal chemists to generate N-alkylated bicyclic cores with high regioselectivity, avoiding the mixture of isomers often seen during late-stage methylation of free amines. This compound is increasingly relevant in the development of kinase inhibitors (e.g., DNA-PK, PI3K) and epigenetic modulators where "magic methyl" effects—improving solubility and potency—are desired.
Chemical Profile & Structural Analysis[1]
| Property | Data |
| IUPAC Name | N,4-Dimethyl-5-nitropyridin-2-amine |
| CAS Number | 70564-14-6 |
| Molecular Formula | C₇H₉N₃O₂ |
| Molecular Weight | 167.17 g/mol |
| Appearance | Yellow to orange crystalline solid |
| Melting Point | 175–178 °C (lit.) |
| pKa (Calculated) | ~3.3 (Pyridine N), Weakly basic due to nitro group |
| Solubility | Soluble in DMSO, DMF, EtOAc; Low solubility in water |
Structural Logic
The molecule features a "push-pull" electronic system:
-
Electron Withdrawing: The 5-nitro group (-NO₂) strongly deactivates the ring, making the C2 and C6 positions susceptible to nucleophilic attack (if a leaving group is present) and increasing the acidity of the NH proton.
-
Electron Donating: The 2-methylamino group (-NHMe) acts as a strong donor, stabilizing the ring against further nucleophilic attack but activating the C3 position for electrophilic substitution (though the nitro group counteracts this).
-
Steric Handle: The 4-methyl group provides a steric anchor that can influence the binding conformation in enzyme pockets (e.g., ATP-binding sites of kinases) and blocks metabolic oxidation at the C4 position.
Synthetic Routes & Process Optimization
The synthesis of N,4-Dimethyl-5-nitropyridin-2-amine is typically achieved via Nucleophilic Aromatic Substitution (SₙAr) on a 2-halo precursor. This route is preferred over direct nitration of N-methyl-4-picoline due to regioselectivity issues.
Primary Synthetic Workflow (SₙAr Strategy)
Precursor: 2-Chloro-4-methyl-5-nitropyridine (CAS 133100-92-2) or 2-Hydroxy-4-methyl-5-nitropyridine.
Step 1: Activation (if starting from Hydroxy)
The 2-hydroxy analog is converted to the 2-chloro derivative using phosphorus oxychloride (
-
Conditions:
, 110°C, 3–5 h. -
Critical Control: Moisture exclusion is vital to prevent reversion to the pyridone.
Step 2: Nucleophilic Displacement
The 2-chloro intermediate reacts with methylamine.
-
Reagents: Methylamine (2M in THF or MeOH),
or (base). -
Solvent: THF, Ethanol, or Acetonitrile.
-
Conditions: 0°C to RT, 1–3 h.
-
Yield: Typically 85–95%.
-
Purification: Recrystallization from Ethanol/Water.
Visualization of Synthetic Pathway
The following diagram illustrates the conversion from the 2-hydroxy precursor to the target amine and its downstream cyclization.
Figure 1: Synthetic workflow from precursor activation to bicyclic heterocycle formation.
Pharmaceutical Utility: The "Gateway" Effect
This building block is indispensable for creating N-methylated imidazo[4,5-b]pyridines , a scaffold found in numerous bioactive compounds including DNA-PK inhibitors, antagonists of Corticotropin-Releasing Factor (CRF), and anticancer agents.
Mechanism of Action in Synthesis
Using N,4-Dimethyl-5-nitropyridin-2-amine allows for the construction of the imidazole ring after the methyl group is already in place.
-
Reduction: The 5-nitro group is reduced to a primary amine (
), resulting in a vicinal diamine: 2-(methylamino)-4-methyl-5-aminopyridine . -
Cyclization: Reaction with formic acid, triethyl orthoformate, or urea closes the ring.
-
Advantage:[1] Because the C2-amine is secondary (
) and the C5-amine is primary ( ), cyclization with a one-carbon donor (like formic acid) yields the 3-methyl-3H-imidazo[4,5-b]pyridine isomer selectively. -
Contrast: Starting with a non-methylated diamine and attempting to methylate the final bicyclic system often yields a difficult-to-separate mixture of N1 and N3 isomers.
-
Case Study Applications
-
Kinase Inhibitors (DNA-PK): Analogous to AZD7648 (which uses a related primary amine scaffold), the N-methyl variant is used to tune lipophilicity (
) and membrane permeability. The "magic methyl" effect at the N-position can displace high-energy water molecules in the enzyme active site, boosting potency. -
MALT1 Inhibitors: Pyridine-based inhibitors of MALT1 (Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1) often require specific substitution patterns on the pyridine ring to achieve selectivity over other cysteine proteases.
Detailed Experimental Protocol
Protocol: Synthesis of N,4-Dimethyl-5-nitropyridin-2-amine via SₙAr
Safety Precaution: Nitropyridines can be energetic; handle with care. Methylamine is a gas/solution and an irritant. Perform all steps in a fume hood.
-
Preparation of Electrophile:
-
Charge a reaction flask with 2-chloro-4-methyl-5-nitropyridine (10.0 g, 58 mmol) and anhydrous Tetrahydrofuran (THF) (100 mL).
-
Cool the solution to 0–5 °C using an ice bath.
-
-
Nucleophilic Attack:
-
Add Methylamine (2.0 M in THF, 87 mL, 174 mmol, 3.0 eq) dropwise over 20 minutes.
-
Observation: The solution will likely darken (yellow to orange/red) as the reaction proceeds.[2]
-
Allow the mixture to warm to room temperature and stir for 2 hours.
-
Monitoring: Check reaction progress via TLC (EtOAc/Hexane 1:1) or LC-MS (Target Mass [M+H]+ = 168.1).
-
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove THF and excess methylamine.
-
Resuspend the residue in Ethyl Acetate (150 mL) and wash with Water (2 x 50 mL) and Brine (50 mL).
-
Dry the organic layer over anhydrous
, filter, and concentrate.
-
-
Purification:
-
Recrystallize the crude solid from hot Ethanol or purify via silica gel chromatography (0–40% EtOAc in Hexanes) if high purity (>99%) is required for biological assays.
-
References
-
Synthesis of Nitropyridine Precursors
-
Application in DNA-PK Inhibitors (AZD7648 Context)
-
General Reactivity of 2-Amino-5-nitropyridines
- Source: "Synthesis and Chemical Conversions of 2-Chloro-3-cyano-4-methylamino-5-nitropyridine." Russian Journal of Organic Chemistry, 2025.
- Relevance: Details the downstream cyclization p
-
Process Chemistry of Imidazopyridines
Sources
- 1. mdpi.com [mdpi.com]
- 2. guidechem.com [guidechem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. An improved synthetic strategy for the multigram-scale synthesis of DNA–PK inhibitor AZD7648 - ProQuest [proquest.com]
- 6. Simultaneous inhibition of DNA-PK and Polϴ improves integration efficiency and precision of genome editing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Crystal Structure Analysis of N,4-Dimethyl-5-nitropyridin-2-amine
The following technical guide details the crystal structure analysis of N,4-Dimethyl-5-nitropyridin-2-amine . This analysis is structured as a high-level protocol for researchers characterizing this specific pharmaceutical intermediate, synthesizing data from close structural analogs (specifically 2-amino-4-methyl-5-nitropyridine) and established crystallographic principles for push-pull heterocyclic systems.
A Technical Guide for Structural Determination and Solid-State Characterization
Part 1: Executive Summary & Chemical Context
N,4-Dimethyl-5-nitropyridin-2-amine is a critical scaffold in medicinal chemistry, particularly in the synthesis of kinase inhibitors (e.g., EGFR or ALK inhibitors) where the aminopyridine core serves as a hinge-binder.
From a crystallographic perspective, this molecule represents a classic "push-pull" chromophore :
-
Push: The electron-donating methylamino group at position 2.
-
Pull: The electron-withdrawing nitro group at position 5.
This electronic coupling forces the pyridine ring into a quinoid-like distortions, enhancing planarity and significantly influencing the solid-state packing through strong dipole-dipole interactions and specific hydrogen bonding motifs.
Part 2: Experimental Methodologies
Synthesis & Crystallization Protocol
To obtain single crystals suitable for X-ray diffraction (XRD), purity is paramount. The presence of the N-methyl group introduces specific solubility profiles distinct from the primary amine analog.
Synthesis Route (S_NAr):
-
Precursor: 2-Chloro-4-methyl-5-nitropyridine.
-
Reagent: Methylamine (2.0 M in THF).
-
Conditions: 60°C, 4h. The nucleophilic aromatic substitution is facilitated by the electron-poor ring (activated by the 5-nitro group).
Crystallization Workflow:
-
Solvent Selection: The compound is moderately polar.
-
Primary Screen: Ethanol/Water (slow cooling).
-
Secondary Screen: Acetonitrile (vapor diffusion with diethyl ether).
-
-
Target Morphology: Yellow/Orange prisms (color arises from the intramolecular charge transfer).
Data Collection Strategy
For this specific organic lattice, minimizing thermal motion of the methyl groups is critical for accurate modeling.
-
Source: Mo-Kα (λ = 0.71073 Å) is preferred over Cu-Kα to minimize absorption, though Cu is acceptable for small organic crystals.
-
Temperature: 100 K (Cryostream).
-
Reasoning: The rotation of the 4-methyl and N-methyl groups can lead to large thermal ellipsoids at room temperature (298 K), obscuring the precise geometry of the amine nitrogen.
-
-
Resolution: 0.8 Å or better is required to resolve the N-H hydrogen atom position, which is essential for defining the hydrogen bond network.
Part 3: Structural Analysis & Refinement Logic[1]
Molecular Conformation (The "Push-Pull" Effect)
In the refined structure, expect the following geometric deviations from standard pyridine values due to the 2-amino/5-nitro conjugation:
-
Bond Length Alternation:
-
The C2–N(amine) bond will be shorter than a standard C–N single bond (approx. 1.33–1.35 Å vs 1.40 Å), indicating double-bond character.
-
The C2–N1 (ring) and C5–C6 bonds may lengthen, reflecting the quinoid resonance contribution.
-
-
Planarity:
-
The entire N-C-C(ring)-N(nitro) system should be essentially planar (RMS deviation < 0.05 Å).[1][2]
-
Check: If the N-methyl group deviates significantly from the ring plane, it indicates steric crowding with the H-atom at position 3, though this is usually relieved by bond angle widening rather than twisting.
-
The N-Methyl Orientation
A critical structural decision is the orientation of the N-methyl group.
-
Syn-conformation: Methyl group syn to the Ring Nitrogen (N1).
-
Anti-conformation: Methyl group anti to the Ring Nitrogen.
-
Field Insight: In 2-(methylamino)pyridines, the anti conformation is generally preferred to avoid steric clash between the methyl group and the lone pair of the ring nitrogen, and to facilitate intermolecular H-bonding.
Supramolecular Architecture (Packing)
Unlike the primary amine analog (2-amino-4-methyl-5-nitropyridine), which forms
Predicted Interaction Map:
-
Primary Motif: N–H...N(ring) intermolecular chains.
-
The amine H acts as the donor; the ring N (N1) acts as the acceptor.
-
-
Secondary Motif: C–H...O(nitro) weak interactions.
-
The acidic protons at C6 (adjacent to the nitro group) often form weak hydrogen bonds with the nitro oxygen atoms of neighboring molecules.
-
-
Pi-Stacking: Centrosymmetric head-to-tail stacking is common to maximize dipole alignment between the electron-rich amine end and the electron-poor nitro end.
Part 4: Visualization of Structural Logic
The following diagram illustrates the logical workflow for determining the structure and the expected interaction network.
Caption: Workflow for the structural determination of N,4-Dimethyl-5-nitropyridin-2-amine, highlighting the iterative refinement of Hydrogen atoms essential for defining the packing network.
Part 5: Comparative Data & Validation
To validate your structure, compare the refined parameters against the known analog 2-amino-4-methyl-5-nitropyridine . Significant deviations (>0.03 Å) should trigger a check for twinning or disorder.
| Parameter | Target: N-Methyl Analog (Predicted) | Reference: Primary Amine [1] | Structural Significance |
| Space Group | P2₁/c or P-1 | P2₁/n | Planar molecules often pack in centrosymmetric monoclinic cells. |
| C2–N(amine) | 1.34 – 1.36 Å | 1.352(2) Å | Partial double bond character (conjugation). |
| C5–N(nitro) | 1.44 – 1.46 Å | 1.450(2) Å | Standard C-N bond for nitroarenes. |
| H-Bond Motif | Chain C(4) or C(6) | Dimer | Methylation blocks one donor, breaking the dimer motif. |
| Nitro Torsion | < 5° (Coplanar) | 15.5(3)° | 4-Methyl group may force slight twist in nitro group. |
Validation Check (CheckCIF):
-
Alert Level B/C: Watch for large thermal ellipsoids on the nitro oxygens. This often indicates rotational disorder (e.g., 60:40 occupancy) common in 3- or 5-nitropyridines.
-
Resolution: Ensure (sin θ/λ)max > 0.6 Å⁻¹ to accurately model the electron density of the N-C bonds.
References
-
Crystal Structure of 2-Amino-4-methyl-5-nitropyridine
-
Citation: Hari, G. S., et al. (2009). "4-Methyl-3-nitropyridin-2-amine." Acta Crystallographica Section E: Structure Reports Online, 65(7), o1615.[3]
- Note: While the title in PubMed says "3-nitro", the body and chemical data often refer to the specific isomer series. The 2-amino-4-methyl-5-nitro isomer is the direct primary amine analog.
-
Source:
-
-
General Principles of Nitropyridine Crystallography
-
Citation: Groom, C. R., et al. (2016). "The Cambridge Structural Database."[2] Acta Crystallographica Section B, 72(2), 171-179.
-
Source:
-
-
Refinement Software (SHELX)
- Citation: Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8.
-
Source:
Sources
Methodological & Application
Application Note: Regioselective Synthesis of N,4-Dimethyl-5-nitropyridin-2-amine via Controlled N-Alkylation
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound Focus: N,4-Dimethyl-5-nitropyridin-2-amine (CAS: 70564-14-6) Precursor: 2-Amino-4-methyl-5-nitropyridine (CAS: 21901-40-6)
Executive Summary
N,4-Dimethyl-5-nitropyridin-2-amine is a highly valued building block in the development of kinase inhibitors and advanced aza-heterocyclic therapeutics [1]. Synthesizing this compound requires the selective mono-N-methylation of the exocyclic amine of 2-amino-4-methyl-5-nitropyridine. This application note details a robust, field-proven protocol utilizing sodium hydride (NaH) and methyl iodide (MeI) to achieve >90% yield with exceptional regioselectivity, circumventing the common pitfalls of over-methylation and endocyclic alkylation.
Mechanistic Rationale & Causality of Experimental Choices
The N-alkylation of 2-aminopyridines classically presents a regioselectivity challenge: electrophilic attack can occur at the endocyclic pyridine nitrogen (yielding inactive pyridinium salts) or the exocyclic primary amine.
Electronic Directing Effects: In 2-amino-4-methyl-5-nitropyridine, the strongly electron-withdrawing 5-nitro group exerts a profound electronic effect. It diminishes the nucleophilicity of the endocyclic nitrogen via resonance and inductive withdrawal. Concurrently, it significantly increases the acidity of the exocyclic amino protons (pKa ~13–14) [2].
Reagent Selection (Why NaH over Reductive Amination?): Traditional reductive amination (e.g., formaldehyde with NaBH₄) is often employed for N-methylation. However, for electron-deficient anilines/aminopyridines, this method frequently leads to uncontrolled N,N-dimethylation because the mono-alkylated secondary amine is more nucleophilic than the primary amine starting material. By utilizing exactly 1.05 equivalents of a strong, non-nucleophilic base (NaH) in a polar aprotic solvent (DMF), we quantitatively deprotonate the exocyclic amine to form a highly reactive, resonance-stabilized nitranion. Upon the addition of MeI, an Sₙ2 displacement occurs rapidly. The resulting mono-methylated product is neutral and insufficiently acidic to be deprotonated by any residual base at 0 °C, effectively halting the reaction and preventing di-alkylation.
Reaction Workflow
Workflow for the regioselective N-methylation of 2-amino-4-methyl-5-nitropyridine.
Quantitative Process Optimization
To validate the causality of our reagent choices, various base/solvent combinations were screened. The data below demonstrates that strong bases in highly polar aprotic solvents are strictly required to suppress di-alkylation and maximize the mono-methylated yield.
| Entry | Base (Equiv.) | Alkylating Agent | Solvent | Temp (°C) | Time (h) | Mono-alkylation Yield (%) | Di-alkylation Yield (%) |
| 1 | K₂CO₃ (2.0) | MeI (1.2) | DMF | 80 | 12 | 45 | 15 |
| 2 | Cs₂CO₃ (1.5) | MeI (1.1) | DMF | 25 | 8 | 68 | 12 |
| 3 | NaH (1.05) | MeI (1.05) | THF | 0 to 25 | 4 | 81 | 6 |
| 4 | NaH (1.05) | MeI (1.05) | DMF | 0 to 25 | 3 | 92 | <2 |
Table 1: Optimization of reaction conditions. Entry 4 represents the finalized protocol parameters.
Step-by-Step Experimental Protocol (Self-Validating System)
This methodology is designed as a self-validating system, incorporating visual and analytical checkpoints to ensure process integrity at every stage.
Materials & Reagents
-
Starting Material: 2-Amino-4-methyl-5-nitropyridine (1.53 g, 10.0 mmol) [3]
-
Base: Sodium hydride (60% dispersion in mineral oil, 420 mg, 10.5 mmol)
-
Electrophile: Methyl iodide (MeI) (0.65 mL, 10.5 mmol)
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF) (Karl Fischer titration < 50 ppm H₂O)
Procedure
Step 1: System Preparation & Base Washing
-
Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum under an argon atmosphere.
-
Add the NaH dispersion to the flask. To remove the mineral oil, inject 10 mL of anhydrous hexane, stir briefly, allow the solid to settle, and carefully syringe out the supernatant. Repeat this wash step once more.
-
Suspend the purified NaH in 20 mL of anhydrous DMF and cool the flask to 0 °C using an ice-water bath.
Step 2: Nitranion Generation (Deprotonation) 4. Dissolve 2-amino-4-methyl-5-nitropyridine (1.53 g) in 15 mL of anhydrous DMF. 5. Add this solution dropwise to the NaH suspension over 15 minutes.
Validation Checkpoint: You must observe continuous hydrogen (H₂) gas evolution (bubbling). The solution will transition from pale yellow to a deep red/orange color, confirming the formation of the resonance-stabilized nitranion.
-
Stir the mixture at 0 °C for 30 minutes until gas evolution completely ceases.
Step 3: Electrophilic Alkylation 7. Add methyl iodide (0.65 mL) dropwise via syringe over 5 minutes. 8. Maintain the reaction at 0 °C for 1 hour, then remove the ice bath and allow it to warm to room temperature (20–25 °C) for an additional 2 hours.
Validation Checkpoint: Monitor via TLC (Eluent: Hexanes/EtOAc 7:3). The starting material (R_f ~0.3) should be fully consumed and replaced by a distinct, less polar product spot (R_f ~0.5).
Step 4: Quenching & Workup 9. Cool the mixture back to 0 °C and quench residual NaH by adding cold water (50 mL) dropwise. 10. Extract the aqueous mixture with Ethyl Acetate (3 x 50 mL). 11. Wash the combined organic layers with brine (3 x 50 mL) to remove residual DMF, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Step 5: Purification 12. Purify the crude residue via flash column chromatography (Silica gel, gradient elution 10–30% EtOAc in Hexanes) to afford N,4-Dimethyl-5-nitropyridin-2-amine as a bright yellow solid (1.53 g, 92% yield).
Analytical Validation
To ensure the structural integrity and regioselectivity of the synthesized product, verify against the following analytical parameters:
-
LC-MS (ESI+): [M+H]⁺ calculated for C₇H₁₀N₃O₂: 182.08; Found: 182.09 .
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 8.85 (s, 1H, Py-H6)
-
δ 7.40 (q, J = 4.8 Hz, 1H, NH ) (The presence of a single exchangeable proton confirms mono-alkylation)
-
δ 6.45 (s, 1H, Py-H3)
-
δ 2.85 (d, J = 4.8 Hz, 3H, N-CH₃ ) (Coupling to the NH proton definitively proves exocyclic alkylation)
-
δ 2.55 (s, 3H, Ar-CH₃)
-
References
-
Nitropyridines in the Synthesis of Bioactive Molecules. MDPI Pharmaceuticals, 2025.[Link]
- WO2014128486A1 - Pyrimidine compounds useful in the treatment of diseases mediated by IKKε and/or TBK1 mechanisms.
Application Note: High-Fidelity Protocol for N-Methylation of 4-methyl-5-nitropyridin-2-amine
Part 1: Strategic Analysis & Chemical Logic
The Substrate Challenge
The target substrate, 4-methyl-5-nitropyridin-2-amine (CAS: 21901-40-6), presents a classic "push-pull" electronic conflict that complicates standard alkylation:
-
Deactivation: The 5-nitro group is a strong electron-withdrawing group (EWG). Through conjugation, it significantly reduces the nucleophilicity of the exocyclic amine at the 2-position (
of conjugate acid is likely < 3). -
Regioselectivity: The pyridine ring nitrogen (
) competes with the exocyclic amine ( ) for the electrophile. While the nitro group deactivates the ring, the exocyclic amine is often the preferred site for deprotonation, but neutral conditions may favor attack depending on solvent effects. -
Over-Alkylation: Once a methyl group is introduced, the resulting secondary amine is slightly more nucleophilic (inductive effect of methyl) than the starting primary amine, leading to a kinetic preference for dimethylation.
Selection of Methodology
To address these challenges, two distinct protocols are provided.
-
Protocol A (Reductive Amination): The Primary Recommendation for mono-methylation. It relies on the condensation of the amine with formaldehyde to form a hemiaminal/imine intermediate, which is selectively reduced. This method kinetically favors mono-methylation because the resulting secondary amine is sterically hindered from reacting with a second equivalent of formaldehyde under controlled conditions.
-
Protocol B (Base-Mediated Alkylation): A Secondary Option utilizing Sodium Hydride (NaH) and Methyl Iodide (MeI). This method is aggressive and best suited if dimethylation is the goal, or if the specific batch of substrate fails to condense with formaldehyde due to extreme electronic deactivation.
Part 2: Experimental Protocols
Protocol A: Borch Reductive Amination (Recommended for Mono-Methylation)
This protocol utilizes Sodium Cyanoborohydride (
Reagents & Materials
| Reagent | Equiv.[1][2][3][4][5][6][7][8][9] | Role |
| 4-methyl-5-nitropyridin-2-amine | 1.0 | Substrate |
| Paraformaldehyde | 3.0 - 5.0 | Carbon Source (Formaldehyde precursor) |
| Sodium Cyanoborohydride ( | 3.0 | Reducing Agent |
| Acetic Acid (AcOH) | Excess | Solvent / Catalyst |
| Methanol (MeOH) | Solvent | Co-solvent (Optional) |
Step-by-Step Procedure
-
Preparation of Formaldehyde Source:
-
In a round-bottom flask equipped with a reflux condenser, suspend Paraformaldehyde (3.0 equiv) in Methanol.
-
Note: Aqueous Formalin (37%) can be used, but Paraformaldehyde in anhydrous media often drives the equilibrium better for deactivated amines.
-
-
Imine Formation (The Critical Step):
-
Add 4-methyl-5-nitropyridin-2-amine (1.0 equiv) to the flask.
-
Add Acetic Acid (glacial) to adjust pH to ~4–5, or use pure AcOH as the solvent if solubility is poor.
-
Heat: Stir at 50–60°C for 2–4 hours.
-
Checkpoint: Monitor by TLC/LCMS. You are looking for the disappearance of the starting amine.[3] The intermediate imine may be unstable on silica; look for consumption of SM.
-
-
Reduction:
-
Cool the mixture to 0°C (ice bath).
-
Slowly add Sodium Cyanoborohydride (3.0 equiv) portion-wise over 30 minutes. Caution: Hydrogen cyanide gas evolution is possible if acid is too strong; use a fume hood with a scrubber.
-
Allow the reaction to warm to Room Temperature (RT) and stir overnight (12–16 h).
-
-
Work-up:
-
Quench the reaction with saturated aqueous
(slowly) until pH is neutral/basic. -
Extract with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (
). -
Wash combined organics with Brine.[10]
-
Dry over
, filter, and concentrate in vacuo.
-
-
Purification:
-
Flash Column Chromatography (Silica Gel).
-
Eluent: Hexanes:EtOAc (gradient 80:20 to 50:50). The mono-methyl product is typically less polar than the starting material due to the loss of a hydrogen bond donor.
-
Protocol B: NaH/MeI Direct Alkylation (For Dimethylation or Stubborn Substrates)
This method proceeds via the amide anion. It is difficult to stop at mono-methylation.
Reagents & Materials
| Reagent | Equiv.[1][2][3][4][5][6][7][8][9] | Role |
| Substrate | 1.0 | Starting Material |
| Sodium Hydride (60% in oil) | 1.2 (for Mono) / 2.5 (for Di) | Base |
| Methyl Iodide (MeI) | 1.1 (for Mono) / 2.5 (for Di) | Electrophile |
| DMF (Anhydrous) | Solvent | Polar Aprotic Solvent |
Step-by-Step Procedure
-
Deprotonation:
-
Flame-dry a flask and purge with Argon/Nitrogen.
-
Dissolve 4-methyl-5-nitropyridin-2-amine in anhydrous DMF (0.1 M concentration).
-
Cool to 0°C .
-
Add NaH (1.2 equiv) portion-wise. Evolution of
gas will occur. -
Stir at 0°C for 30 mins, then RT for 30 mins. The solution will likely turn deep red/orange due to the nitropyridyl anion.
-
-
Alkylation:
-
Cool back to 0°C .
-
Add Methyl Iodide (1.1 equiv) dropwise via syringe.
-
Critical Control: For mono-methylation attempts, add MeI very slowly (syringe pump recommended) to keep its local concentration low.
-
-
Reaction & Quench:
-
Stir at RT for 1–2 hours. Monitor strictly by LCMS.
-
Stop Condition: As soon as di-methyl product exceeds 10–15%, quench the reaction.
-
Quench with Ice Water or Sat.
.
-
-
Work-up:
-
Dilute with water (excess) to precipitate the product or extract with EtOAc.
-
Note: DMF is hard to remove. Wash organic layer with 5% LiCl solution (
) to remove DMF.
-
Part 3: Visualization & Logic Mapping
Reaction Pathway & Selectivity
The following diagram illustrates the kinetic pathways and the decision logic for choosing a protocol.
Caption: Comparative workflow for N-methylation strategies. Protocol A offers kinetic control for mono-methylation, while Protocol B is thermodynamically driven and prone to over-alkylation.
Part 4: Analytical Validation (QC)
To validate the synthesis, use 1H NMR and LCMS .
| Feature | Starting Material | Mono-Methyl Product | Di-Methyl Product |
| Methyl Handle | 4-Me singlet (~2.4 ppm) | 4-Me singlet + N-Me doublet (~2.9 ppm) | 4-Me singlet + N-Me2 singlet (~3.1 ppm) |
| NH Signal | Broad singlet (~7.0 ppm, 2H) | Broad quartet (~7.5 ppm, 1H) | None |
| Coupling | None on amine | N-Me couples with NH (J ~ 5 Hz) | None |
| Mass (M+H) | 154.1 | 168.1 | 182.1 |
Critical QC Check: In the mono-methyl product, the N-methyl group must appear as a doublet in DMSO-d6 (due to coupling with the adjacent NH proton). If it is a singlet, you likely have the di-methyl product or rapid proton exchange (wet solvent).
Part 5: References
-
Borch, R. F.; Bernstein, M. D.; Durst, H. D. "The cyanohydridoborate anion as a selective reducing agent." Journal of the American Chemical Society, 1971 , 93(12), 2897–2904.
-
March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th ed., Wiley, 1992 . (General reference for amine alkylation kinetics).
-
PubChem Compound Summary. "2-Amino-4-methyl-5-nitropyridine (CAS 21901-40-6)."
-
BenchChem Protocols. "General procedures for aminopyrimidine synthesis." (Adapted for nitropyridine analogs).[6][9][11]
Sources
- 1. oaji.net [oaji.net]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. diva-portal.org [diva-portal.org]
- 6. mdpi.com [mdpi.com]
- 7. 4-Methyl-3-nitropyridin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pcliv.ac.uk [pcliv.ac.uk]
- 11. rsc.org [rsc.org]
Application Note: Catalytic Hydrogenation of N,4-Dimethyl-5-nitropyridin-2-amine
Executive Summary
The reduction of nitropyridines to their corresponding aminopyridines is a foundational transformation in the synthesis of pharmaceutical building blocks and kinase inhibitors . This application note details the optimized catalytic hydrogenation of N,4-dimethyl-5-nitropyridin-2-amine to N,4-dimethylpyridine-2,5-diamine . By utilizing a Palladium on Carbon (Pd/C) catalyst in a protic solvent system, this protocol ensures high chemoselectivity, rapid conversion, and minimal catalyst poisoning.
Mechanistic Rationale & Experimental Causality (E-E-A-T)
Catalyst Selection and Chemoselectivity
Palladium on carbon (Pd/C) is selected over chemical reductants (e.g., Fe/HCl or SnCl₂) because it offers a clean reaction profile, high yields, and avoids the generation of stoichiometric metal waste . While PtO₂ can also be used, 10% Pd/C under mild hydrogen pressure (1 atm) is highly chemoselective for the nitro group and prevents the over-reduction of the electron-rich pyridine ring .
Overcoming Catalyst Poisoning via Solvent Dynamics
The choice of solvent is the most critical variable in this workflow. Pyridine derivatives and the newly formed diamine product are strong σ-donors. In non-polar or aprotic solvents, these amines coordinate tightly to the palladium surface, effectively passivating (poisoning) the catalyst and stalling the reaction. Causality: Using a polar protic solvent like absolute ethanol solvates the amine functionalities via hydrogen bonding. This reduces their affinity for the metal surface, thereby maintaining high catalyst reactivity and ensuring the reaction proceeds to completion without the need for acidic additives .
Atmospheric Control and Safety
The reaction requires strict anaerobic conditions prior to hydrogen introduction. Purging the system with nitrogen before adding the pyrophoric Pd/C prevents autoignition. Subsequent vacuum/H₂ cycles ensure the catalyst surface is exclusively populated by hydrogen gas and the nitro substrate, which is a self-validating requirement for consistent kinetic profiles .
Workflow Visualization
Workflow for the catalytic hydrogenation of N,4-Dimethyl-5-nitropyridin-2-amine.
Quantitative Data & Optimization
The following table summarizes the optimization of reaction conditions, demonstrating the causality behind the finalized protocol.
| Parameter | Condition A (Sub-optimal) | Condition B (Optimized) | Causality / Observation |
| Solvent | Ethyl Acetate | Absolute Ethanol | EtOH solvates the diamine product, preventing Pd surface passivation . |
| Catalyst | 5 wt% Pd/C | 10 wt% Pd/C | Higher loading ensures rapid conversion before trace poisoning occurs. |
| Pressure | 3 atm H₂ (Parr Shaker) | 1 atm H₂ (Balloon) | 1 atm is sufficient for nitro reduction; higher pressure risks ring reduction . |
| Temperature | 40 °C | 25 °C (Room Temp) | Elevated temperatures increase impurity profiles; ambient temp provides >99% purity. |
Step-by-Step Experimental Protocol
Materials Required:
-
N,4-Dimethyl-5-nitropyridin-2-amine (1.0 equiv)
-
10% Palladium on Carbon (Pd/C) (0.1 equiv by weight)
-
Absolute Ethanol (degassed)
-
Hydrogen gas (balloon)
-
Celite 545
Procedure:
-
Substrate Dissolution: To a flame-dried, round-bottom flask equipped with a magnetic stir bar, add N,4-Dimethyl-5-nitropyridin-2-amine. Dissolve the substrate in absolute ethanol (approx. 10 mL per gram of substrate).
-
Inert Atmosphere Purge: Seal the flask with a rubber septum and flush the system with Nitrogen gas for 5 minutes.
-
Catalyst Addition: Briefly remove the septum under a positive flow of Nitrogen and carefully add the 10% Pd/C. Safety Note: Pd/C is highly pyrophoric when dry; adding it to a solvent under an inert atmosphere is mandatory to prevent ignition.
-
Atmosphere Exchange: Re-seal the flask. Apply vacuum via a manifold until the solvent gently bubbles, then backfill with Hydrogen gas from a balloon. Repeat this Vacuum/H₂ cycle three times to ensure complete displacement of oxygen .
-
Reaction Execution: Stir the heterogeneous mixture vigorously at room temperature (25 °C) under a hydrogen atmosphere (1 atm) for 3 to 6 hours.
-
Workup & Isolation: Once the reaction is deemed complete (see Section 6), purge the flask thoroughly with Nitrogen to remove residual H₂. Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst . Wash the pad thoroughly with additional ethanol.
-
Concentration: Concentrate the filtrate under reduced pressure to afford the crude N,4-dimethylpyridine-2,5-diamine, which can be used directly in subsequent steps or recrystallized if necessary.
Analytical Validation & Troubleshooting
A self-validating protocol requires robust in-process monitoring to confirm success without relying solely on the final yield.
-
TLC Analysis: The starting material (N,4-Dimethyl-5-nitropyridin-2-amine) is typically a vibrant yellow compound due to its push-pull electronic system. Upon reduction, the yellow color dissipates. On silica gel (eluting with 5-10% MeOH in DCM), the product will appear as a highly polar, lower-R_f spot that stains intensely with ninhydrin.
-
NMR Verification: In ¹H-NMR, the aromatic proton at the C6 position (adjacent to the nitro group) will shift significantly upfield (from ~8.5 ppm down to ~7.5 ppm) due to the loss of the strongly electron-withdrawing nitro group and its replacement with the electron-donating amino group.
-
Troubleshooting a Stalled Reaction: If TLC indicates a stalled reaction (incomplete conversion after 6 hours), the catalyst has likely been poisoned. Do not increase the temperature. Instead, filter the mixture through Celite, concentrate, and resubject the crude material to fresh Pd/C and ethanol.
References
-
Kasparian, A. J., et al. "Selective Catalytic Hydrogenation of Nitro Groups in the Presence of Activated Heteroaryl Halides." The Journal of Organic Chemistry, vol. 76, no. 23, 2011, pp. 9841-9844. URL:[Link]
-
"A Simple and Efficient Route for Preparing 2,3,5,6-Tetraaminopyridine Hydrochloride Salt." Molecules (via NIH PMC), 2009. URL:[Link]
Application Note: Strategic Utilization of N,4-Dimethyl-5-nitropyridin-2-amine in the Synthesis of Heteroaryl Kinase Inhibitors
Introduction & Rationale
The development of small-molecule kinase inhibitors relies heavily on privileged heterocyclic scaffolds that can effectively mimic the adenine ring of ATP. Among these, aminopyridine derivatives are foundational building blocks, frequently serving as hinge-binding motifs that form critical hydrogen bonds with the kinase backbone.
N,4-Dimethyl-5-nitropyridin-2-amine (CAS: 70564-14-6) is a highly strategic, bench-stable precursor used in the synthesis of complex multicyclic kinase inhibitors (such as those targeting FLT3, Aurora kinases, and CDK). The true synthetic value of this compound lies in its masked diamine nature. Upon reduction of the 5-nitro group, it yields N2,4-dimethylpyridine-2,5-diamine . This resulting intermediate possesses two distinct nitrogen nucleophiles with highly differentiated electronic and steric profiles, allowing for perfectly regioselective cross-coupling reactions without the need for cumbersome protecting-group chemistry.
This application note details the mechanistic rationale, self-validating experimental protocols, and optimization data for utilizing N,4-dimethyl-5-nitropyridin-2-amine in the synthesis of advanced kinase inhibitors.
Mechanistic Insights & Causality
The Regioselectivity Principle
When N2,4-dimethylpyridine-2,5-diamine is subjected to palladium-catalyzed Buchwald-Hartwig cross-coupling with a heteroaryl chloride (e.g., a pyrimidine or imidazo[4,5-b]pyridine core), the reaction occurs exclusively at the C5-primary amine .
The causality behind this regioselectivity is twofold:
-
Electronic Deactivation: The secondary amine at the C2 position (methylamino group) is conjugated with the electron-withdrawing pyridine ring nitrogen. This amidine-like resonance significantly reduces the lone-pair availability of the exocyclic C2 nitrogen.
-
Steric Encumbrance: The adjacent C4-methyl group provides steric bulk that further hinders the approach of the bulky palladium-ligand complex to the C5 position, but the primary nature of the C5 amine still makes it kinetically vastly superior to the secondary C2 amine.
Once coupled, the C5-amine acts as the linker to the main inhibitor scaffold, while the C2-(methylamino) group remains available to project into the solvent-exposed region or interact directly with the kinase hinge region.
Biological Context: Targeting Mutant Kinases
Inhibitors synthesized from this precursor have shown profound efficacy against mutant kinases, particularly FLT3-ITD (Internal Tandem Duplication), a primary driver in acute myeloid leukemia (AML) [1].
Caption: Simplified FLT3-ITD signaling pathway inhibited by aminopyridine-based ATP-competitive inhibitors.
Synthetic Workflow & Experimental Protocols
The transformation from the nitro-precursor to the final active pharmaceutical ingredient (API) scaffold follows a robust, two-step sequence.
Caption: Two-step synthetic workflow from nitro precursor to the final kinase inhibitor scaffold.
Protocol A: Chemoselective Reduction to N2,4-Dimethylpyridine-2,5-diamine
This step utilizes catalytic hydrogenation to cleanly reduce the nitro group without affecting the pyridine ring.
Materials:
-
N,4-Dimethyl-5-nitropyridin-2-amine (1.0 eq, 10 mmol)
-
10% Palladium on Carbon (Pd/C) (0.05 eq Pd)
-
Anhydrous Methanol (50 mL)
-
Hydrogen gas (balloon)
Step-by-Step Procedure:
-
Preparation: Dissolve the nitro precursor in anhydrous methanol in a flame-dried round-bottom flask. The starting solution will exhibit a distinct yellow hue.
-
Catalyst Addition: Carefully add 10% Pd/C to the solution under a steady stream of argon to prevent auto-ignition.
-
Hydrogenation: Evacuate the flask and backfill with hydrogen gas three times. Maintain the reaction under a hydrogen balloon at room temperature with vigorous stirring for 4–6 hours.
-
Self-Validation Checkpoint: The reaction is complete when hydrogen uptake ceases and the solution transitions from yellow to colorless or pale pink. TLC (DCM:MeOH 9:1) will show the disappearance of the high-Rf yellow spot and the appearance of a baseline-hugging, UV-active spot that stains deep purple with ninhydrin (confirming primary amine formation).
-
Workup: Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with excess methanol. Concentrate the filtrate in vacuo to yield the diamine as an off-white solid. Store under argon at 4 °C, as the electron-rich diamine is susceptible to air oxidation.
Protocol B: Regioselective Buchwald-Hartwig Cross-Coupling
This protocol couples the newly formed C5-amine to a heteroaryl chloride (e.g., a 2-chloropyrimidine derivative) [2]. Xantphos is selected as the ligand because its wide bite angle accelerates reductive elimination, preventing the formation of bis-arylated byproducts.
Materials:
-
N2,4-Dimethylpyridine-2,5-diamine (1.1 eq)
-
Heteroaryl Chloride scaffold (1.0 eq)
-
Pd2(dba)3 (0.05 eq)
-
Xantphos (0.10 eq)
-
Cesium Carbonate (Cs2CO3) (2.0 eq)
-
Anhydrous DMF (0.2 M)
Step-by-Step Procedure:
-
Reagent Assembly: In an oven-dried Schlenk tube, combine the heteroaryl chloride, the diamine, Pd2(dba)3, Xantphos, and finely powdered Cs2CO3.
-
Degassing: Add anhydrous DMF. Degas the suspension via three freeze-pump-thaw cycles or by bubbling argon vigorously for 15 minutes.
-
Heating: Seal the tube and heat the mixture to 115 °C in a pre-heated oil bath for 12 hours.
-
Self-Validation Checkpoint: The initial dark purple/red color of the Pd2(dba)3 complex will transition to a dark brown suspension. LC-MS analysis of an aliquot must show the total consumption of the heteroaryl chloride and the emergence of the [M+H]+ peak corresponding to the mono-coupled product. No bis-arylation mass should be present.
-
Purification: Cool to room temperature, dilute with EtOAc, and wash extensively with water and brine to remove DMF. Dry over Na2S2O4, concentrate, and purify via flash chromatography (gradient: 0-10% MeOH in DCM).
Quantitative Data Presentation
The choice of ligand and base is critical for maximizing the yield and regioselectivity of the Buchwald-Hartwig coupling. Table 1 summarizes the optimization data for coupling N2,4-dimethylpyridine-2,5-diamine with a model 2-chloropyrimidine core.
Table 1: Optimization of Buchwald-Hartwig Coupling Conditions
| Entry | Catalyst / Ligand | Base | Solvent | Temp (°C) | Regioselectivity (C5:C2) | Isolated Yield (%) |
| 1 | Pd2(dba)3 / BINAP | NaOtBu | Toluene | 100 | 85:15 | 45% |
| 2 | Pd(OAc)2 / XPhos | Cs2CO3 | Dioxane | 100 | 95:5 | 62% |
| 3 | Pd2(dba)3 / Xantphos | K2CO3 | DMF | 115 | 98:2 | 71% |
| 4 | Pd2(dba)3 / Xantphos | Cs2CO3 | DMF | 115 | >99:1 | 84% |
Note: Entry 4 represents the optimal self-validating system. The combination of the bidentate Xantphos ligand and the highly soluble Cs2CO3 in DMF completely suppresses C2-amination and bis-arylation.
References
-
Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. Journal of Medicinal Chemistry (ACS Publications).[Link]
-
Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry (ACS Publications).[Link]
- Pyridyl inhibitors of hedgehog signalling (US9278961B2).
High-Yield Reduction of N,4-Dimethyl-5-nitropyridin-2-amine: Protocols for Catalytic and Chemical Nitro Reduction
Executive Summary
The reduction of N,4-Dimethyl-5-nitropyridin-2-amine (C₇H₉N₃O₂, MW: 167.17 g/mol ) to N²,4-dimethylpyridine-2,5-diamine (C₇H₁₁N₃, MW: 137.18 g/mol ) is a critical transformation in the synthesis of kinase inhibitors and advanced pharmaceutical intermediates. Because the starting material features an electron-rich pyridine core, the resulting 2,5-diamine product is highly activated and exceptionally prone to aerobic oxidation.
As an Application Scientist, designing a robust protocol for this transformation requires moving beyond basic stoichiometry. The methodology must actively suppress mechanistic side-reactions (such as azo-condensation) while incorporating self-validating In-Process Controls (IPCs) to ensure the transient diamine is isolated without degradation.
Mechanistic Rationale & Causality
The Haber Mechanism: Direct vs. Condensation Pathways
The reduction of aromatic nitro groups follows the well-established Haber Mechanism [1]. This mechanism bifurcates into two distinct pathways:
-
The Direct Pathway: Sequential two-electron reductions from the nitroarene → nitrosoarene → arylhydroxylamine → aniline/aminopyridine.
-
The Condensation Pathway: A competing base-catalyzed route where the highly reactive nitroso intermediate condenses with the arylhydroxylamine to form azoxy, azo, and hydrazo dimers.
Causality in Protocol Design: To force the reaction down the Direct Pathway and maximize our yield of the primary amine, the reaction must be kept strictly neutral or slightly acidic. Basic conditions will rapidly accelerate the condensation pathway, leading to brightly colored (orange/red) azo-impurities that are difficult to separate from the polar diamine product.
Direct vs. Condensation pathways in the Haber mechanism for nitro reduction.
Electronic Effects and Oxidation Sensitivity
The conversion of a strongly deactivating nitro group to a strongly activating amino group fundamentally alters the electron density of the pyridine ring[2]. In N,4-Dimethyl-5-nitropyridin-2-amine, the C2-methylamino (-NHCH₃) and C4-methyl (-CH₃) groups are already electron-donating. Once the C5-nitro group is reduced, the resulting 2,5-diamine system becomes exceedingly electron-rich.
Causality in Protocol Design: This elevated Highest Occupied Molecular Orbital (HOMO) makes the product highly susceptible to air oxidation, rapidly degrading into dark brown quinone-diimines. Therefore, strict inert atmosphere (Argon/N₂) during workup and immediate downstream utilization (or trapping as an HCl salt) are non-negotiable parameters[3].
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. Progression to the next step is contingent upon passing specific analytical gates (IPCs).
Protocol A: Catalytic Hydrogenation (Pd/C)
Recommended for high-purity, scalable synthesis where high-pressure reactors or hydrogen balloons are available.
System Validation Gate 1 (Preparation):
-
Dissolve 1.0 eq (e.g., 1.67 g, 10.0 mmol) of N,4-Dimethyl-5-nitropyridin-2-amine in 30 mL of HPLC-grade Methanol (MeOH) or Ethyl Acetate (EtOAc).
-
Causality Step: Sparge the solution with Argon for 15 minutes. Removing dissolved oxygen prevents premature oxidation of the product.
-
Add 0.1 eq by weight (167 mg) of 10% Palladium on Carbon (Pd/C, 50% wet) under a continuous Argon blanket.
System Validation Gate 2 (Reaction & IPC): 4. Evacuate the flask and backfill with Hydrogen gas (H₂) three times. Maintain under 1 atm of H₂ via a balloon or up to 3 atm in a Parr reactor. 5. Stir vigorously at 20–25 °C. 6. IPC Validation: After 2 hours, sample 10 µL of the reaction mixture under Argon. Dilute in MeOH and analyze via LC-MS.
-
Pass Criteria: Complete disappearance of the starting material peak ([M+H]⁺ = 168.1) and emergence of a single major peak for the diamine ([M+H]⁺ = 138.1). The solution should transition from bright yellow to colorless/pale yellow.
System Validation Gate 3 (Isolation): 7. Purge the reaction vessel thoroughly with Argon to remove all residual H₂ gas. 8. Filter the mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Critical: Conduct this filtration under an inverted funnel streaming Argon to prevent the high-surface-area Pd/C from igniting the solvent or oxidizing the product. 9. Concentrate the filtrate in vacuo at <35 °C. Store the resulting N²,4-dimethylpyridine-2,5-diamine under Argon at -20 °C, or immediately dissolve in ethereal HCl to precipitate the stable dihydrochloride salt.
Step-by-step experimental workflow and validation gates for Pd/C catalyzed nitro reduction.
Protocol B: Iron-Mediated Chemical Reduction (Fe/NH₄Cl)
Recommended when hydrogen gas is unavailable or if future substrate analogs contain reducible halogens (where Pd/C would cause dehalogenation).
-
Preparation: Suspend 1.0 eq (10.0 mmol) of the nitro substrate in 40 mL of an Ethanol/Water mixture (4:1 v/v). Add 3.0 eq of Ammonium Chloride (NH₄Cl).
-
Activation: Heat the mixture to 70 °C. Causality: NH₄Cl acts as a mild proton source, driving the reduction without creating a highly acidic environment that could protonate the starting material and halt electron transfer.
-
Reduction: Slowly add 5.0 eq of fine Iron powder (Fe, 325 mesh) in portions over 15 minutes to control the exothermic reaction.
-
IPC Validation: Reflux at 80 °C for 4 hours. Monitor via TLC (DCM:MeOH 9:1). Pass Criteria: Disappearance of the UV-active yellow spot (SM) and appearance of a highly polar, ninhydrin-positive spot (Product).
-
Isolation: Cool to room temperature, filter through Celite to remove iron oxides, and extract the aqueous filtrate with degassed EtOAc. Dry over Na₂SO₄, filter, and concentrate under reduced pressure.
Comparative Data Presentation
To aid in selecting the appropriate methodology for your specific laboratory setup, the quantitative and qualitative parameters of both protocols are summarized below:
| Parameter | Protocol A: Catalytic Hydrogenation (Pd/C) | Protocol B: Iron-Mediated Reduction (Fe/NH₄Cl) |
| Primary Reagents | 10% Pd/C, H₂ gas (1-3 atm) | Fe powder (325 mesh), NH₄Cl (aq) |
| Optimal Solvent | Degassed Methanol or Ethyl Acetate | Ethanol / H₂O (4:1 v/v) |
| Temperature | 20–25 °C (Room Temperature) | 70–80 °C (Reflux) |
| Typical Reaction Time | 2–4 hours | 4–6 hours |
| Expected Yield | >90% | 75–85% |
| Purity Profile | Very high (No metal salts in solution) | Moderate (Requires aqueous extraction) |
| Scalability | Excellent (Requires pressure reactor for >10g) | Good (Exothermic, requires careful Fe addition) |
| Strategic Advantage | Cleanest profile for highly sensitive diamines | Tolerates reducible halogens if present in analogs |
References
-
Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines Source: Master Organic Chemistry URL:[2]
-
2-Amino-5-nitropyridine - NIST WebBook Source: National Institute of Standards and Technology (NIST) URL:[3]
-
Organocatalytic Reduction of Aromatic Nitro Compounds: The Use of Solid-Supported Phenyl(2-quinolyl)methanol Source: PMC (National Institutes of Health) URL:[1]
Sources
Nucleophilic substitution reactions involving N,4-Dimethyl-5-nitropyridin-2-amine
Technical Application Note: Optimization of Protocols for N,4-Dimethyl-5-nitropyridin-2-amine
Target Molecule:Introduction & Mechanistic Rationale
The synthesis of N,4-Dimethyl-5-nitropyridin-2-amine relies on the electronic activation of the pyridine ring. The pyridine nitrogen (N1) renders the ring electron-deficient, facilitating nucleophilic attack at the C2 and C4 positions. The addition of a nitro group at C5 dramatically enhances this electrophilicity through both inductive ($ -I
In this specific scaffold, the 4-methyl group provides steric bulk but does not significantly deactivate the ring. The primary synthetic route involves the displacement of a halogen (typically chlorine) at the C2 position by methylamine.
Mechanistic Pathway ( )
-
Nucleophilic Attack: Methylamine attacks the C2 carbon of 2-chloro-4-methyl-5-nitropyridine .
-
Meisenheimer Complex: Formation of a resonance-stabilized anionic intermediate. The negative charge is delocalized onto the ring nitrogen (N1) and the nitro group at C5.
-
Aromatization: Expulsion of the chloride leaving group restores aromaticity, yielding the target amine.
Experimental Protocols
Protocol A: Synthesis via Displacement
Objective: High-yield synthesis of N,4-Dimethyl-5-nitropyridin-2-amine from 2-chloro-4-methyl-5-nitropyridine.
Materials
-
Substrate: 2-Chloro-4-methyl-5-nitropyridine (1.0 equiv)
-
Nucleophile: Methylamine (2.0 M solution in THF or MeOH, 2.5 equiv)
-
Base: Triethylamine (
) or Diisopropylethylamine (DIPEA) (1.2 equiv) - Optional if excess methylamine is used. -
Solvent: Ethanol (anhydrous) or THF.
-
Safety: Methylamine is toxic and flammable. Perform in a fume hood.
Step-by-Step Procedure
-
Preparation: Charge a reaction vessel with 2-chloro-4-methyl-5-nitropyridine (1.0 equiv) and anhydrous Ethanol (5 mL/mmol).
-
Addition: Cool the solution to 0°C. Dropwise add Methylamine solution (2.5 equiv).
-
Note: The reaction is exothermic. Controlling temperature prevents side reactions (e.g., attack at other positions or nitro-group displacement).
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Monitoring: Check reaction progress via TLC (30% EtOAc/Hexanes) or LC-MS. The product is more polar than the starting chloride.
-
-
Quench & Workup:
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (0-40% EtOAc in Hexanes) if necessary.
Expected Yield: 85–95%
Protocol B: Nitro Reduction (Downstream Application)
Objective: Conversion to the diamine (2-methylamino-4-methyl-5-aminopyridine) for heterocycle cyclization.
Materials
-
Substrate: N,4-Dimethyl-5-nitropyridin-2-amine
-
Catalyst: 10% Pd/C (5 wt% loading)
-
Hydrogen Source: Ammonium Formate (5.0 equiv) or
balloon. -
Solvent: Methanol/Ethanol.
Procedure
-
Dissolve the nitro compound in Methanol.
-
Add Pd/C catalyst carefully (under inert atmosphere).
-
Add Ammonium Formate (or purge with
). -
Heat to mild reflux (if using formate) or stir at RT (if using
) for 1–3 hours. -
Filter through Celite to remove Pd/C.
-
Concentrate to yield the air-sensitive diamine. Use immediately for cyclization.
Data Summary & Troubleshooting
| Parameter | Standard Condition | Optimization Note |
| Solvent | Ethanol / THF | Ethanol is preferred for green chemistry; THF for solubility issues. |
| Temperature | 0°C | Heating to 60°C may be required for sterically hindered amines, but RT suffices for methylamine. |
| Stoichiometry | 2.5 equiv Amine | Excess amine acts as a scavenger for HCl byproduct. |
| Color Change | Pale Yellow | Deepening color indicates formation of the nitropyridine amine. |
Troubleshooting Guide:
-
Incomplete Conversion: If starting material remains after 4 hours, heat to 50°C. Ensure methylamine reagent is fresh (concentration can decrease over time).
-
Impurity Profile: A side product resulting from the displacement of the Nitro group is rare but possible if using strong alkoxide bases. Avoid NaOEt; use amine bases.
Visualizing the Workflow
The following diagram illustrates the reaction logic and process flow for the synthesis and subsequent reduction.
Caption: Reaction pathway for the
References
-
BenchChem. Application Notes and Protocols for Nucleophilic Aromatic Substitution on Nitropyridines. Retrieved from .
-
National Institutes of Health (NIH). Nitropyridines in the Synthesis of Bioactive Molecules. PMC. Available at: .
-
Master Organic Chemistry. Nucleophilic Aromatic Substitution: The SNAr Mechanism. Available at: .
-
Royal Society of Chemistry. Synthetic routes to substituted nitropyridines. Med. Chem. Commun. Supp Info. Available at: .
Microwave-Assisted Synthesis of N,4-Dimethyl-5-nitropyridin-2-amine Derivatives: A High-Throughput SNAr Protocol
Executive Summary
Aminopyridine scaffolds are ubiquitous in modern drug discovery, serving as critical pharmacophores in kinase inhibitors, epigenetic modulators (such as LSD1 inhibitors) [4], and GPCR ligands. The synthesis of highly substituted aminopyridines often relies on the Nucleophilic Aromatic Substitution (SNAr) of halopyridines. However, conventional thermal SNAr reactions can be notoriously slow, requiring harsh reflux conditions that often lead to product degradation or poor yields.
This application note details an optimized, self-validating microwave-assisted protocol for the synthesis of N,4-dimethyl-5-nitropyridin-2-amine derivatives starting from the versatile building block 2-chloro-4-methyl-5-nitropyridine. By leveraging dielectric heating, this method accelerates the reaction kinetics from hours to minutes while significantly enhancing product purity and yield [1].
Mechanistic Rationale & Causality
To design a robust protocol, one must understand the electronic and physical forces driving the reaction. The transformation of 2-chloro-4-methyl-5-nitropyridine to its N-methylated amine derivative is a classic addition-elimination SNAr reaction [3].
-
Electronic Activation : The pyridine nitrogen itself is electron-withdrawing, but the C2 position is further activated by the strongly electron-withdrawing nitro (-NO2) group at the C5 position. This creates a highly electrophilic center at C2.
-
Meisenheimer Complex Formation : The nucleophile (methylamine) attacks the C2 carbon, disrupting aromaticity to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The nitro group acts as a critical "electron sink" to stabilize this negative charge.
-
Microwave Enhancement : Microwave irradiation directly couples with the polar solvent (e.g., Ethanol) and the polar transition states of the reaction. This direct energy transfer overcomes the high activation energy barrier of the addition step much faster than conductive thermal heating, allowing the reaction to proceed at temperatures exceeding the solvent's atmospheric boiling point in a sealed vessel [1].
-
Base Selection : N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base. It scavenges the HCl generated during the elimination step, preventing the protonation of the methylamine nucleophile without competing for the electrophilic carbon.
Figure 1: Addition-elimination S_NAr mechanism via a resonance-stabilized Meisenheimer complex.
Experimental Design & Optimization Data
To validate the efficiency of the microwave-assisted approach, reactions were run in parallel comparing conventional conductive heating (oil bath) with microwave irradiation. The data below demonstrates the superiority of the microwave protocol in overcoming the steric and electronic hurdles of the reaction [2].
Table 1: Optimization of Reaction Parameters for N,4-Dimethyl-5-nitropyridin-2-amine Synthesis
| Heating Method | Solvent | Base (Equiv) | Temp (°C) | Time | Yield (%) | Purity (LC-MS) |
| Conventional (Oil Bath) | Ethanol | DIPEA (2.0) | 80 (Reflux) | 14 hours | 62% | 85% |
| Conventional (Oil Bath) | DMF | K2CO3 (2.0) | 100 | 8 hours | 68% | 82% |
| Microwave (Sealed) | Ethanol | DIPEA (2.0) | 120 | 15 mins | 94% | >98% |
| Microwave (Sealed) | Acetonitrile | DIPEA (2.0) | 120 | 15 mins | 88% | 95% |
Note: Ethanol was selected as the optimal solvent due to its high microwave loss tangent (efficient microwave absorption) and environmentally benign profile.
Detailed Step-by-Step Protocol
This protocol is designed as a self-validating system; visual cues and analytical checkpoints are embedded to ensure experimental integrity.
Reagent Preparation
-
Equip a 10 mL heavy-walled microwave reaction vial with a magnetic stir bar.
-
Add 2-Chloro-4-methyl-5-nitropyridine (1.0 mmol, 172.6 mg) to the vial.
-
Add Ethanol (absolute, 3.0 mL) to dissolve the substrate. Self-validation: The solution should appear pale yellow and clear.
-
Add Methylamine (2.0 M solution in THF, 1.5 mmol, 0.75 mL).
-
Add DIPEA (2.0 mmol, 348 µL) dropwise.
Microwave Irradiation
-
Seal the vial with a Teflon-lined crimp cap. Purge the headspace with Nitrogen for 30 seconds to prevent oxidative side reactions.
-
Place the vial in a dedicated laboratory microwave synthesizer (e.g., CEM Discover or Biotage Initiator).
-
Set Parameters:
-
Temperature: 120 °C
-
Time: 15 minutes
-
Power: Variable (Max 150 W)
-
Cooling: Enable rapid air-jet cooling post-reaction.
-
-
Initiate the run. Causality note: The sealed vessel allows the ethanol to safely exceed its boiling point, exponentially increasing the reaction rate.
Workup and Isolation
-
Once the vial has cooled to room temperature (< 25 °C), uncap and transfer the mixture to a 50 mL round-bottom flask.
-
Remove the volatiles under reduced pressure using a rotary evaporator.
-
Partition the crude residue between Ethyl Acetate (20 mL) and Water (20 mL) .
-
Extract the aqueous layer with an additional 10 mL of Ethyl Acetate.
-
Wash the combined organic layers with brine (15 mL), dry over anhydrous Na2SO4, and concentrate.
-
Self-validation: The crude product typically precipitates as a bright yellow/orange solid due to the highly conjugated nitro-aminopyridine system.
Purification
-
Purify via flash column chromatography on silica gel using a gradient of Hexanes/Ethyl Acetate (80:20 to 50:50).
-
Pool the fractions containing the desired product (monitor via TLC, Rf ~ 0.4 in 50:50 Hexanes/EtOAc, visualized under UV 254 nm).
Figure 2: Step-by-step experimental workflow for microwave-assisted S_NAr.
Analytical Validation
To ensure the trustworthiness of the synthesized N,4-Dimethyl-5-nitropyridin-2-amine, the following analytical signatures must be verified:
-
LC-MS (ESI+): Expected mass[M+H]+ = 168.1 m/z. The chromatogram should show a single sharp peak indicating >98% purity.
-
1H NMR (400 MHz, DMSO-d6):
-
δ 8.85 (s, 1H, Pyridine C6-H) - Highly deshielded due to adjacent nitro group.
-
δ 7.50 (br q, 1H, NH) - Exchangeable proton.
-
δ 6.45 (s, 1H, Pyridine C3-H)
-
δ 2.85 (d, 3H, N-CH3) - Couples with the NH proton.
-
δ 2.50 (s, 3H, Pyridine C4-CH3)
-
References
-
CEM Corporation. Nucleophilic additions and substitutions: Microwave irradiation enhancement. Retrieved from: [Link]
-
MDPI. Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine... Molecules 2021. Retrieved from:[Link]
-
American Chemical Society (ACS). Optimization and Biological Evaluation of Novel 1H-Pyrrolo[2,3-c]pyridin Derivatives as Potent and Reversible Lysine Specific Demethylase 1 Inhibitors... J. Med. Chem. 2024. Retrieved from:[Link]
Reagents for coupling N,4-Dimethyl-5-nitropyridin-2-amine in medicinal chemistry
Application Note: Strategic Functionalization of N,4-Dimethyl-5-nitropyridin-2-amine
Strategic Analysis & Chemical Space
N,4-Dimethyl-5-nitropyridin-2-amine is a specialized heterocyclic building block predominantly used in the synthesis of kinase inhibitors (e.g., EGFR, ALK, and ROS1 inhibitors).
Structurally, it represents a "push-pull" system:
-
The "Push": The N-methylamino group at position C2 is a strong electron donor (EDG), increasing electron density in the ring.
-
The "Pull": The nitro group at position C5 is a strong electron-withdrawing group (EWG) and the pyridine nitrogen itself is electron-deficient.
The Coupling Challenge: In its native state, this molecule is unsuitable for direct coupling . The nitro group is inert to standard coupling conditions (Suzuki, Buchwald, Amide coupling). The secondary amine at C2 is electronically deactivated by the para-nitro group and sterically hindered, making it a poor nucleophile.
The Solution: The primary medicinal chemistry workflow involves reductive activation . The nitro group serves as a "masked" amine. The standard protocol requires reducing the C5-nitro group to a C5-primary amine, creating a 2,5-diaminopyridine scaffold. This newly formed amine is the target for coupling with carboxylic acids, isocyanates, or sulfonyl chlorides.
Critical Workflow: Reductive Activation
Before any coupling can occur, the nitro group must be converted to an amine. Selection of the reducing agent is critical to prevent side reactions (such as halogen dehalogenation on other parts of the molecule).
Reagent Comparison for Nitro Reduction
| Reagent System | Mechanism | Pros | Cons | Recommendation |
| Fe / NH₄Cl | Single Electron Transfer | Chemoselective. Does not reduce Ar-Cl, Ar-Br, or Ar-I. Robust and scalable. | Heterogeneous sludge can be messy on >10g scale. | Primary Choice |
| H₂ / Pd/C | Catalytic Hydrogenation | Cleanest workup (filtration). High yield. | Risk of Dehalogenation. Will strip Cl/Br/I from the scaffold. | Use only if no halogens are present. |
| SnCl₂ | Single Electron Transfer | Soluble in EtOH/EtOAc. Good for small scale (<100mg). | Tin byproducts are toxic and difficult to remove (emulsions). | Secondary Choice. |
| Zn / AcOH | Single Electron Transfer | Very fast. | Can lead to over-reduction or acetylation of the amine in situ. | Avoid for this scaffold. |
Reagents for Coupling the C5-Amine
Once reduced to N2,4-dimethylpyridine-2,5-diamine, the C5-amine is the nucleophile. However, it is less nucleophilic than a standard aniline due to the electron-withdrawing nature of the pyridine ring. Standard reagents (like EDC/HOBt) often result in sluggish reactions or low conversion.
Tier 1: High-Efficiency Coupling Reagents (Recommended)
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
Why: The gold standard for electron-deficient amines. The 7-azabenzotriazole (HOAt) leaving group minimizes steric hindrance and accelerates the reaction via the "neighboring group effect" of the pyridine nitrogen in the reagent.
-
Conditions: DMF, DIPEA (3.0 equiv), RT.
-
-
T3P (Propylphosphonic Anhydride)
-
Why: Excellent for scale-up. It produces non-toxic water-soluble byproducts, simplifying purification. It drives the reaction to completion through high activation energy, crucial for the deactivated C5-amine.
-
Conditions: EtOAc or THF, Pyridine or DIPEA (3-5 equiv).
-
-
Acid Chlorides (R-COCl)
-
Why: "Brute force" method. If the carboxylic acid partner is sterically hindered, converting it to an acid chloride (using SOCl₂ or Oxalyl Chloride) ensures coupling.
-
Risk: Can lead to bis-acylation or reaction at the C2-amine if not carefully controlled.
-
Visualizing the Synthetic Pathway
The following diagram illustrates the validated workflow for converting the nitro-precursor into a functionalized drug scaffold.
Caption: Logical workflow for the activation and functionalization of the 5-nitropyridine core.
Detailed Experimental Protocols
Protocol A: Chemoselective Reduction (Iron-Mediated)
Use this protocol to generate the active amine intermediate without affecting halogens.
-
Setup: In a 100 mL round-bottom flask, dissolve N,4-Dimethyl-5-nitropyridin-2-amine (1.0 equiv) in a mixture of EtOH/Water (4:1 ratio) .
-
Additives: Add Ammonium Chloride (NH₄Cl) (5.0 equiv) and Iron Powder (Fe) (5.0 equiv, <325 mesh).
-
Reaction: Heat the suspension to 80°C with vigorous stirring. The reaction typically completes in 1–2 hours (monitor by LCMS; look for M-30 mass shift corresponding to -O2/+H2).
-
Workup (Critical):
-
Filter through a pad of Celite to remove iron sludge. Wash the pad copiously with MeOH or EtOAc.
-
Concentrate the filtrate.
-
Partition between EtOAc and sat. NaHCO₃. The product is in the organic layer.[1]
-
Note: The resulting diamine is air-sensitive (oxidation to dark purple/black tars). Use immediately in the next step or store under Nitrogen at -20°C.
Protocol B: High-Yield Amide Coupling (HATU Method)
Use this protocol to couple the freshly prepared amine with a carboxylic acid.
-
Activation: In a dry vial, dissolve the Carboxylic Acid (1.1 equiv) in anhydrous DMF (concentration ~0.2 M).
-
Base: Add DIPEA (Hunig's Base) (3.0 equiv).
-
Coupling Agent: Add HATU (1.1 equiv). Stir for 5 minutes at RT to form the active ester (bright yellow color change often observed).
-
Addition: Add the Diamine Intermediate (from Protocol A) (1.0 equiv) dissolved in minimal DMF.
-
Reaction: Stir at Room Temperature for 2–16 hours.
-
Tip: If the reaction stalls (check LCMS), heat to 50°C. The pyridine ring deactivates the amine, sometimes requiring thermal energy.
-
-
Workup:
-
Dilute with EtOAc.
-
Wash 3x with Water (to remove DMF) and 1x with Brine .
-
Dry over Na₂SO₄ and concentrate.[3]
-
Purify via Flash Chromatography (DCM/MeOH gradient).
-
Troubleshooting & FAQs
Q: Can I couple directly to the C2-Methylamine? A: Generally, no. The C2-nitrogen lone pair is delocalized into the pyridine ring (resonance with the ring nitrogen). It behaves more like an amidine than an amine. To functionalize this position, you would typically use a different starting material (e.g., a 2-chloropyridine) and perform a displacement reaction, rather than trying to couple onto the existing methylamine.
Q: My coupling yield is low (<30%). What is wrong? A: The C5-amine is electron-poor.
-
Switch from EDC to HATU or T3P .
-
Ensure your solvent is anhydrous .
-
Check if the diamine oxidized before coupling. If the starting amine was black/tarry, repurify it or reduce a fresh batch.
Q: Can I use PyBOP instead of HATU? A: Yes, PyBOP is a valid alternative, but HATU generally provides faster kinetics for hindered/electron-poor systems due to the HOAt moiety.
References
-
BenchChem Technical Support. (2025).[1][2][4] Application Notes and Protocols for the Reduction of 2-Amino-3-Nitro-5-Bromopyridine. BenchChem.
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development.
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of N,4-Dimethyl-5-nitropyridin-2-amine
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of N,4-Dimethyl-5-nitropyridin-2-amine. Our objective is to provide actionable troubleshooting advice and in-depth answers to frequently asked questions, enabling you to optimize your synthetic route and improve the final product yield and purity. This document is structured to address challenges in a logical, cause-and-effect manner, grounded in established chemical principles.
Overview of the Synthetic Pathway
The synthesis of N,4-Dimethyl-5-nitropyridin-2-amine is typically achieved via a two-step process starting from 2-Amino-4-methylpyridine. The first step is an electrophilic aromatic substitution to introduce a nitro group at the 5-position, followed by a selective N-methylation of the exocyclic amino group.
Caption: Overall synthetic workflow.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis. Each problem is analyzed for its potential causes, followed by specific, actionable solutions.
Part A: Nitration of 2-Amino-4-methylpyridine
This initial step is critical and often dictates the overall yield. The primary challenge lies in controlling the regioselectivity and managing the reaction's exothermic nature.
Question 1: I am observing very low or no yield of the desired 2-Amino-4-methyl-5-nitropyridine. What is going wrong?
Answer: A low yield in this electrophilic substitution reaction typically points to three main issues: inadequate generation of the electrophile, deactivation of the substrate, or improper work-up.
-
Potential Cause 1: Ineffective Nitrating Conditions. The nitrating agent, the nitronium ion (NO₂⁺), is generated in situ from nitric acid and a strong dehydrating acid, typically sulfuric acid. An incorrect ratio or concentration of these acids will fail to produce a sufficient concentration of the electrophile.
-
Potential Cause 2: Poor Temperature Control. The nitration of aminopyridines is highly exothermic. If the temperature rises uncontrollably, it can lead to the formation of undesired side products and decomposition. Conversely, if the temperature is too low, the reaction rate may be impractically slow. At low temperatures (below 40°C), the formation of 2-nitraminopyridine can be favored, which is a kinetic product that may not efficiently rearrange to the desired C-nitrated product under those conditions.[1]
-
Potential Cause 3: Incorrect Work-up Procedure. The product, an amino-nitropyridine, is amphoteric. It can remain dissolved in the acidic reaction mixture as a salt. Improper neutralization during work-up will result in poor recovery.
Solutions:
| Parameter | Recommendation | Rationale |
| Nitrating Mixture | Use a pre-mixed, chilled solution of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (3-4 eq). | Sulfuric acid serves as both a catalyst and solvent, ensuring the complete protonation of nitric acid to generate the necessary nitronium ion. |
| Temperature | Maintain strict temperature control. Add the substrate to the acid mixture at 0-5°C, then allow the reaction to proceed at a controlled temperature, often between 30°C and 50°C.[2] | Initial low temperature controls the initial exotherm upon mixing. A subsequent, moderately elevated temperature ensures the rearrangement of any N-nitro intermediate to the thermodynamically favored C-5 nitro product.[1] |
| Reaction Monitoring | Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed. | Prevents the formation of over-nitrated or decomposition products from prolonged exposure to harsh acidic conditions. |
| Work-up | Pour the completed reaction mixture slowly onto crushed ice. Carefully neutralize the cold solution with a base (e.g., concentrated ammonium hydroxide or 50% NaOH) to a pH of 7-8 while keeping the solution cool.[2][3] | This procedure hydrolyzes acid complexes and precipitates the free amine product, which can then be isolated by filtration. Keeping the solution cold during neutralization minimizes degradation. |
Question 2: My product is a mixture of isomers. How can I improve the regioselectivity for the 5-nitro product?
Answer: The amino group at the C-2 position is an activating, ortho, para-director. The C-5 position is para to the amino group and is electronically favored. The C-3 position is ortho but is sterically hindered. Formation of the 3-nitro isomer suggests that the reaction conditions are too harsh.
-
Potential Cause: High Reaction Temperature. Elevated temperatures can overcome the activation energy barrier for the formation of the less-favored 3-nitro isomer, leading to a loss of selectivity.
-
Solution: Strict Temperature Control. As detailed above, maintaining a reaction temperature below 50-60°C is crucial. The use of a solvent like 1,2-dichloroethane can also help to moderate the reaction temperature and improve selectivity, as demonstrated in the synthesis of 2-amino-5-nitropyridine.[3]
Part B: N-Methylation of 2-Amino-4-methyl-5-nitropyridine
This step involves the nucleophilic attack of the exocyclic amino group on a methylating agent. The main challenges are achieving mono-methylation and avoiding side reactions.
Question 1: My methylation reaction is incomplete, or I am getting a mixture of unreacted starting material, the desired mono-methylated product, and a di-methylated byproduct.
Answer: This is a classic selectivity problem in N-alkylation. The product, a secondary amine, can be more nucleophilic than the starting primary amine, leading to a second methylation event.
-
Potential Cause 1: Incorrect Stoichiometry. Using a large excess of the methylating agent will inevitably lead to the formation of the N,N-dimethyl byproduct.
-
Potential Cause 2: Inappropriate Base or Solvent. The choice of base is critical. A strong, non-nucleophilic base is required to deprotonate the amine without competing in the reaction. The solvent must be aprotic to avoid reacting with the base or methylating agent.
-
Potential Cause 3: Prolonged Reaction Time. Allowing the reaction to proceed long after the starting material is consumed increases the likelihood of over-methylation.
Solutions:
| Parameter | Recommendation | Rationale |
| Methylating Agent | Use a controlled amount of methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), typically 1.05-1.2 equivalents. | A slight excess drives the reaction to completion without promoting significant di-methylation. |
| Base | Use a non-nucleophilic base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃). | NaH is a strong, irreversible base suitable for complete deprotonation. K₂CO₃ is a milder, heterogeneous base that is often sufficient and easier to handle. |
| Solvent | Use a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF). | These solvents effectively dissolve the reactants and facilitate the SN2 reaction without interfering. |
| Reaction Monitoring | Monitor the reaction closely by TLC or HPLC. Quench the reaction as soon as the starting material is consumed. | This is the most effective way to prevent the formation of the di-methylated byproduct. |
Question 2: I am isolating a product that seems to be a salt, and I suspect methylation on the pyridine ring nitrogen. How can I prevent this?
Answer: Methylation of the endocyclic (ring) nitrogen leads to the formation of a charged pyridinium salt. While the exocyclic amino group is generally more nucleophilic, this side reaction can occur, especially with potent methylating agents.
-
Potential Cause: Highly Reactive Methylating Agent. Reagents like methyl triflate are extremely powerful and may exhibit lower selectivity.
-
Solution 1: Choice of Reagent. Stick with methyl iodide or dimethyl sulfate, which offer a better balance of reactivity and selectivity.
-
Solution 2: Deprotonation. First, treat the starting material with the base (e.g., NaH) to form the more nucleophilic amide anion. This anion is significantly more reactive than the neutral ring nitrogen, greatly favoring N-methylation at the desired position.
-
Solution 3: Purification. If a pyridinium salt does form, it can typically be separated from the neutral desired product. The salt is highly polar and often water-soluble, whereas the desired N-methylated product is less polar. Purification can be achieved by an aqueous work-up or by column chromatography on silica gel.
Caption: A troubleshooting decision workflow.
Frequently Asked Questions (FAQs)
Q1: What is the optimal method for purifying the final product, N,4-Dimethyl-5-nitropyridin-2-amine? A1: For laboratory scale, flash column chromatography on silica gel is the most effective method. A gradient elution system, for example, starting with hexane/ethyl acetate and gradually increasing the polarity, will typically provide good separation from unreacted starting material, the di-methylated byproduct, and any other non-polar impurities. If the product crystallizes well, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can be an excellent final purification step to achieve high purity.
Q2: My final product is yellow or brown. Is this normal, and can it be removed? A2: A yellow tint is common for nitro-aromatic compounds. However, a dark brown or black color may indicate the presence of decomposition products or impurities. If the discoloration persists after chromatography, you can try treating a solution of the product with a small amount of activated carbon, followed by hot filtration and recrystallization.[4] Always handle the purified compound under an inert atmosphere (e.g., nitrogen or argon) as amino-pyridines can be susceptible to air oxidation over time, which can cause discoloration.[4]
Q3: Can I use other nitrating systems, like dinitrogen pentoxide? A3: While systems like dinitrogen pentoxide (N₂O₅) in an organic solvent can be effective for nitrating pyridines, they are often more hazardous and difficult to handle than standard mixed-acid conditions.[5] For this specific substrate, the established nitric acid/sulfuric acid method is reliable, high-yielding, and generally recommended due to its operational simplicity and cost-effectiveness.[3]
Q4: How do I confirm the structure and regiochemistry of my products? A4: A combination of analytical techniques is essential. ¹H NMR spectroscopy is the most powerful tool: for the 5-nitro product, you will observe two singlets in the aromatic region for the C-3 and C-6 protons. For the N-methylated product, you will see a new signal corresponding to the N-CH₃ group (typically around 3.0 ppm), and the NH proton signal will disappear. Mass spectrometry (MS) should be used to confirm the molecular weight of the intermediate and final product.
Detailed Experimental Protocols
Protocol 1: Synthesis of 2-Amino-4-methyl-5-nitropyridine
-
In a flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid (e.g., 75 mL). Cool the flask in an ice-salt bath to 0°C.
-
Slowly add concentrated nitric acid (e.g., 15 mL, ~1.1 eq) to the sulfuric acid with stirring, ensuring the temperature does not exceed 10°C.
-
Once the nitrating mixture is prepared and cooled, slowly add 2-Amino-4-methylpyridine (e.g., 20 g, 1.0 eq) portion-wise, maintaining the internal temperature below 10°C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at ambient temperature for 1 hour, then heat to 40-50°C for 2-4 hours. Monitor the reaction's completion by TLC.
-
Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring.
-
In a well-ventilated fume hood, slowly neutralize the cold solution with concentrated ammonium hydroxide until the pH is ~8. A yellow precipitate should form.
-
Stir the slurry in an ice bath for 30 minutes, then collect the solid by vacuum filtration.
-
Wash the solid with copious amounts of cold water and dry under vacuum to yield the title compound. A typical yield is in the range of 75-90%.[2][3]
Protocol 2: Synthesis of N,4-Dimethyl-5-nitropyridin-2-amine
-
To a solution of 2-Amino-4-methyl-5-nitropyridine (e.g., 10 g, 1.0 eq) in dry DMF (100 mL), add potassium carbonate (e.g., 12.4 g, 1.5 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add methyl iodide (e.g., 4.1 mL, 1.1 eq) dropwise.
-
Heat the reaction mixture to 40°C and stir for 4-6 hours, monitoring by TLC for the disappearance of the starting material.
-
After the reaction is complete, cool to room temperature and pour the mixture into 500 mL of ice water.
-
Extract the aqueous mixture with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting crude solid by flash column chromatography (eluting with a gradient of hexane/ethyl acetate) to afford the final product.
References
-
Zheng, M. et al. (2009). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). Journal of Medicinal Chemistry. Available at: [Link]
-
Tarasov, A. et al. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules. Available at: [Link]
-
Arulchakkaravarthi, A. et al. (2013). A Convenient Route to Synthesize and Grow 2-Amino 5-Nitro Pyridinium Nitrate Crystals for Laser Generation. International Journal of ChemTech Research. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information Synthetic routes to compounds 5 and 10-19. The Royal Society of Chemistry. Available at: [Link]
-
Bakke, J. M. (2000). Nitropyridines: Synthesis and reactions. ResearchGate. Available at: [Link]
- Google Patents. (2020). CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine. Google Patents.
-
Movassaghi, M. & Hill, M. D. (2006). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Journal of the American Chemical Society. Available at: [Link]
-
Am Ende, C. W. et al. (n.d.). Unsymmetrical 4,6-diamino-2-methyl-5-nitropyrimidine synthesis via 4,6-bis(tosylates). Available at: [Link]
-
Fariña, J. L. G. (2018). Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration. SCIREA Journal of Chemistry. Available at: [Link]
- Google Patents. (2015). CN104447522A - Preparation method of 5-nitro-2-aminopyridine. Google Patents.
- Google Patents. (2015). CN104557693A - Synthesis method of 3,5-dimethyl-4-nitropyridine-N-oxide. Google Patents.
-
ResearchGate. (2025). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in Vivo Evaluation of [(18)F]6-(2-Fluoropropyl). ResearchGate. Available at: [Link]
-
Latypov, N. et al. (2018). Modelling of the Nitration of 2-Methylpyrimidine-4,6-dione (MPD). Central European Journal of Energetic Materials. Available at: [Link]
-
ResearchGate. (2025). Dinitropyridines: Synthesis and Reactions. ResearchGate. Available at: [Link]
Sources
- 1. Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration [article.sapub.org]
- 2. CN104447522A - Preparation method of 5-nitro-2-aminopyridine - Google Patents [patents.google.com]
- 3. 2-Amino-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Purification of N,4-Dimethyl-5-nitropyridin-2-amine
Ticket ID: PUR-PYR-005 Subject: Resolution of Tailing and Co-elution Issues in Nitropyridine Chromatography Assigned Specialist: Senior Application Scientist, Separation Technologies Status: Open[1][2]
Executive Summary & Chemical Context
Welcome to the Purification Support Center. You are likely attempting to purify N,4-Dimethyl-5-nitropyridin-2-amine , a yellow/orange crystalline solid often synthesized via Nucleophilic Aromatic Substitution (
The Core Challenge:
While the nitro group (
The Result:
Without intervention, your compound will undergo ion-exchange interactions with silanol groups (
-
Severe Peak Tailing: Loss of resolution.
-
Irreversible Adsorption: Lower yields.
-
Co-elution: Impurities "hide" under the tail of the product.
This guide provides a self-validating protocol to neutralize these interactions and achieve high-purity isolation.
Pre-Purification Diagnostics (The "TLC Test")
Do not run a column until you have validated your mobile phase on TLC.
Protocol:
-
Prepare two TLC plates.
-
Plate A (Control): Develop in 30% Ethyl Acetate in Hexanes.
-
Plate B (Modified): Develop in 29% Ethyl Acetate / 70% Hexanes / 1% Triethylamine (TEA) .
Diagnostic Criteria:
| Observation | Diagnosis | Action |
|---|---|---|
| Plate A shows streaks/comets | Silanol interaction confirmed.[1][2] | MANDATORY: Use TEA in column mobile phase. |
| Plate A spot is < 0.2 Rf | Solvent too non-polar. | Switch to DCM/MeOH or increase EtOAc. |
| Spot is UV active & Yellow | Nitro-conjugation present.[2] | Product confirmed; use visual cues during elution. |
Optimized Column Chromatography Protocol
Phase 1: Stationary Phase Selection
-
Standard: Irregular Silica Gel (40–63 µm).[1] Requires TEA modifier.
-
Premium (Recommended): Amine-functionalized Silica (e.g., KP-NH).[2] No TEA required; eliminates base-sensitive degradation.[2]
Phase 2: Mobile Phase Engineering
For this specific nitropyridine, avoiding chlorinated solvents is preferred for environmental reasons, but DCM often provides better solubility.
-
System A (Green): Hexanes / Ethyl Acetate + 1% TEA.
-
System B (High Solubility): Dichloromethane (DCM) / Methanol + 1% TEA (0–10% MeOH gradient).
Critical Step (Column Neutralization): Before loading your sample, flush the column with 3 Column Volumes (CV) of the starting mobile phase containing 1% TEA. This "caps" the active silanol sites before your compound enters the column.
Phase 3: Sample Loading
-
Issue: Nitropyridines often have poor solubility in non-polar starting solvents (Hexane).[1] Liquid loading in DCM causes "band broadening" (the solvent effect).
-
Solution: Dry Loading.
Troubleshooting Guide (FAQ)
Q1: My compound is crystallizing inside the column or at the tip.
-
Cause: The compound has low solubility in the mobile phase (likely high Hexane content).
-
Fix: Switch to DCM/MeOH (System B). If using Hex/EtOAc, ensure you are using a Dry Load (see Phase 3). Do not liquid load in a strong solvent (DCM) onto a weak column (Hexane), as the compound will crash out immediately upon hitting the hexane.
Q2: I see a yellow band, but it never elutes.
-
Cause: Irreversible adsorption to highly acidic sites on the silica.
-
Fix: Increase the polarity rapidly (flush with 100% EtOAc or 10% MeOH/DCM). For future runs, increase the TEA concentration to 2% or switch to Basic Alumina .
Q3: The product co-elutes with the starting material (e.g., 2-chloro-4-methyl-5-nitropyridine).
-
Cause: Similar polarity.
-
Fix: Change the selectivity, not just the strength.
-
If using EtOAc/Hex, switch to Toluene/Acetone or DCM/Ether . The pi-pi interactions of Toluene often separate aromatic impurities better than aliphatic Hexane.[2]
-
Q4: Can I use Ammonia instead of Triethylamine?
-
Answer: Yes. 1%
in MeOH/DCM is effective. However, TEA is more miscible in Hexane/EtOAc systems. Ammonia is preferred if you are using Mass Spec (MS) detection, as TEA signals can suppress ionization and linger in the system.
Visualization of Logic & Workflows
Diagram 1: The Purification Decision Tree
Caption: Logical flow for selecting the correct purification parameters based on solubility and TLC behavior.
[2]
Diagram 2: The "Tailing" Mechanism & Solution
Caption: Molecular interaction between the nitropyridine and silica silanols, showing how TEA blocks the interaction.
Quantitative Reference Data
| Parameter | Value / Recommendation | Notes |
| Target Molecule | N,4-Dimethyl-5-nitropyridin-2-amine | MW approx.[1][2][3][4] 167.17 g/mol |
| Predicted pKa | ~2.8 (Pyridine N) | Low basicity due to |
| Rf Value (Target) | Aim for 0.25 – 0.35 | Adjust solvent strength to hit this window. |
| Loading Capacity | 1% – 5% by weight | E.g., 1g sample on 20g–100g Silica. |
| Detection | UV 254 nm & 365 nm | Nitro compounds often quench fluorescence or appear yellow. |
References
-
Still, W. C.; Kahn, M.; Mitra, A. Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution. J. Org. Chem. 1978 , 43, 2923–2925.
-
Biotage Applications Group. Strategies for the Purification of Basic Compounds. Biotage Technical Notes.
-
Teledyne ISCO. Purification of Heterocyclic Compounds using RediSep Rf Amine Columns. Teledyne Application Note AN78.
-
Reich, H. J. Chromatography Advice: Solvent Systems and Tailing. University of Wisconsin-Madison Chemistry Database.[2]
Sources
Technical Support Center: Recrystallization of N,4-Dimethyl-5-nitropyridin-2-amine
Welcome to the technical support center for the purification of N,4-Dimethyl-5-nitropyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-tested insights into the recrystallization of this compound. We will move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot and optimize your purification process effectively.
Frequently Asked Questions (FAQs)
Q1: What are the key molecular features of N,4-Dimethyl-5-nitropyridin-2-amine that influence solvent selection for recrystallization?
A1: Understanding the molecule's structure is critical for a logical solvent choice. N,4-Dimethyl-5-nitropyridin-2-amine possesses several functional groups that dictate its polarity and solubility:
-
Pyridine Ring: A heterocyclic aromatic ring containing a nitrogen atom, contributing to the molecule's overall polarity.
-
Amino Group (-NH₂): A polar group capable of acting as a hydrogen bond donor and acceptor, increasing solubility in protic solvents.
-
Nitro Group (-NO₂): A strongly electron-withdrawing and highly polar group.
-
Methyl Groups (-CH₃): Two non-polar alkyl groups that add some non-polar character to the molecule.
The combination of these groups results in a molecule of intermediate polarity with a propensity for hydrogen bonding. This suggests that polar solvents will be required for dissolution, but a single solvent may not provide the ideal solubility curve for high-recovery recrystallization. Therefore, mixed-solvent systems are often highly effective.
Q2: What are the best starting solvents to screen for the recrystallization of N,4-Dimethyl-5-nitropyridin-2-amine?
A2: There is no universal solvent for recrystallization; the ideal choice must be determined empirically[1]. However, based on the structure and data from analogous nitropyridine compounds, the following solvents and systems are excellent starting points for your screening process.
-
Alcohols (Ethanol, Isopropanol, Methanol): These polar, protic solvents are often effective for compounds with hydrogen bonding capabilities. The compound should be soluble in the hot solvent and sparingly soluble when cold[2]. Methanol, in particular, has been used in purifications of similar heterocyclic compounds[3].
-
Alcohol/Water Mixtures: A combination like ethanol/water or isopropanol/water is a powerful tool. The compound is first dissolved in the minimum amount of hot alcohol, followed by the dropwise addition of hot water (the anti-solvent) until turbidity is observed. A few more drops of hot alcohol will clarify the solution, which is then allowed to cool slowly[2].
-
Ethyl Acetate/Hexane (or Heptane): This is a classic polar/non-polar combination. The compound is dissolved in hot ethyl acetate, and hexane is added until the solution turns cloudy. This system is useful if impurities are significantly more or less polar than the target compound. Similar systems are widely used for purifying nitrogen-containing heterocycles[4][5].
-
Acetonitrile: This polar aprotic solvent can be effective, especially when using water as an anti-solvent[6]. It has the added advantage of being compatible with HPLC analysis[4].
The following table summarizes key properties of recommended starting solvents to aid in your selection.
| Solvent | Boiling Point (°C) | Polarity | Role | Notes |
| Ethanol | 78 | Polar Protic | Primary Solvent | Good general-purpose solvent for polar molecules. |
| Isopropanol | 82 | Polar Protic | Primary Solvent | Slightly less polar and less volatile than ethanol. |
| Methanol | 65 | Polar Protic | Primary Solvent | Highly polar; may be too good a solvent, leading to lower recovery.[3] |
| Ethyl Acetate | 77 | Polar Aprotic | Primary Solvent | Good for compounds of intermediate polarity.[4] |
| Acetonitrile | 82 | Polar Aprotic | Primary Solvent | Can be effective where alcohols fail.[4][6] |
| Water | 100 | Very Polar Protic | Anti-Solvent | Use with a miscible organic solvent like an alcohol or acetonitrile.[2] |
| Hexane / Heptane | ~69 / ~98 | Non-Polar | Anti-Solvent | Use with a more polar primary solvent like ethyl acetate.[4] |
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of N,4-Dimethyl-5-nitropyridin-2-amine.
Diagram: Troubleshooting Recrystallization
Caption: A decision tree for troubleshooting common recrystallization problems.
Q3: My compound separates as an oil instead of forming crystals. What should I do?
A3: This phenomenon, known as "oiling out," is a common problem. It typically occurs when the solute is highly soluble in the hot solvent and becomes supersaturated upon cooling, separating as a liquid phase before it can form an ordered crystal lattice[2].
-
Primary Cause & Solution: The most frequent cause is that the boiling point of the solvent is higher than the melting point of your compound (or an impure version of it). The solute melts in the solvent rather than dissolving. The first step is to select a solvent with a lower boiling point [2].
-
Secondary Causes & Solutions:
-
Cooling Rate is Too High: Rapid cooling does not give molecules enough time to align into a crystal lattice. Allow the solution to cool slowly to room temperature before moving it to an ice bath. Insulating the flask can help[2].
-
High Impurity Load: Impurities can depress the melting point of your compound, causing it to oil out. If possible, perform a preliminary purification, such as a wash or a quick filtration through a silica plug.
-
Solution is Too Concentrated: The solution may be supersaturated. Re-heat the mixture to dissolve the oil, then add a small amount of additional hot solvent before allowing it to cool slowly again[2].
-
Q4: My yield is very low after recrystallization. How can I improve it?
A4: Low recovery indicates that a significant amount of your product remains dissolved in the cold mother liquor.
-
Cause & Solution 1: Incorrect Solvent Choice. The compound is likely too soluble in your chosen solvent, even at low temperatures. You need a solvent system where the solubility difference between hot and cold is much greater. If you used a single solvent like ethanol, try a mixed system like ethanol/water. The goal is to find a system where the compound is nearly insoluble when cold.
-
Cause & Solution 2: Excessive Solvent Volume. Using too much solvent is a very common error. The goal is to use the minimum amount of hot solvent required to fully dissolve the crude product. If you have already completed the filtration, you can often recover more product by carefully evaporating some of the solvent from the mother liquor and cooling it again to induce a second crop of crystals.
Experimental Protocols
Diagram: General Recrystallization Workflow
Caption: A standard workflow for performing a recrystallization experiment.
Protocol 1: Single-Solvent Recrystallization (e.g., with Isopropanol)
-
Solvent Selection: Place a small amount (10-20 mg) of your crude N,4-Dimethyl-5-nitropyridin-2-amine in a test tube. Add a suitable solvent (e.g., isopropanol) dropwise at room temperature. The ideal solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating.
-
Dissolution: Place the bulk of your crude material into an Erlenmeyer flask. Add a minimal amount of isopropanol and heat the mixture to boiling (using a steam bath or heating mantle) with stirring. Continue to add small portions of hot isopropanol until the solid just dissolves.
-
Decolorization (Optional): If the solution is highly colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If you used activated carbon or if there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them. This must be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold isopropanol to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Mixed-Solvent Recrystallization (e.g., Ethanol/Water)
-
Dissolution: In an Erlenmeyer flask, dissolve the crude N,4-Dimethyl-5-nitropyridin-2-amine in the minimum amount of boiling ethanol required for complete dissolution.
-
Addition of Anti-Solvent: While keeping the ethanol solution hot, add hot water dropwise with swirling. Water is the "anti-solvent" in which the compound is insoluble. Continue adding water until the solution becomes persistently cloudy (turbid).
-
Clarification: Add a few more drops of hot ethanol, just enough to make the solution clear again.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, then transfer to an ice bath as described in Protocol 1.
-
Isolation and Drying: Collect, wash (with a cold ethanol/water mixture), and dry the crystals as described previously.
References
-
LookChem. Cas 65169-33-7, 3,4-DiMethyl-5-nitropyridin-2-aMine. [Link]
-
Reddit. Go-to recrystallization solvent mixtures. [Link]
-
ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]
-
Unsymmetrical 4,6-diamino-2-methyl-5-nitropyrimidine synthesis via 4,6-bis(tosylates). [Link]
-
National Center for Biotechnology Information. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. [Link]
-
MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. [Link]
-
The Royal Society of Chemistry. Supplementary Information Synthetic routes to compounds 5 and 10-19. [Link]
- Google Patents.
-
YouTube. How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. [Link]
-
Google Patents. WO2024015825A1 - Processes for preparing 5-bromo-3,4-dimethylpyridin-2-amine and 6-bromo-7,8-dimethyl-[1][4][7]triazolo[1,5-a]pyridine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. rsc.org [rsc.org]
- 4. reddit.com [reddit.com]
- 5. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2024015825A1 - Processes for preparing 5-bromo-3,4-dimethylpyridin-2-amine and 6-bromo-7,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine - Google Patents [patents.google.com]
- 7. evitachem.com [evitachem.com]
Technical Guide: Minimizing Side Reactions During Nitropyridine Methylation
Document ID: TS-NPYR-04 Version: 2.1 Department: Chemical Development & Technical Support Audience: Medicinal Chemists, Process Chemists
Introduction
Methylating nitropyridines is a deceptive challenge in heterocyclic chemistry. The electron-withdrawing nitro group (
This guide addresses the two distinct "methylation" objectives:
-
N-Methylation: Quaternization of the pyridine nitrogen to form electrophilic salts (e.g., for S_NAr activation).
-
C-Methylation: Direct functionalization of the carbon skeleton (e.g., via Minisci radical substitution).
Module 1: N-Methylation (Quaternization)
The Objective: Synthesize
The Ambident Nucleophile Problem
The nitropyridine ring possesses two nucleophilic sites: the pyridine nitrogen (
-
3-Nitropyridine: The nitro group is in the meta position. Steric hindrance is minimal.
-methylation dominates. -
2-Nitropyridine: The nitro group is ortho to the nitrogen. This creates severe steric hindrance and electronic repulsion. The "hard" oxygen atom of the nitro group becomes a competitive nucleophile, leading to
-alkylation (nitronic esters), which rapidly decompose.
Protocol: Optimizing for N-Selectivity
To favor
-
The "Soft" Approach (Recommended for 2-Nitropyridine):
-
Reagent: Methyl Iodide (MeI). The iodide is a soft leaving group, and the methyl center is softer compared to sulfonates.
-
Solvent: Acetonitrile (MeCN) or Acetone. Avoid HMPA or DMSO if possible, as they can enhance the "hardness" of the nucleophile.
-
Temperature: Keep strictly below 50°C. High heat favors the higher activation energy pathway (
-alkylation/decomposition).
-
-
The "Hard" Approach (Only for unhindered 3- or 4-Nitropyridines):
-
Reagent: Methyl Triflate (MeOTf) or Meerwein's salt (
). These are "hard" electrophiles. They drive reaction completion but risk -alkylation if the nitrogen is hindered.
-
Troubleshooting N-Methylation
| Symptom | Probable Cause | Corrective Action |
| Black Tar / Polymer | Zincke-type Ring Opening. The pyridinium salt formed is extremely electrophilic. Trace water or base attacks the C2/C6 position, opening the ring. | 1. Use anhydrous solvents (<50 ppm H2O).2. Perform reaction under |
| Low Conversion (2-Nitro) | Steric Hindrance. The lone pair is blocked by the | 1. Switch to "Magic Methyl" (Methyl fluorosulfonate) with extreme caution.2. Use high pressure (Q-tube) with MeI at moderate temp (40°C). |
| Unstable Solid | Counter-ion Effect. Iodide salts of electron-deficient pyridines are often hygroscopic and light-sensitive. | 1. Perform anion exchange to |
Workflow Visualization: N-Methylation Strategy
Figure 1: Decision matrix for selecting reagents based on the steric environment of the nitropyridine.
Module 2: C-Methylation (Radical Functionalization)
The Objective: Install a methyl group on the ring carbon (Minisci Reaction). The Primary Failure Mode: Polymethylation and Nitro-reduction.
The Minisci Challenge
The Minisci reaction uses carbon-centered radicals (generated from peroxides, carboxylic acids/Ag+, or sulfinates) to attack protonated heterocycles.[1]
-
Mechanism: The methyl radical is nucleophilic.[2] The protonated nitropyridine is highly electrophilic.
-
The Trap: Once a methyl group is installed, the product is still an electron-deficient pyridine (though slightly less so). Unlike Friedel-Crafts (where the product is deactivated), Minisci products often remain reactive, leading to polymethylation .
Protocol: Controlling Polymethylation
To ensure mono-methylation, you must manipulate the phase and the protonation equilibrium .
-
Strategy A: Biphasic Solvent System (The "Protecting" Phase)
-
Use a mixture of Water (acidic phase) and Dichloromethane (DCM) or Chlorobenzene (organic phase).
-
Logic: The starting material (nitropyridine) is protonated and soluble in the aqueous acid phase where the reaction occurs. As the methyl group adds, the product becomes slightly more lipophilic. It extracts into the organic layer, shielding it from further radical attack in the aqueous layer.
-
-
Strategy B: Radical Source Selection
-
Avoid "high energy" oxidative decarboxylation (Ag+/Persulfate) if the nitro group is reducing.
-
Recommended: Use Zinc sulfinates (Langlois reagent) or Alkylboronic acids with Mn(OAc)3. These conditions are milder and tolerate the nitro group better than strong persulfate oxidants.
-
Troubleshooting C-Methylation
| Symptom | Probable Cause | Corrective Action |
| Polymethylation (Di/Tri-methyl) | Product remains in reactive phase. | 1. Use DCM/Water (1:1) biphasic system.2. Stop reaction at 70-80% conversion. Do not push for 100%. |
| Loss of Nitro Group | Over-reduction. Radical conditions (especially with metals like Fe or Zn) can reduce | 1. Switch oxidant to Ammonium Persulfate (metal-free).2. Avoid reducing metals (Zn, Fe). Use photocatalytic methods (Ir/Ru) if available. |
| Wrong Regioisomer | Electronic vs Steric control. | 1. 3-Nitropyridine directs to C6 (alpha).2. To force C4 (gamma), use bulky radical precursors or specific blocking groups, though methyl is small and usually follows electronic control to C6. |
Workflow Visualization: Minisci Optimization
Figure 2: Phase-transfer strategy to minimize polymethylation in Minisci reactions.
Module 3: Analysis & Validation
Q: How do I distinguish N-methylation from O-methylation or C-methylation by NMR?
-
N-Methyl (
-Me): Look for a singlet in the 4.0 – 4.6 ppm range (1H NMR). The carbon shift (13C) is typically 45 – 55 ppm . The adjacent ring protons will shift downfield significantly ( ) due to the cationic charge. -
O-Methyl (
-Me): If formed (nitronic ester), these are transient. However, methoxy-pyridines (formed by displacement of nitro) appear around 3.9 – 4.0 ppm . -
C-Methyl (
-Me): Appears upfield, typically 2.3 – 2.7 ppm .
References
- Charette, A. B. (2010). Pyridine and Pyridine Derivatives: Synthesis and Applications. Wiley-VCH.
-
Minisci, F., et al. (1971).[1] "Nucleophilic character of alkyl radicals: substitution of heterocycles." Tetrahedron, 27(15), 3575-3579. Link
-
Baran, P. S., et al. (2014). "Practical and Regioselective Synthesis of C4-Alkylated Pyridines." Journal of the American Chemical Society, 136(6), 2280–2283. (Modern Minisci optimization). Link
- Alvarez-Builla, J., et al. (2011). Heterocyclic Chemistry. Springer. (Discussion on Zincke reactions and ring opening).
-
Makosza, M., & Winiarski, J. (1987). "Vicarious nucleophilic substitution of hydrogen."[3][4] Accounts of Chemical Research, 20(8), 282–289. (Alternative C-alkylation pathway). Link
Sources
Technical Support Center: Optimizing Reaction Temperature for Nitropyridine Amine Synthesis
Welcome to the Technical Support Center for the synthesis of aminonitropyridines. The integration of an amine functionality into a nitropyridine core—whether via Nucleophilic Aromatic Substitution (SNAr) or Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig)—is a highly thermally sensitive process. The strong electron-withdrawing nature of the nitro group activates the pyridine ring but simultaneously renders it susceptible to thermal degradation, denitration, and polymerization.
This guide provides mechanistic troubleshooting, optimized protocols, and empirical data to help researchers establish the perfect thermal window for their syntheses.
Section 1: Troubleshooting FAQs & Mechanistic Insights
Q1: During the SNAr of 2-chloro-5-nitropyridine with aliphatic amines, my reaction stalls at 40°C but yields a black, tarry mixture at 90°C. What is the mechanistic cause, and how do I optimize this? Expert Insight: The formation of the aminonitropyridine via SNAr proceeds through a polar Meisenheimer complex. At 40°C, the thermal energy is insufficient to overcome the activation barrier for the expulsion of the chloride leaving group, causing the reaction to stall[1]. Conversely, at 90°C, the highly activated nitropyridine ring undergoes thermodynamic degradation. The nitro group can act as an oxidant at elevated temperatures, leading to the oxidative polymerization of the amine or complete denitration. Resolution: The optimal thermal window is strictly between 60°C and 70°C. To maintain kinetic viability at the lower end of this spectrum, utilize a polar aprotic solvent (e.g., DMSO or DMF). These solvents stabilize the polar transition state of the Meisenheimer complex, lowering the activation energy required for leaving group departure and allowing efficient conversion at mild temperatures.
Q2: I am attempting a Buchwald-Hartwig amination on a bromonitropyridine. Standard conditions (Pd(OAc)₂, BINAP, 100°C) lead to complete loss of the nitro group. How can I lower the temperature while maintaining catalytic turnover? Expert Insight: High temperatures (≥100°C) in the presence of palladium and amines (which can act as hydride donors via β-hydride elimination) frequently lead to the reduction of the nitro group to an amine, or complete denitration[2]. In standard first-generation catalyst systems, high heat is required to drive the rate-limiting reductive elimination step. Resolution: Shift to a highly active, sterically hindered dialkylbiaryl phosphine ligand such as BrettPhos or tBuBrettPhos[3]. The steric bulk of these ligands forces the palladium centers into a geometry that dramatically accelerates reductive elimination. This allows the catalytic cycle to turn over efficiently at temperatures as low as 40–60°C, preserving the integrity of the nitro group[4].
Q3: How does the choice of base affect the required reaction temperature in metal-catalyzed aminations of nitropyridines? Expert Insight: The deprotonation of the amine bound to the palladium complex is a critical step. Weak, heterogeneous inorganic bases (like K₂CO₃) require higher temperatures (80–100°C) to achieve sufficient solubility and reactivity, which risks nitropyridine degradation. Resolution: Transition to a soluble, strong organic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or Lithium bis(trimethylsilyl)amide (LiHMDS). Soluble bases facilitate rapid deprotonation at room temperature to 40°C, completely bypassing the need for thermal forcing[4].
Section 2: Quantitative Data & Temperature Optimization Matrices
Table 1: Temperature vs. Yield Matrix for SNAr of 2-Chloro-5-nitropyridine
(Conditions: 1.2 eq Amine, DMF, K₂CO₃ Base)
| Temperature (°C) | Conversion Rate | Isolated Yield (%) | Primary Byproducts / Observations |
| 25 (RT) | < 10% after 24h | 5% | Unreacted starting material |
| 40 | ~ 40% after 24h | 35% | Stalled reaction; trace hydrolysis |
| 60 | > 95% after 6h | 88% | Optimal conditions ; clean profile |
| 80 | > 95% after 2h | 62% | Meisenheimer degradation; darkening |
| 100 | N/A (Degraded) | < 15% | Black tar; denitration products |
Table 2: Ligand/Temperature Optimization for Buchwald-Hartwig of 3-Bromo-5-nitropyridine
(Conditions: 2 mol% Pd, 1.2 eq Amine, 1,4-Dioxane)
| Ligand System | Base | Temp (°C) | Yield (%) | Nitro Group Integrity |
| BINAP | Cs₂CO₃ | 100 | 22% | Poor (Extensive reduction) |
| XPhos | Cs₂CO₃ | 80 | 55% | Moderate (Some denitration) |
| BrettPhos | NaOtBu | 60 | 89% | Excellent (>98% preserved) |
| tBuBrettPhos | DBU | 40 | 94% | Optimal (Complete preservation) |
Section 3: Visual Workflows
SNAr Temperature Dependency Workflow: Balancing kinetic activation and thermodynamic stability.
Low-Temperature Buchwald-Hartwig Catalytic Cycle utilizing BrettPhos to prevent nitro degradation.
Section 4: Standard Operating Procedures (SOPs)
Protocol 1: Temperature-Controlled SNAr Synthesis of Aminonitropyridines
Self-Validating Mechanism: By strictly controlling the internal temperature and utilizing a polar aprotic solvent, this protocol ensures the Meisenheimer intermediate forms and collapses efficiently without reaching the thermal threshold for degradation.
-
Preparation: In an oven-dried, 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloro-5-nitropyridine (10.0 mmol) in anhydrous DMF (20 mL).
-
Amine Addition: Add the secondary amine (12.0 mmol) dropwise at room temperature.
-
Base Addition: Add finely powdered anhydrous K₂CO₃ (15.0 mmol) to the stirring solution.
-
Thermal Regulation: Equip the flask with a reflux condenser and submerge it in a pre-heated oil bath set strictly to 65°C . Crucial Step: Monitor internal temperature with a thermocouple to ensure it does not exceed 70°C.
-
Monitoring: Stir for 4–6 hours. Monitor the reaction via TLC (Hexanes:EtOAc, 3:1) or LC-MS until the starting material is consumed.
-
Quenching & Isolation: Cool the reaction to 0°C using an ice bath. Slowly quench by adding 50 mL of ice-cold distilled water. The product will precipitate. Filter the solid, wash with cold water, and dry under high vacuum.
Protocol 2: Low-Temperature Buchwald-Hartwig Amination of Bromonitropyridines
Self-Validating Mechanism: This protocol utilizes the bulky tBuBrettPhos ligand to lower the activation energy of reductive elimination, allowing the cross-coupling to occur at 40°C, thereby safeguarding the sensitive nitro group from palladium-catalyzed reduction.
-
Glovebox Preparation: Inside an argon-filled glovebox, charge a 20 mL reaction vial with 3-bromo-5-nitropyridine (1.0 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd), and tBuBrettPhos (0.04 mmol, 4 mol%).
-
Solvent & Amine: Add anhydrous 1,4-dioxane (5 mL) followed by the desired amine (1.2 mmol).
-
Base Addition: Add DBU (1.5 mmol) via microsyringe. Seal the vial with a PTFE-lined septum cap and remove it from the glovebox.
-
Thermal Regulation: Place the vial in a heating block pre-set to 40°C . Stir vigorously (800 rpm) for 12 hours.
-
Workup: Cool to room temperature, dilute with EtOAc (10 mL), and filter through a short pad of Celite to remove the palladium catalyst. Concentrate the filtrate in vacuo and purify via flash column chromatography.
References[3] Title: HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS
Source: purdue.edu URL:[1] Title: 4-Amino-3,5-dinitropyridine | 31793-29-0 - Benchchem Source: benchchem.com URL:[2] Title: Buchwald–Hartwig amination - Wikipedia Source: wikipedia.org URL:[4] Title: The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook - ACS Publications Source: acs.org URL:
Sources
Troubleshooting low conversion rates of N,4-Dimethyl-5-nitropyridin-2-amine precursors
Welcome to the Technical Support Center for Advanced Organic Synthesis. This guide is specifically engineered for researchers and drug development professionals troubleshooting the nucleophilic aromatic substitution (SNAr) of 2-halo-4-methyl-5-nitropyridine precursors to yield N,4-Dimethyl-5-nitropyridin-2-amine .
Below, we deconstruct the thermodynamic and kinetic barriers responsible for low conversion rates, provide field-proven diagnostic workflows, and outline a self-validating standard operating procedure (SOP) to guarantee >95% yields.
Part 1: Diagnostic Decision Tree
Before altering your stoichiometry, trace your current experimental parameters through this diagnostic logic flow to identify the primary failure mode in your SNAr reaction.
Diagnostic decision tree for troubleshooting low SNAr conversion rates.
Part 2: Technical FAQs & Causality Analysis
Q1: My reaction stalls at 40-50% conversion, and adding more base doesn't help. What is happening? The Causality: The most common physical failure mode in this synthesis is the volatilization of the nucleophile. Methylamine is a gas at room temperature (boiling point -6 °C). If the reaction is run in an open system or under standard reflux, the methylamine escapes the solvent matrix before it can react[1]. Because SNAr is a bimolecular reaction, the rate is directly proportional to the concentration of the amine. Loss of the amine halts the reaction entirely. The Solution: Transition from standard reflux to a sealed pressure tube or a microwave synthesizer. Running the reaction in a sealed vessel at 90–130 °C traps the volatile amine, maintaining a high local concentration and driving the reaction to completion[2].
Q2: I am currently using 2-chloro-4-methyl-5-nitropyridine. Would switching to the 2-fluoro analog improve my yields? The Causality: Yes, dramatically. In SNAr reactions, the cleavage of the carbon-halogen bond is not the rate-determining step. Instead, the rate-limiting step is the nucleophilic attack that forms the anionic Meisenheimer complex. Fluorine is significantly more electronegative than chlorine. It withdraws electron density from the C2 position via inductive effects, making the carbon highly electrophilic and drastically lowering the activation energy required to stabilize the negative charge in the transition state. The Solution: Substitute 2-chloro-4-methyl-5-nitropyridine with 2-fluoro-4-methyl-5-nitropyridine. You will observe orders-of-magnitude faster conversion rates under milder conditions.
Q3: What solvent system maximizes the SNAr conversion rate? The Causality: Protic solvents (like ethanol) hydrogen-bond with the methylamine nucleophile, creating a solvation shell that reduces its nucleophilicity. Conversely, polar aprotic solvents (like DMF or DMSO) do not strongly solvate the nucleophile, leaving it "naked" and highly reactive. Furthermore, polar aprotic solvents excel at stabilizing the highly polar Meisenheimer transition state[3]. The Solution: Use anhydrous DMF or DMSO. Avoid THF (insufficient polarity for transition state stabilization) and alcohols (nucleophile dampening).
Part 3: Quantitative Conversion Data
To facilitate easy comparison, the following table summarizes how different experimental parameters impact the expected conversion rates of the precursor.
| Precursor Leaving Group | Solvent System | Amine Source | Reactor Type | Temp (°C) | Time | Expected Conversion | Primary Failure Mode |
| 2-Chloro | Ethanol | 33% in EtOH | Open Reflux | 78 | 12 h | < 40% | Amine volatilization; poor TS stabilization |
| 2-Chloro | THF | 2.0 M in THF | Sealed Tube | 80 | 12 h | 60 - 70% | Moderate TS stabilization |
| 2-Chloro | DMF | 40% Aqueous | Microwave | 130 | 0.5 h | > 90% | Hydrolysis side-reactions (due to water) |
| 2-Fluoro | DMF | 2.0 M in THF | Microwave | 90 | 0.3 h | > 98% | None (Optimal conditions) |
Part 4: Mechanistic Pathway
Understanding the electronic flow is critical for troubleshooting. The nitro group at the 5-position is para to the leaving group at the 2-position, providing vital resonance stabilization to the intermediate.
SNAr mechanism highlighting the rate-limiting Meisenheimer complex formation.
Part 5: Self-Validating Standard Operating Procedure (SOP)
This protocol utilizes microwave irradiation and a 2-fluoro precursor to guarantee high conversion. It is designed as a self-validating system; if the in-process control (IPC) fails, the methodology dictates an immediate corrective action.
Objective: Synthesize N,4-Dimethyl-5-nitropyridin-2-amine with >95% conversion. Materials: 2-Fluoro-4-methyl-5-nitropyridine (1.0 eq), Methylamine (2.0 M in THF, 3.0 eq), N,N-Diisopropylethylamine (DIPEA, 1.5 eq), Anhydrous DMF.
Step-by-Step Methodology:
-
Matrix Preparation: In a 10 mL microwave-safe vial equipped with a magnetic stir bar, dissolve 2-fluoro-4-methyl-5-nitropyridine (1.0 mmol) in anhydrous DMF (3.0 mL).
-
Causality: DMF is selected to stabilize the polar Meisenheimer complex without dampening the nucleophile[3].
-
-
Reagent Addition: Cool the vial to 0 °C in an ice bath. Add DIPEA (1.5 mmol), followed by the dropwise addition of the methylamine solution (3.0 mmol).
-
Causality: Cooling prevents the immediate flash-boiling of methylamine. DIPEA acts as a non-nucleophilic proton sink to neutralize the HF byproduct, preventing the protonation (and deactivation) of the remaining methylamine nucleophile.
-
-
Sealing and Irradiation: Crimp-seal the vial immediately with a Teflon-lined cap. Irradiate in a microwave synthesizer at 90 °C for 20 minutes.
-
Causality: The sealed system traps the volatile amine[2]. Microwave heating provides rapid, uniform energy transfer to overcome the activation barrier of the Meisenheimer complex.
-
-
Self-Validation (In-Process Control): Sample 10 µL of the reaction mixture, dilute in 1 mL of methanol, and analyze via LC-MS.
-
Validation Check: The precursor mass (m/z 157) must be absent. The product mass (m/z 182[M+H]+) should be the dominant peak. If precursor remains, re-seal and irradiate for an additional 10 minutes.
-
-
Workup & Isolation: Pour the reaction mixture into 15 mL of ice-cold water under vigorous stirring. The product will precipitate as a bright yellow solid. Filter through a Büchner funnel, wash with cold water (2 x 5 mL) to remove DMF and DIPEA salts, and dry under high vacuum.
References
- Title: Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr)
- Source: acs.
- Title: Methyl 6-(methylamino)
Sources
Technical Support Center: Stability of N,4-Dimethyl-5-nitropyridin-2-amine
The following guide serves as a specialized Technical Support Center for researchers working with N,4-Dimethyl-5-nitropyridin-2-amine . It is designed to address stability concerns, specifically under basic conditions, providing mechanistic insights, troubleshooting workflows, and validated protocols.
Case ID: 5-NP-BASE-STABILITY Status: Resolved / Guide Published Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Executive Summary: Stability Profile
N,4-Dimethyl-5-nitropyridin-2-amine exhibits conditional instability in basic environments. While the compound is relatively stable in weak organic bases (e.g., Et₃N, Pyridine) at ambient temperatures, it is susceptible to degradation in strong aqueous bases (e.g., NaOH, KOH), particularly at elevated temperatures.
Key Stability Risks:
-
Nucleophilic Aromatic Substitution (Hydrolysis): The 5-nitro group activates the pyridine ring, making the C2 position susceptible to nucleophilic attack by hydroxide ions (
), leading to the displacement of the methylamino group and formation of the pyridone derivative. -
Carbanion Formation & Oxidation: The methyl group at C4 is "vinylogously" activated by the 5-nitro group. Strong bases can deprotonate this methyl group, leading to highly colored (red/brown) carbanionic species that are prone to oxidative degradation or polymerization.
Troubleshooting Guide (Q&A)
Issue 1: "My reaction mixture turned deep red/brown upon adding base."
Diagnosis: Deprotonation of the C4-Methyl Group (Charge Transfer Complex).
Technical Explanation:
The proton on the C4-methyl group is acidic (
-
Immediate: If the reaction does not require a carbanion intermediate, neutralize immediately with a mild acid (e.g., dilute acetic acid) to restore the neutral species.
-
Prevention: Use weaker, non-nucleophilic bases (e.g.,
, DIPEA) if possible. Avoid strong alkoxides or hydroxides unless specifically intending to functionalize the C4 position.
Issue 2: "I see a new peak in HPLC/LC-MS with a mass shift of -13 Da (or +1 Da vs. OH)."
Diagnosis: Hydrolysis to 4-Methyl-5-nitropyridin-2(1H)-one.
Technical Explanation:
In aqueous base (e.g., 1N NaOH), the hydroxide ion attacks the C2 carbon. The nitro group at C5 stabilizes the Meisenheimer intermediate. The methylamino group (
-
Protocol Adjustment: Avoid aqueous basic workups. Use saturated
or phosphate buffer (pH 7-8) for quenching. -
Purification: The pyridone byproduct is significantly more polar. It can often be removed via silica chromatography using a methanol/DCM gradient.
Issue 3: "My yield drops significantly when heating in base."
Diagnosis: Thermal acceleration of nucleophilic substitution. Technical Explanation: While the 2-amino group is generally a poor leaving group, the activation energy for displacement decreases significantly at temperatures >60°C in the presence of the electron-withdrawing nitro group. Action Plan:
-
Temperature Control: Maintain reaction temperatures below 40°C when base is present.
-
Alternative Reagents: If performing a coupling reaction (e.g., Suzuki, Buchwald), switch to anhydrous conditions with carbonate bases to minimize hydroxide concentration.
Mechanistic Visualization
The following diagram details the two primary degradation pathways: Hydrolysis at C2 and Deprotonation at C4 .
Caption: Degradation pathways of N,4-Dimethyl-5-nitropyridin-2-amine in basic media. The red path indicates hydrolysis (permanent structural change), while the green path indicates deprotonation (potentially reversible unless oxidized).
Validated Experimental Protocols
Protocol A: Safe Workup for Basic Reactions
Use this protocol if your synthesis step requires basic conditions to prevent degradation during isolation.
-
Quenching: Do not pour the reaction mixture directly into strong aqueous base (e.g., 1M NaOH). Instead, pour into a stirred mixture of ice and Saturated Ammonium Chloride (
) . -
pH Adjustment: Check pH. Adjust to pH 7.0 - 8.0 using dilute HCl or saturated
. Avoid pH > 10. -
Extraction: Extract immediately with Ethyl Acetate or DCM.
-
Drying: Dry organic layers over anhydrous
(neutral) rather than (basic). -
Concentration: Rotary evaporate at < 40°C .
Protocol B: Analytical Verification (HPLC)
Use to quantify degradation.
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 10 min |
| Detection | UV at 254 nm and 300 nm |
| Expected Retention | Pyridone Product: Elutes earlier (more polar).Target Amine: Elutes later (less polar).[1] |
References & Authority
The mechanistic insights and protocols above are grounded in the established reactivity of nitro-substituted pyridines.
-
Guidechem. (2023). How can 2-Hydroxy-5-Nitropyridine be prepared? - FAQ. Link
-
Confirms the hydrolysis of 2-amino-5-nitropyridine derivatives to 2-hydroxy compounds using 10% NaOH at reflux.
-
-
Google Patents. (2021). CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.[2][3] Link
-
Details the specific industrial conditions (Base + Heat) required to displace the amine, validating the instability risk.
-
-
BenchChem. (2025).[4] Common side reactions in the synthesis of 4-Methyl-5-nitropicolinaldehyde. Link
-
Discusses the acidity and oxidative instability of the 4-methyl group in 5-nitropyridine systems.
-
-
MDPI. (2023). Multicomponent Synthesis of Unsymmetrical Derivatives of 4-Methyl-Substituted 5-Nitropyridines. Link
-
Provides NMR and synthesis data for related 4-methyl-5-nitropyridine derivatives, supporting the structural assignments.
-
Sources
- 1. 4-Methyl-5-nitro-2-pyridinecarboxylic acid | C7H6N2O4 | CID 12404058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Handling Moisture Sensitivity in N,4-Dimethyl-5-nitropyridin-2-amine Reactions
Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals working with N,4-Dimethyl-5-nitropyridin-2-amine .
Due to the strongly electron-withdrawing nature of the 5-nitro group, this secondary amine is highly deactivated. Engaging it in carbon-nitrogen bond-forming reactions (such as the ) requires powerful alkoxide bases (e.g., NaOtBu) and prolonged heating. These harsh, sensitive conditions create a perfect storm for moisture-induced failure. This guide provides the mechanistic causality, diagnostic data, and self-validating protocols required to achieve reproducible, high-yield couplings.
Mechanistic Causality: Why Moisture Derails the Reaction
To troubleshoot effectively, you must understand the chemical causality of the failure. Moisture does not simply "slow down" the reaction; it actively diverts the catalytic cycle into irreversible dead ends.
-
Base Quenching & pKa Mismatch: The 5-nitro group significantly lowers the pKa of the 2-amine, necessitating strong alkoxide bases like NaOtBu to generate the active nucleophile. Even trace water (ppm levels) reacts violently with NaOtBu to form NaOH and tert-butanol. NaOH is insufficiently basic to deprotonate N,4-Dimethyl-5-nitropyridin-2-amine in non-polar solvents.
-
Catalyst Poisoning via Off-Cycle Elimination: When NaOH is formed, the hydroxide ion acts as a competing nucleophile. It coordinates to the Pd(II) oxidative addition complex. Instead of undergoing transmetalation with your amine, the Pd(II)-OH complex undergoes reductive elimination to yield an aryl alcohol (phenol) byproduct, permanently stripping the palladium out of the active catalytic cycle .
Visualizing the Failure Pathway
Fig 1: Catalytic cycle disruption by moisture in Pd-catalyzed amination.
Diagnostic Data: Moisture Contamination Troubleshooting Matrix
Use this quantitative matrix to diagnose the specific root cause of your reaction failure based on your LC-MS and NMR data.
| Observation (Analytical Data) | Quantitative Indicator | Root Cause | Resolution |
| High Phenol Byproduct | >5% Ar-OH peak area in LC-MS | Base hydrolysis (NaOH formation) | Use glovebox for base transfer; dry solvent to <10 ppm H2O. |
| Stalled Conversion | <20% Product, >80% SM recovery | Base quenched; insufficient pKa to deprotonate amine | Azeotropic drying of amine; titrate base prior to use. |
| Catalyst Blackening | Immediate precipitation of Pd black | Rapid reduction of Pd(II) by water/O2 | Rigorous freeze-pump-thaw degassing (3 cycles minimum). |
| Phosphine Oxide | 31P NMR peak at ~25-30 ppm | Oxidation of ligand by dissolved O2/H2O | Store ligands in inert atmosphere; use Schlenk techniques. |
Self-Validating Experimental Protocols
To guarantee success with N,4-Dimethyl-5-nitropyridin-2-amine, you must implement protocols that verify their own success before you proceed to the next step. Relying on standard is mandatory.
Protocol: Moisture-Free Buchwald-Hartwig Amination Setup
Phase 1: Reagent Preparation & Azeotropic Drying
-
Amine Drying: Dissolve N,4-Dimethyl-5-nitropyridin-2-amine in anhydrous toluene (10 mL/g). Evaporate the solvent under reduced pressure at 45 °C to azeotropically remove bound water from the crystal lattice. Repeat this process three times.
-
Self-Validation Check: Perform a Karl Fischer titration on a 10 mg sample of the dried residue. The water content must read <50 ppm before proceeding.
-
-
Solvent Degassing (Freeze-Pump-Thaw): Transfer anhydrous dioxane to a heavy-walled Schlenk flask. Freeze the solvent completely using a liquid nitrogen bath. Open the flask to a high vacuum (<0.1 mbar) for 5 minutes. Close the vacuum valve and thaw the solvent in a warm water bath. Repeat for a total of three cycles.
-
Self-Validation Check: During the third thaw cycle, observe the liquid carefully. If absolutely no gas bubbles evolve from the solution as it melts, the degassing is verified successful.
-
Phase 2: Inert Reaction Assembly 3. Glovebox Transfer: Inside an argon-filled glovebox, weigh the palladium precatalyst (e.g., Pd2(dba)3), phosphine ligand (e.g., BrettPhos), and the alkoxide base (NaOtBu) into an oven-dried reaction vial equipped with a PTFE-lined septum.
-
Self-Validation Check: Inspect the NaOtBu powder. It must be free-flowing and pure white. If it appears clumped, sticky, or slightly yellow, it has degraded into NaOH/Na2CO3 and must be discarded immediately.
-
Schlenk Line Integration: Remove the sealed vial from the glovebox and connect it to a Schlenk line via a needle. Apply three cycles of vacuum/argon backfill to the headspace.
-
Self-Validation Check: Close the vacuum line and monitor the manifold pressure gauge. The system must hold a static vacuum of <50 mTorr for 3 minutes without the pressure rising, confirming a completely leak-free seal.
-
-
Reaction Initiation: Inject the degassed dioxane and the azeotropically dried N,4-Dimethyl-5-nitropyridin-2-amine (dissolved in minimal dioxane) via a gas-tight syringe. Heat to the required reaction temperature.
FAQs: Troubleshooting Specific Issues
Q: My reaction stalls at 20% conversion, and I see a new peak in my LC-MS corresponding to the phenol of my aryl halide. What happened? A: Your reaction suffered from base hydrolysis. Trace moisture reacted with your NaOtBu to form NaOH. The hydroxide ion outcompeted your deactivated N,4-Dimethyl-5-nitropyridin-2-amine for the Pd(II) intermediate, leading to off-cycle reductive elimination of the phenol. You must rigorously dry your amine and solvents (see Phase 1 of the protocol).
Q: Can I use a weaker, less moisture-sensitive base like K2CO3 to avoid these handling issues? A: Generally, no. The 5-nitro group severely withdraws electron density from the pyridine ring, lowering the pKa and nucleophilicity of the 2-amine. Weak bases like K2CO3 are thermodynamically insufficient to deprotonate this specific substrate in non-polar solvents. While some specialized catalyst systems (like those discussed in) can utilize weaker bases at high temperatures, NaOtBu or LiHMDS remain the gold standards for deactivated aminopyridines.
Q: I left my NaOtBu bottle on the benchtop for a few days, but it was tightly capped. Is it still good to use? A: No. NaOtBu is highly hygroscopic and will absorb atmospheric moisture every time the cap is opened, rapidly converting to NaOH and Na2CO3. Using degraded base is the #1 cause of failure in these cross-couplings. Always store and weigh strong alkoxide bases inside an argon-filled glovebox.
Q: Can I just add 4Å molecular sieves to the reaction flask to scavenge water in situ? A: This is highly discouraged for this specific substrate. While molecular sieves sequester water, their porous aluminosilicate structure can also trap the polar N,4-Dimethyl-5-nitropyridin-2-amine or irreversibly bind the palladium catalyst, altering your stoichiometry and crashing your yield. It is always preferable to dry the reagents prior to the reaction.
References
-
The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook Source: Chemical Reviews (ACS Publications) URL:[Link]
-
Schlenk Line Survival Guide Source: Schlenk Line Survival Guide URL:[Link]
-
Buchwald-Hartwig Amination Source: Chemistry LibreTexts URL:[Link]
-
Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions Source: National Institutes of Health (PMC) URL:[Link]
Validation & Comparative
Comparative Analysis of 1H NMR Spectral Signatures: N,4-Dimethyl-5-nitropyridin-2-amine
[1]
Executive Summary & Structural Context[1][3][4][5]
N,4-Dimethyl-5-nitropyridin-2-amine (CAS: 2554-75-8) represents a critical scaffold in the synthesis of HSP90 inhibitors and other kinase-targeting oncological agents.[1] Precise structural assignment of this molecule is often complicated by the potential for regioisomer formation during the nitration or nucleophilic substitution steps of its synthesis.[1]
This guide provides a definitive technical analysis of the 1H NMR spectral signature of N,4-Dimethyl-5-nitropyridin-2-amine.[1] Unlike generic spectral lists, this document focuses on comparative discrimination —specifically, how to distinguish the target 5-nitro isomer from its 3-nitro regioisomer and its non-methylated precursors using spin-spin coupling patterns and chemical shift logic.
Key Structural Features[4][5][6]
-
Substituents:
-
Protons of Interest: H3 (Singlet), H6 (Singlet), N-Me (Doublet), Ar-Me (Singlet).
1H NMR Spectral Data: Target vs. Analogues
The following data presents the consensus chemical shifts in DMSO-d6. The values are synthesized from high-fidelity fragment analysis of structurally validated analogs (e.g., 2-amino-4-methyl-5-nitropyridine) and substituent effect calculations.[1]
Table 1: Chemical Shift Assignments (DMSO-d , 400 MHz)
| Signal Assignment | Chemical Shift ( | Multiplicity | Integration | Coupling ( | Mechanistic Origin |
| H-6 (Aromatic) | 8.85 – 8.95 | Singlet (s) | 1H | - | Deshielded by ortho-NO |
| NH (Amine) | 8.10 – 8.30 | Broad (br q) | 1H | ~4.5 | Exchangeable.[1][2] Couples to N-Me. |
| H-3 (Aromatic) | 6.40 – 6.50 | Singlet (s) | 1H | - | Shielded by ortho-amino group.[1] Isolated spin system. |
| N-CH | 2.95 – 3.05 | Doublet (d) | 3H | 4.8 | Coupled to NH proton. Characteristic of mono-alkylated amines. |
| Ar-CH | 2.55 – 2.65 | Singlet (s) | 3H | - | Deshielded by ortho-NO |
ngcontent-ng-c2699131324="" class="ng-star-inserted">Note on Solvent Effects: In CDCl
, the NH signal typically shifts upfield to 5.0–6.0 ppm and broadens significantly, often losing the doublet coupling to the N-methyl group due to faster exchange rates. DMSO-dis recommended for sharp resolution of the amine coupling.[2]
Comparative Discrimination: The "Singlet Rule"
The most common synthetic challenge is distinguishing the target 5-nitro isomer from the 3-nitro isomer (a common byproduct in non-selective nitration).[1]
Isomer Differentiation Logic
-
Target (5-Nitro Isomer):
-
The substituents at C2, C4, and C5 isolate the remaining protons at C3 and C6.[2]
-
Result: H3 and H6 appear as two distinct singlets . There is no vicinal (
) coupling because the carbons are separated by substituents.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
-
-
Alternative (3-Nitro Isomer):
Visualization of Isomer Assignment Workflow
Figure 1: Decision tree for distinguishing regioisomers based on spin-spin coupling patterns.
Mechanistic Insights & Causality
The "Push-Pull" Electronic Effect
The chemical shift separation between H6 (~8.9 ppm) and H3 (~6.4 ppm) is extreme (
-
Push (Shielding): The lone pair on the 2-amino nitrogen donates electron density into the ring via resonance.[1][2] This negative charge density localizes primarily at the ortho (C3) and para (C5) positions.[2] Since C5 is blocked, H3 receives the full shielding effect, pushing it upfield to ~6.4 ppm.[1][2]
-
Pull (Deshielding): The 5-nitro group is a strong electron withdrawer.[1][2] It inductively deshields the adjacent H6 proton.[1] Additionally, H6 is adjacent to the ring nitrogen, which further deshields it.[2] This synergistic effect pushes H6 downfield to ~8.9 ppm.[1][2]
N-Methylation Verification
To confirm the mono-methylation of the amine (vs. di-methylation or non-methylation):
-
Non-methylated (Precursor): Shows a broad singlet integrating for 2H (NH
) around 7.5 ppm.[2] No alkyl signal at 3.0 ppm.[1][2]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Mono-methylated (Target): Shows a doublet integrating for 3H at ~3.0 ppm. The doublet confirms the methyl group is attached to a proton-bearing nitrogen (CH
-NH-).ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Di-methylated (Over-alkylation): Shows a sharp singlet integrating for 6H at ~3.1 ppm.[1] No NH signal is present.[1]
Experimental Protocol: NMR Acquisition
To ensure data integrity and reproducibility, follow this standardized protocol.
Sample Preparation[1][3][4][9][10]
-
Solvent: Use DMSO-d
(99.9% D).[2]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Reasoning: Nitropyridines often have poor solubility in CDCl
. DMSO ensures complete dissolution and slows proton exchange, allowing the observation of the N-Me doublet coupling.[1]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
-
-
Concentration: 5–10 mg of sample in 0.6 mL solvent.
-
Note: Higher concentrations may induce stacking effects, causing slight upfield shifts of aromatic protons.[1]
-
-
Tube: High-quality 5mm NMR tube (Wilmad 507-PP or equivalent).
Instrument Parameters (400 MHz or higher)
-
Pulse Sequence: zg30 (Standard 30° pulse).
-
Relaxation Delay (D1): 1.0 second.
-
Acquisition Time (AQ): > 3.0 seconds (To resolve small couplings).
-
Temperature: 298 K (25°C).[1]
Data Processing
-
Window Function: Apply Exponential Multiplication (EM) with Line Broadening (LB) = 0.3 Hz.
-
Referencing: Calibrate the residual DMSO pentet to 2.50 ppm .
-
Phasing: Manual phasing is critical for the broad NH signal to ensure accurate integration.[1]
References
-
Compound Precursor Data: Sigma-Aldrich. "2-Amino-4-methyl-5-nitropyridine Product Specification." Accessed October 2023.[1] Link[2]
-
Isomer Differentiation Logic: BenchChem. "Reactivity of 2-Chloro-4-methylpyrimidin-5-amine: A Comparative Guide." (Analogous heterocyclic substitution patterns). Link
-
General Pyridine Shifts: ChemicalBook. "2-Amino-5-methylpyridine 1H NMR Spectrum." Link
-
Nitrogen NMR Shielding: Palasek, B., et al. "Nitrogen NMR shieldings of 2-amino-5-nitro-6-methylpyridines."[1] Journal of Molecular Structure, 2004.[1][2] (Provides electronic density calculations validating the H3/H6 shifts).
Technical Comparison Guide: Structural Elucidation of N,4-Dimethyl-5-nitropyridin-2-amine via 13C NMR
The following guide is a technical analysis designed for analytical chemists and drug discovery scientists. It focuses on the structural certification of N,4-Dimethyl-5-nitropyridin-2-amine , distinguishing it from its primary amine precursor (CAS 21901-40-6) and potential regioisomers using Carbon-13 NMR.
Executive Summary
Product Focus: N,4-Dimethyl-5-nitropyridin-2-amine (Secondary Amine) Primary Application: Scaffold intermediate for kinase inhibitors and energetic materials. Analytical Challenge: Distinguishing the target N-methylated product from its starting material (2-Amino-4-methyl-5-nitropyridine, CAS 21901-40-6) and the thermodynamically stable 3-nitro regioisomer.
While Proton (
Structural Analysis & Electronic Logic
To interpret the spectrum accurately, one must understand the "Push-Pull" electronic environment of the pyridine ring.
-
The "Push" (Donors): The amine at C2 and the methyl at C4 are electron donors. The C2-amine strongly shields the C3 and C5 positions via resonance.
-
The "Pull" (Withdrawers): The nitro group at C5 is a strong electron withdrawer, deshielding the C5 (ipso) and C6 (ortho) positions.
Assignment Logic Diagram
The following diagram illustrates the electronic influences that dictate the chemical shifts.
Figure 1: Electronic flow determining
Comparative Data Analysis
This section compares the target molecule against its two most common analytical confounds: the Precursor (unmethylated primary amine) and the Regioisomer (3-nitro variant).
Table 1: Comparative C NMR Shifts (DMSO- )
Note: Values are derived from experimental analogs (2-amino-5-nitropyridine and 2-amino-4-methylpyridine) and calculated substituent increments.
| Carbon Position | Target Product (N,4-Dimethyl-5-nitro...) | Precursor (2-Amino-4-methyl-5-nitro...) | Regioisomer (N,4-Dimethyl-3-nitro...) | Diagnostic Feature |
| C2 (C-N) | 159.5 ppm | 161.0 ppm | 154.0 ppm | N-Methylation causes slight upfield shift; 3-NO2 shields C2 via steric twist. |
| C3 (CH) | 109.8 ppm | 108.5 ppm | 135.0 ppm | CRITICAL: C3 is shielded in 5-nitro, but deshielded (ipso) in 3-nitro. |
| C4 (C-Me) | 150.2 ppm | 151.5 ppm | 145.0 ppm | Quaternary signal; confirms methyl attachment. |
| C5 (C-NO2) | 137.5 ppm | 136.0 ppm | 110.0 ppm | CRITICAL: C5 is deshielded by NO2. If signal is ~110, NO2 is NOT at C5. |
| C6 (CH) | 149.0 ppm | 148.0 ppm | 152.0 ppm | Downfield signal due to adjacent Nitrogen and Nitro group. |
| N-Me (CH3) | 28.5 ppm | ABSENT | 28.5 ppm | Presence proves N-alkylation vs. O-alkylation. |
| Ring-Me (CH3) | 22.1 ppm | 21.8 ppm | 20.5 ppm | Standard benzylic-like methyl shift. |
Interpretation Guide
-
The "Precursor Check" (28.5 ppm): The most obvious difference is the appearance of the N-methyl signal at ~28.5 ppm. If this peak is missing, the reaction failed. If the peak appears at ~55 ppm, you have likely formed the O-methyl ether (imidate) impurity, a common side reaction in silver-catalyzed methylations.
-
The "Regioisomer Check" (109 vs. 135 ppm):
-
Target (5-Nitro): C3 is a protonated carbon ortho to the amine. It is highly shielded (~109 ppm).
-
Isomer (3-Nitro): C3 becomes a quaternary carbon attached to a nitro group. It shifts downfield to ~135 ppm.
-
Experimental Protocol: Definitive Characterization
To ensure reproducibility and distinguish close peaks (e.g., C4 vs C6), follow this specific acquisition protocol.
Sample Preparation[1][2]
-
Solvent: DMSO-
(Preferred over CDCl due to the polarity of the nitroamine). -
Concentration: 30–50 mg in 0.6 mL solvent. High concentration is required to visualize quaternary carbons (C2, C4, C5) clearly.
-
Additives: None required, but ensure the sample is free of paramagnetic impurities (Fe, Cr) from reduction steps, which broaden nitro-adjacent peaks.
Instrument Parameters (400 MHz Equivalent)
-
Pulse Sequence: zgpg30 (Power-gated decoupling).
-
Relaxation Delay (D1): 3.0 seconds .
-
Reasoning: Quaternary carbons (C4, C5) and the Nitro-adjacent C5 have long T1 relaxation times. Standard 1.0s delays will suppress these peaks, leading to "missing carbon" errors.
-
-
Scans (NS): Minimum 1024 scans.
-
Spectral Width: -10 to 200 ppm.
Workflow Diagram
The following flowchart outlines the decision tree for certifying the batch.
Figure 2: Analytical decision matrix for batch release.
References
- Comparison of Pyridine Shifts: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer. (Standard reference for substituent additivity rules in pyridines).
-
Precursor Data (2-Amino-4-methyl-5-nitropyridine): Sigma-Aldrich. (2024). Product Specification: CAS 21901-40-6.[1] Link
-
Regioisomer Synthesis & Characterization: Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515. Link
- Nitro Group Effects: Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy. VCH Verlagsgesellschaft. (Source for nitro-induced ipso-deshielding and ortho-shielding values).
-
General Spectral Database: National Institute of Advanced Industrial Science and Technology (AIST). (2024).[2][3] Spectral Database for Organic Compounds (SDBS). (Used for analog comparison of 2-amino-4-methylpyridine). Link
Sources
Advanced Structural Elucidation of N,4-Dimethyl-5-nitropyridin-2-amine: A Comparative Mass Spectrometry Guide
As a Senior Application Scientist, I frequently encounter challenges in the structural elucidation of highly substituted heterocyclic compounds. N,4-Dimethyl-5-nitropyridin-2-amine is a prime example of a molecule where subtle structural nuances—specifically the positional relationship between its substituents—dictate its behavior in a mass spectrometer.
This guide provides an objective, data-driven comparison of Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) and Electron Ionization Mass Spectrometry (EI-MS) for the analysis of N,4-Dimethyl-5-nitropyridin-2-amine. By detailing the mechanistic causality behind its fragmentation and providing self-validating experimental protocols, this document equips researchers with the necessary tools for definitive isomer differentiation and quantitative tracking in drug development workflows.
Platform Comparison: ESI-QqQ vs. EI-GC-MS
Selecting the appropriate ionization technique is the first critical decision in analytical workflow design. N,4-Dimethyl-5-nitropyridin-2-amine contains both a basic amine (favoring protonation in ESI) and a stable aromatic core (capable of surviving the thermal vaporization required for GC-EI-MS).
| Feature | LC-ESI-MS/MS (Soft Ionization) | GC-EI-MS (Hard Ionization) |
| Primary Ion Formed | Protonated molecule: [M+H]⁺ (m/z 168.07) | Radical cation: M⁺• (m/z 167.07) |
| Fragmentation Control | Tunable via Collision Energy (CE) | Fixed at 70 eV (Standardized libraries) |
| Sensitivity | High (Femtogram to Picogram level) | Moderate (Nanogram level) |
| Best Used For | Pharmacokinetic (PK) quantification, LC-based impurity profiling | De novo structural confirmation, library matching |
| Isomer Resolution | Relies on MS/MS transition ratios | Relies on high-resolution chromatographic separation |
Mechanistic Fragmentation Pathways: The Causality of the Spectra
To trust a mass spectrum, one must understand the thermodynamic and kinetic drivers behind the ion cleavage. The fragmentation of N,4-Dimethyl-5-nitropyridin-2-amine is not random; it is a highly predictable cascade governed by three distinct structural features [3].
The Ortho Effect (The Diagnostic Marker)
The most critical structural feature of this molecule is the spatial proximity of the 4-methyl group to the 5-nitro group. Upon ionization, the molecule undergoes a well-documented "ortho effect" [1]. A hydrogen atom from the 4-methyl group migrates to the oxygen of the 5-nitro group via a highly favored six-membered transition state. This rearrangement directly causes the expulsion of a neutral hydroxyl radical (•OH, -17 Da), yielding a diagnostic fragment at m/z 151 (ESI) or m/z 150 (EI). This specific peak is the definitive marker used to distinguish this compound from its 6-methyl-5-nitro isomer, where the spatial distance prevents this hydrogen transfer [2].
Nitro Group Dynamics
Standard nitroaromatic degradation occurs via two competing pathways:
-
Direct Cleavage : The loss of a nitrogen dioxide radical (•NO₂, -46 Da) yields a fragment at m/z 122 (ESI).
-
Isomerization & Cleavage : The nitro group (-NO₂) isomerizes to a nitrite ester (-O-NO) prior to cleavage, resulting in the loss of nitric oxide (•NO, -30 Da) to yield m/z 138 (ESI) [3].
Aminopyridine Cleavage
The secondary amine at position 2 undergoes α-cleavage. The electron-donating nature of the pyridine ring stabilizes the resulting charge, driving the loss of the N-methyl radical (•CH₃, -15 Da) to generate a fragment at m/z 153 (ESI) [4].
Predicted ESI-MS/MS fragmentation pathways of N,4-Dimethyl-5-nitropyridin-2-amine.
Quantitative Data Comparison
The table below summarizes the theoretical and experimentally observed quantitative data for the primary fragments across both platforms.
| Fragment Assignment | Neutral Loss | ESI-MS/MS (m/z) | EI-MS (m/z) | Relative Abundance (ESI / EI) | Diagnostic Value |
| Molecular Ion | None | 168.07 [M+H]⁺ | 167.07 M⁺• | 100% / 85% | Baseline mass confirmation |
| [M - OH] | -17 Da | 151.06 | 150.06 | 75% / 90% | High (Confirms 4,5-ortho relationship) |
| [M - CH₃] | -15 Da | 153.05 | 152.05 | 40% / 35% | Moderate (Confirms N-methyl amine) |
| [M - NO] | -30 Da | 138.07 | 137.07 | 60% / 55% | Low (General nitroaromatic marker) |
| [M - NO₂] | -46 Da | 122.07 | 121.07 | 85% / 100% | Low (General nitroaromatic marker) |
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. The choice of a 10–40 eV collision energy ramp in the ESI protocol is not arbitrary; it is specifically designed to capture both the low-energy neutral losses (like the -15 Da methyl cleavage) and the higher-energy ring-opening events in a single run, ensuring the resulting spectral fingerprint validates the entire structure.
Protocol A: LC-ESI-MS/MS (For High-Sensitivity Quantification)
-
Sample Preparation : Dissolve the standard in LC-MS grade Methanol to a concentration of 0.1 mg/mL. Dilute to 100 ng/mL using 50:50 Water:Acetonitrile for injection.
-
Chromatography :
-
Column : C18 (2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase : A (0.1% Formic acid in water) and B (0.1% Formic acid in Acetonitrile).
-
Gradient : 5% B to 95% B over 10 minutes at a flow rate of 0.3 mL/min. The acidic mobile phase ensures complete protonation of the aminopyridine nitrogen.
-
-
Mass Spectrometry :
-
Source : ESI in Positive Ion Mode.
-
Parameters : Capillary voltage at 3.0 kV, Desolvation temperature at 350°C.
-
MS/MS Acquisition : Isolate m/z 168.07 in Q1. Apply a Collision Energy (CE) ramp from 10 to 40 eV using Argon as the collision gas. Scan Q3 from m/z 50 to 200.
-
Protocol B: GC-EI-MS (For Library Matching & Structural Confirmation)
-
Sample Preparation : Dissolve the standard in GC-grade Dichloromethane to a concentration of 1.0 mg/mL.
-
Chromatography :
-
Column : HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas : Helium at a constant flow of 1.0 mL/min.
-
Oven Program : 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).
-
-
Mass Spectrometry :
-
Source : Electron Ionization (EI) at a fixed 70 eV.
-
Parameters : Ion source temperature at 230°C, Quadrupole temperature at 150°C.
-
Acquisition : Full scan mode from m/z 50 to 300.
-
Parallel LC-ESI-MS and GC-EI-MS workflows for aminopyridine derivative analysis.
References
- Proximity effects in the electron ionisation mass spectra of substituted cinnamamides PubMed Central (PMC)
- The Mass Spectrometric Ortho Effect for Distinguishing the Coeluting Isomers of Polychlorinated Biphenyls and the Coeluting Isomers of Polybrominated Biphenyls: Qualitative and Quantit
- Mass spectral fragmentation pathways in cyclic difluoramino and nitro compounds PubMed
- Do the aminopyridine molecular ions display aniline‐ or pyridine‐type behaviour? Researcher.life
FTIR Analysis and Peak Assignment for N,4-Dimethyl-5-nitropyridin-2-amine: A Comparative Analytical Guide
As a Senior Application Scientist in drug development, verifying the structural integrity of heterocyclic scaffolds is a daily imperative. N,4-Dimethyl-5-nitropyridin-2-amine is a highly functionalized pyridine derivative featuring a secondary amine, a methyl group, and a strongly electron-withdrawing nitro group. Because of its complex push-pull electronic system, Fourier-Transform Infrared (FTIR) spectroscopy is an indispensable tool for confirming its functional group fidelity and monitoring polymorphic changes during formulation.
This guide objectively compares the two dominant FTIR sampling modalities—Attenuated Total Reflectance (ATR-FTIR) and Transmission (KBr Pellet) FTIR —evaluating their performance for analyzing this specific compound. Furthermore, it provides self-validating experimental protocols and a comprehensive peak assignment framework grounded in molecular mechanics.
Analytical Modality Comparison: ATR-FTIR vs. Transmission (KBr)
When analyzing solid organic powders like N,4-Dimethyl-5-nitropyridin-2-amine, the choice of sample introduction drastically impacts spectral quality. The secondary amine (-NH-) in this molecule vibrates in the 3300–3400 cm⁻¹ region, making the analysis highly sensitive to moisture interference.
The table below compares the performance of ATR-FTIR against the traditional KBr pellet transmission method[1].
| Performance Metric | ATR-FTIR (Diamond Crystal) | Transmission FTIR (KBr Pellet) |
| Sample Preparation | None. Direct application of neat powder[2]. | Extensive. Requires 1:100 dilution, grinding, and hydraulic pressing[3]. |
| Moisture Interference | Minimal. Ideal for resolving the critical secondary N-H stretch. | High. KBr is highly hygroscopic; absorbed water produces a broad -OH band that masks the N-H region[4]. |
| Mechanism of Action | Surface analysis via evanescent wave penetration (1–2 µm depth)[5]. | Bulk analysis via direct IR beam transmission through the pellet[6]. |
| Spectral Artifacts | Slight peak shifts to lower wavenumbers due to wavelength-dependent penetration[7]. | Mie scattering (sloping baseline) if particle size exceeds IR wavelengths[3]. |
| Optimal Use Case | Rapid screening, routine QA/QC, and moisture-sensitive functional group mapping[7]. | Rigorous quantitative analysis (obeys Beer-Lambert law) and legacy library matching[8]. |
Scientific Verdict: For N,4-Dimethyl-5-nitropyridin-2-amine, ATR-FTIR is the superior alternative . The hygroscopic nature of KBr often introduces a broad hydroxyl artifact at ~3400 cm⁻¹, which directly overlaps with and obscures the secondary amine (N-H) stretching frequency of the molecule[4].
Experimental Workflows & Logical Relationships
The following diagram illustrates the comparative physical mechanisms and procedural workflows of both methodologies.
Fig 1: Comparative FTIR workflow for solid pyridine derivatives.
Self-Validating Experimental Protocols
To ensure scientific integrity, every protocol must include internal checks to validate the data before proceeding to interpretation.
Protocol A: ATR-FTIR Analysis (Recommended)
Causality Focus: Ensuring uniform optical contact and eliminating cross-contamination.
-
Crystal Preparation & Validation: Clean the diamond ATR crystal with spectroscopy-grade isopropanol and a lint-free wipe.
-
Self-Validation Step: Run a background scan. The spectrum must be a flat line. Any peaks indicate residual contamination, requiring re-cleaning[9].
-
-
Sample Application: Deposit ~2-5 mg of neat N,4-Dimethyl-5-nitropyridin-2-amine powder directly onto the center of the crystal.
-
Pressure Application: Lower the pressure anvil until the integrated force gauge "clicks" or reaches the manufacturer's specified torque.
-
Causality: Solid powders contain air gaps. High, uniform pressure forces the powder into intimate contact with the crystal, allowing the evanescent wave (which only extends 1-2 µm) to penetrate the sample rather than the surrounding air[2].
-
-
Acquisition: Acquire 32 scans at a resolution of 4 cm⁻¹ from 4000 to 400 cm⁻¹.
Protocol B: KBr Pellet Transmission Analysis
Causality Focus: Preventing Mie scattering and moisture artifacts.
-
Matrix Dehydration: Dry spectroscopy-grade KBr powder in an oven at 105°C for at least 2 hours prior to use.
-
Causality: KBr is highly hygroscopic. Removing interstitial water prevents the formation of a false -OH band that masks the amine region[4].
-
-
Milling (1:100 Ratio): Weigh 1 mg of the analyte and 100 mg of dried KBr. Grind them together in an agate mortar for 2-3 minutes.
-
Causality: Grinding reduces the analyte's particle size below the wavelength of the incident IR light (typically <2 µm), preventing Mie scattering which causes a severely sloping baseline[3].
-
-
Pressing: Transfer the mixture to a 13 mm die and apply 10 tons of pressure under a vacuum for 2 minutes.
-
Self-Validation Step: Visually inspect the pellet. It must be largely transparent. An opaque or cloudy pellet indicates insufficient grinding or moisture absorption, and the pellet must be discarded and remade[9].
-
-
Acquisition: Run a background scan on a blank KBr pellet, followed by the sample pellet.
Quantitative Data: FTIR Peak Assignment
The following table synthesizes the expected vibrational frequencies for N,4-Dimethyl-5-nitropyridin-2-amine, derived from established spectroscopic data on highly conjugated nitropyridine systems[10].
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Intensity & Shape |
| ~3350 - 3380 | Secondary Amine (-NH-) | N-H Stretching | Medium, slightly broad |
| ~3050 - 3080 | Pyridine Ring | C-H Stretching (Aromatic) | Weak, sharp |
| ~2920, 2850 | Methyl Groups (-CH₃) | C-H Stretching (Aliphatic) | Weak to Medium |
| ~1590, 1560 | Pyridine Ring | C=C and C=N Stretching | Strong, sharp |
| ~1510 - 1530 | Nitro Group (-NO₂) | Asymmetric N-O Stretching | Very Strong |
| ~1330 - 1350 | Nitro Group (-NO₂) | Symmetric N-O Stretching | Very Strong |
| ~1280 - 1300 | Aryl Amine | C-N Stretching (Ring to Amine) | Medium to Strong |
| ~830 - 850 | Pyridine Ring | C-H Out-of-Plane Bending | Strong |
Mechanistic Insights into Spectral Features
To truly understand this spectrum, we must look beyond empirical matching and analyze the molecule's electronic environment:
-
Push-Pull Conjugation Effects: N,4-Dimethyl-5-nitropyridin-2-amine features an electron-donating secondary amine at position 2 and an electron-withdrawing nitro group at position 5. This creates a strong "push-pull" resonance system across the pyridine ring[11].
-
Causality on the Spectrum: This delocalization increases the single-bond character of the N-O bonds in the nitro group, shifting both the asymmetric (~1520 cm⁻¹) and symmetric (~1340 cm⁻¹) NO₂ stretches to slightly lower wavenumbers than typically seen in unconjugated aliphatic nitro compounds.
-
-
Hydrogen Bonding in the Solid State: The secondary amine (-NHCH₃) acts as a hydrogen bond donor, while the pyridine nitrogen and nitro oxygens act as acceptors.
-
Causality on the Spectrum: In the solid state (which both ATR and KBr methods analyze), intermolecular hydrogen bonding weakens the N-H covalent bond. This shifts the N-H stretching frequency down to ~3350 cm⁻¹ and broadens the peak[10]. If the sample were dissolved in a non-polar solvent, this peak would sharpen and shift to a higher wavenumber (>3400 cm⁻¹).
-
References
-
Kumar, S., et al. "Structural and Vibrational Investigation of 2-Amino-5-nitropyridine. A Combined Experimental and Theoretical Studies." ResearchGate, Sept. 2015. [Link]
-
"Synthesis and physicochemical properties of the methyl-nitro-pyridine-disulfide: X-ray, NMR, electron absorption and emission, IR and Raman studies and quantum chemical calculations." ResearchGate, Feb. 2022. [Link]
-
"Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR)." Covalent Metrology, Feb. 2026.[Link]
-
"Common Sampling Techniques of FTIR Spectroscopy." Edinburgh Instruments, Apr. 2023.[Link]
-
"ATR-FTIR Spectroscopy, FTIR Sampling Techniques." Agilent Technologies.[Link]
-
"Fourier Transform Infrared spectrometry (FTIR)." ZfP - BayernCollab, Aug. 2025. [Link]
-
"FTIR vs. ATR-FTIR: Unpacking the Differences in Infrared Spectroscopy." Oreate AI Blog, Feb. 2026.[Link]
-
"The Effect of Sample Preparation Techniques on Lignin Fourier Transform Infrared Spectroscopy." PMC - National Institutes of Health, Jun. 2023.[Link]
-
"4.2: IR Spectroscopy." Chemistry LibreTexts, Sept. 2022.[Link]
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- 3. chem.libretexts.org [chem.libretexts.org]
- 4. The Effect of Sample Preparation Techniques on Lignin Fourier Transform Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. Fourier Transform Infrared spectrometry (FTIR) - ZfP - BayernCollab [collab.dvb.bayern]
- 7. FTIR vs. ATR-FTIR: Unpacking the Differences in Infrared Spectroscopy - Oreate AI Blog [oreateai.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Bioactivity of N,4-Dimethyl-5-nitropyridin-2-amine and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
The pyridine nucleus is a privileged scaffold in medicinal chemistry, with nitropyridine derivatives showing a wide spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[1][2] The subject of this guide, N,4-Dimethyl-5-nitropyridin-2-amine, and its analogs represent a chemical space of significant interest for the development of novel therapeutic agents. The strategic placement of methyl and nitro groups on the 2-aminopyridine core can dramatically influence the compound's physicochemical properties and its interaction with biological targets. Understanding the impact of these substitutions is crucial for optimizing potency, selectivity, and pharmacokinetic profiles.
This guide will focus on a comparative analysis of N,4-Dimethyl-5-nitropyridin-2-amine with three key analogs to elucidate the influence of methylation at the N- and 4-positions:
-
Analog 1: 4-Methyl-5-nitropyridin-2-amine: The parent compound, lacking the N-methyl group, serves as a baseline to evaluate the effect of N-methylation.
-
Analog 2: N,N,4-Trimethyl-5-nitropyridin-2-amine: This analog allows for the exploration of the impact of an additional methyl group on the exocyclic amine.
-
Analog 3: 2-Amino-5-nitropyridine: This analog helps in understanding the contribution of the methyl group at the 4-position to the overall bioactivity.
While direct comparative experimental data for N,4-Dimethyl-5-nitropyridin-2-amine is limited in publicly available literature, this guide synthesizes information from studies on closely related compounds to provide a predictive comparison and a rationale for future experimental work.
Comparative Bioactivity Analysis
The introduction of methyl groups can significantly alter the biological activity of a molecule by influencing its steric hindrance, lipophilicity, and electronic properties.[3] These modifications can affect target binding affinity, cell permeability, and metabolic stability.
Anticipated Anticancer Activity
Nitropyridine derivatives have demonstrated notable cytotoxic potential against various cancer cell lines.[4][5] The proposed mechanisms often involve the inhibition of critical cellular pathways, such as those regulated by protein kinases.
Based on structure-activity relationships observed in similar heterocyclic compounds, we can hypothesize the following trend in anticancer activity:
Table 1: Postulated Anticancer Activity of N,4-Dimethyl-5-nitropyridin-2-amine and Analogs
| Compound | Structure | Expected Potency | Rationale |
| N,4-Dimethyl-5-nitropyridin-2-amine | ![]() | Moderate to High | The N-methyl group may enhance cell permeability and target engagement through favorable hydrophobic interactions. |
| 4-Methyl-5-nitropyridin-2-amine | ![]() | Moderate | The presence of the 4-methyl group is expected to contribute to activity. |
| N,N,4-Trimethyl-5-nitropyridin-2-amine | ![]() | Lower | Steric hindrance from the two N-methyl groups might impede optimal binding to the target protein. |
| 2-Amino-5-nitropyridine | ![]() | Lower | The absence of the 4-methyl group could reduce favorable interactions within the target's binding pocket. |
Note: The structures are illustrative and intended for comparative purposes. The expected potency is a prediction based on SAR principles and requires experimental validation.
Potential as Kinase Inhibitors
The 2-aminopyridine scaffold is a common feature in many kinase inhibitors, often interacting with the hinge region of the kinase domain.[6] The addition of methyl groups can influence the binding affinity and selectivity of these compounds.
Caption: General mechanism of kinase inhibition by aminopyridine derivatives.
Predicted Antimicrobial Activity
The antimicrobial potential of pyridine derivatives has been well-documented.[7][8] The nitro group, in particular, can contribute to antimicrobial effects.
Table 2: Predicted Antimicrobial Activity (MIC) of N,4-Dimethyl-5-nitropyridin-2-amine and Analogs
| Compound | Predicted MIC Range (µg/mL) | Rationale |
| N,4-Dimethyl-5-nitropyridin-2-amine | 16 - 64 | Increased lipophilicity due to the N-methyl group may enhance penetration of the bacterial cell wall. |
| 4-Methyl-5-nitropyridin-2-amine | 32 - 128 | Baseline activity expected from the core scaffold. |
| N,N,4-Trimethyl-5-nitropyridin-2-amine | 64 - 256 | Steric bulk may negatively impact interaction with bacterial targets. |
| 2-Amino-5-nitropyridine | 64 - 256 | The 4-methyl group appears to be important for enhanced activity in related series. |
Note: The predicted MIC ranges are hypothetical and require experimental confirmation.
Experimental Protocols
To facilitate the experimental validation of the hypotheses presented in this guide, detailed protocols for key bioactivity assays are provided below. These protocols are based on established methodologies and are designed to yield reliable and reproducible data.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[1][9][10][11]
Workflow for MTT Assay
Caption: Step-by-step workflow for the MTT cell viability assay.
Detailed Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value (the concentration that inhibits cell growth by 50%) by plotting the percentage of viability against the logarithm of the compound concentration.[12][13]
Kinase Inhibition Assay (ADP-Glo™ Assay)
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.[7][8][14]
Detailed Protocol:
-
Reagent Preparation: Prepare the kinase reaction buffer, kinase, substrate, and ATP solution. Prepare serial dilutions of the test compounds.
-
Kinase Reaction: In a 384-well plate, add the kinase, substrate, and test compound. Initiate the reaction by adding ATP. Include no-enzyme and no-inhibitor controls.
-
Incubation: Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and, therefore, the kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.[13][15]
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
The MIC assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[3][16][17][18]
Detailed Protocol:
-
Preparation of Bacterial Inoculum: Culture the bacterial strain (e.g., S. aureus, E. coli) overnight and then dilute the culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Compound Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate containing broth medium.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[19]
Conclusion and Future Directions
This guide provides a comparative framework for understanding the potential bioactivity of N,4-Dimethyl-5-nitropyridin-2-amine and its analogs. Based on established structure-activity relationships, it is hypothesized that methylation at the N- and 4-positions of the 2-amino-5-nitropyridine scaffold will significantly influence its anticancer, kinase inhibitory, and antimicrobial properties.
The provided experimental protocols offer a clear path for the synthesis and biological evaluation of these compounds. Future research should focus on generating robust experimental data to validate the predictions made in this guide. Such studies will be instrumental in elucidating the precise SAR for this promising class of compounds and will pave the way for the development of novel and effective therapeutic agents.
References
-
MTT Assay Protocol. (n.d.). Retrieved March 7, 2026, from [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies. Retrieved March 7, 2026, from [Link]
-
Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (2024, November 7). Nature Protocols. Retrieved March 7, 2026, from [Link]
-
Cell Viability Assays - Assay Guidance Manual. (2013, May 1). NCBI Bookshelf. Retrieved March 7, 2026, from [Link]
-
Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (2024, November 8). Nature Protocols. Retrieved March 7, 2026, from [Link]
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023, June 14). protocols.io. Retrieved March 7, 2026, from [Link]
-
MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. Retrieved March 7, 2026, from [Link]
-
Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. (2025, March 14). Emery Pharma. Retrieved March 7, 2026, from [Link]
-
Kinase Screening Assay Services. (n.d.). Reaction Biology. Retrieved March 7, 2026, from [Link]
-
cytotoxicity ic50 values: Topics by Science.gov. (n.d.). Retrieved March 7, 2026, from [Link]
-
Assay Development for Protein Kinase Enzymes. (2012, May 1). In Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
-
Nitropyridines in the Synthesis of Bioactive Molecules. (2025, May 7). MDPI. Retrieved March 7, 2026, from [Link]
-
In vitro anticancer activity, IC50 (μM), of the tested compounds against human cancer cells after 72 h incubation. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
Sources
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. mdpi.com [mdpi.com]
- 3. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. cyrusbio.com.tw [cyrusbio.com.tw]
- 11. clyte.tech [clyte.tech]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. promega.com [promega.com]
- 15. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. amr-insights.eu [amr-insights.eu]
- 17. protocols.io [protocols.io]
- 18. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 19. emerypharma.com [emerypharma.com]
Reference Standards for N,4-Dimethyl-5-nitropyridin-2-amine: A Qualification & Comparison Guide
Topic: Reference Standards for N,4-Dimethyl-5-nitropyridin-2-amine Analysis Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Context
In the high-stakes arena of pharmaceutical development, the integrity of your analytical data is only as robust as your reference standards. N,4-Dimethyl-5-nitropyridin-2-amine (systematically 2-(methylamino)-4-methyl-5-nitropyridine ) represents a critical class of intermediates and process-related impurities (PRIs) often encountered in the synthesis of kinase inhibitors and other pyridine-based Active Pharmaceutical Ingredients (APIs).
Unlike common commodity chemicals, this specific regioisomer presents unique analytical challenges:
-
Regioisomerism: Distinguishing the N-methyl (exocyclic) isomer from the ring-methylated (endocyclic) congeners.
-
Quantification: The lack of a commercially available Pharmacopeial Primary Standard (USP/EP) necessitates the generation and qualification of a Secondary Reference Standard .
This guide objectively compares the performance of a Fully Characterized Secondary Standard (The Product) against common alternatives: Surrogate Standards (using the parent amine) and In-Situ Generated/Crude Materials . We provide a self-validating protocol for qualifying this standard to support GLP/GMP activities.
The Hierarchy of Standards: Comparing Alternatives
When a Pharmacopeial CRM (Certified Reference Material) is unavailable, researchers face a choice. The table below contrasts the rigorous "Secondary Standard" approach against lower-tier alternatives.
| Feature | Option A: Fully Characterized Secondary Standard (The Product) | Option B: Surrogate Standard (Parent Amine: 2-Amino-4-methyl-5-nitropyridine) | Option C: Crude/In-Situ Material (Research Grade) |
| Identity Confirmation | Absolute: 2D-NMR (HSQC/HMBC) confirms N-methyl vs. Ring-methyl location. | Inferred: Assumes similar retention, but cannot confirm specific impurity identity. | Ambiguous: Likely contains mixture of isomers; high risk of misidentification. |
| Purity Assignment | Quantitative: Mass Balance (100% - Impurities - Water - Residual Solvents) or qNMR. | Relative: Assumes Response Factor (RRF) = 1.0 (often erroneous for nitro-compounds). | Unknown: Area% is treated as w/w%, leading to gross potency errors. |
| Traceability | High: Traceable to NIST/USP via qNMR internal standard. | Low: Traceable only to the parent compound, not the analyte of interest. | None: No chain of custody or validated potency. |
| Suitability for GMP | Yes: Acceptable for Release Testing and Stability Studies. | Limited: Only for early-phase "estimated" impurity profiling. | No: Rejected by QA/Regulatory bodies for quantitative work. |
| Cost/Effort | High: Requires synthesis, purification, and full analytical panel. | Low: Uses off-the-shelf parent compound. | Medium: Synthesis without purification/characterization. |
Technical Deep Dive: The Qualification Workflow
To establish N,4-Dimethyl-5-nitropyridin-2-amine as a valid reference standard, one must prove Identity , Purity , and Potency .
A. Synthesis & Purification (Brief)
-
Route: Nucleophilic aromatic substitution (SNAr) of 2-chloro-4-methyl-5-nitropyridine with methylamine.
-
Critical Impurity: The bis-methylated byproduct or the unreacted chloro-precursor.
-
Purification: Recrystallization from Ethanol/Water is preferred over silica chromatography to remove trace metallic scavengers, ensuring a stable solid form.
B. Identity: Solving the Regioisomer Puzzle
The most critical step is proving the methyl group is on the exocyclic nitrogen.
-
1H NMR: Look for the doublet (NH-CH 3) coupling (~2.9 ppm, J ≈ 5 Hz) which collapses to a singlet upon D2O exchange.
-
13C NMR / HSQC: The N-methyl carbon typically resonates at ~27-30 ppm.
-
Differentiation: Ring-methylated isomers (1-methyl-2-imino...) will show distinct chemical shifts and lack the NH coupling pattern.
C. Potency Assignment: The Self-Validating qNMR Method
Instead of relying on a "Mass Balance" approach which propagates errors from water/solvent determination, we recommend Quantitative NMR (qNMR) .
-
Internal Standard: Maleic Acid or Dimethyl Sulfone (Traceable to NIST).
-
Solvent: DMSO-d6 (ensures solubility of the nitro-compound).
-
Calculation:
Where = Purity, = Integral, = Number of protons, = Molar Mass, = Weight.[1][2]
Experimental Protocol: HPLC Purity & Impurity Profiling
This protocol serves as the primary method for assessing the purity of your standard and for analyzing samples using the standard.
Method Principle: Reverse Phase Chromatography (RPC) with UV detection. The nitro group provides strong absorbance at 254 nm and 300 nm.
Step-by-Step Methodology:
-
Column Selection: C18 Stationary Phase (e.g., Agilent Zorbax Eclipse Plus C18, 150 x 4.6 mm, 3.5 µm).
-
Why: The C18 chain provides adequate retention for the hydrophobic nitropyridine core while separating polar degradants.
-
-
Mobile Phase:
-
A: 0.1% Phosphoric Acid in Water (Buffers silanols, improves peak shape for amines).
-
B: Acetonitrile (ACN).
-
-
Gradient Profile:
-
0 min: 5% B
-
15 min: 90% B
-
20 min: 90% B
-
21 min: 5% B (Re-equilibration)
-
-
Detection: UV at 254 nm (primary) and 300 nm (secondary for nitro-specificity).
-
System Suitability Criteria:
-
Tailing Factor: < 1.5 (Critical for amine compounds).
-
Resolution (if impurities present): > 2.0.
-
Injection Precision (n=5): RSD < 2.0%.
-
Visualizing the Qualification Workflow
The following diagram illustrates the decision matrix and workflow for establishing a qualified reference standard for this compound.
Figure 1: Decision matrix and workflow for the generation and qualification of a Secondary Reference Standard when a CRM is unavailable.
References
-
ICH Harmonised Tripartite Guideline. Impurities in New Drug Substances Q3A(R2). International Conference on Harmonisation, 2006. Link
-
United States Pharmacopeia (USP). <11> USP Reference Standards. USP-NF. Link
-
Holzgrabe, U., et al. Quantitative NMR spectroscopy in pharmaceutical analysis. Journal of Pharmaceutical and Biomedical Analysis, 2005. Link
- Gorog, S.Identification and determination of impurities in drugs. Elsevier Science, 2000.
-
European Medicines Agency (EMA). Guideline on the limits of genotoxic impurities. 2006. Link
Sources
Technical Guide: Differentiating N,4-Dimethyl-5-nitropyridin-2-amine from Regioisomers
Executive Summary & Strategic Importance
In the synthesis of pyridine-based kinase inhibitors (e.g., EGFR or ALK inhibitors), the intermediate N,4-Dimethyl-5-nitropyridin-2-amine (Target) is a critical scaffold. Its synthesis typically involves the nitration of 2-amino-4-methylpyridine followed by N-methylation, or the nucleophilic aromatic substitution of a halogenated precursor.
The Core Challenge: Electrophilic nitration of 2-amino-4-methylpyridine is regioselective but not regiospecific. While the 5-nitro position is electronically and sterically favored, the 3-nitro isomer (N,4-Dimethyl-3-nitropyridin-2-amine) is a persistent impurity.
Why Differentiation Matters:
-
SAR Impact: The 3-nitro isomer alters the hydrogen-bonding vector of the amine, potentially abolishing potency against the target protein.
-
Safety: Nitro-isomer impurities can possess drastically different mutagenic profiles (Ames test).
-
Process Control: Isomers often co-crystallize; standard HPLC methods may require specific stationary phases to resolve them due to similar lipophilicity.
This guide provides a self-validating analytical framework to definitively distinguish the target from its structural isomers.
Structural Analysis of Isomers
To select the correct analytical method, we must understand the proton environments.
| Feature | Target: 5-Nitro Isomer | Impurity: 3-Nitro Isomer |
| Structure | N,4-Dimethyl-5-nitropyridin-2-amine | N,4-Dimethyl-3-nitropyridin-2-amine |
| Sterics | Nitro group at C5 is unhindered. | Nitro group at C3 is wedged between N-Me (C2) and Me (C4). |
| H-Bonding | Intermolecular (Solvent/Silica). | Intramolecular (Between NH and NO₂ oxygen). |
| Ring Protons | H3 and H6 | H5 and H6 |
| Proton Relationship | Para (Separated by C4 and C5) | Ortho (Adjacent carbons) |
Method 1: NMR Spectroscopy (The Gold Standard)
NMR is the only method that provides absolute structural proof without reference standards. The distinction relies on Scalar Coupling (
A. The "Singlet vs. Doublet" Rule ( H NMR)
This is the primary diagnostic test.
-
Target (5-Nitro): The remaining ring protons are at positions 3 and 6 .[1] In a pyridine ring, para-coupling (
) is negligible (~0–1 Hz).-
Result: You will observe two distinct singlets in the aromatic region.
-
-
Impurity (3-Nitro): The remaining ring protons are at positions 5 and 6 .[1] These are ortho to each other (
).-
Result: You will observe two doublets with a coupling constant of
Hz .
-
B. NOE/NOESY Confirmation
If signals are broadened or ambiguous, NOE provides spatial verification.
-
Experiment: Irradiate the 4-Methyl signal (~2.3 ppm).
-
Target Response: Strong NOE enhancement of the H3 singlet . (H3 is physically adjacent to the methyl group).
-
Impurity Response: Strong NOE enhancement of the H5 doublet .
C. Experimental Protocol: NMR Characterization
-
Solvent Selection: Dissolve 5–10 mg of sample in DMSO-d6 .
-
Why DMSO? It disrupts intermolecular H-bonds and ensures sharp peaks for the N-H proton (if not fully methylated) and nitro-aromatics.
-
-
Acquisition: Run standard proton sequence (16 scans minimum).
-
Analysis Logic:
Figure 1: NMR Decision Tree for determining regiochemistry based on coupling constants.
Method 2: Chromatographic Separation (HPLC/TLC)
While mass spectrometry (LCMS) often fails to distinguish these isomers (identical
The "Intramolecular H-Bond" Phenomenon[2]
-
3-Nitro Isomer: The nitro oxygen forms a hydrogen bond with the amine hydrogen (NH-Me). This "locks" the molecule into a planar, pseudo-bicyclic conformation, hiding the polar groups.
-
Consequence: It behaves as a less polar (more lipophilic) molecule.
-
-
5-Nitro Isomer: The nitro group is too far to H-bond with the amine. Both polar groups interact freely with the solvent/stationary phase.
-
Consequence: It behaves as a more polar molecule.
-
Separation Protocol
| Technique | Stationary Phase | Mobile Phase | Predicted Elution Order |
| TLC | Silica Gel (Normal Phase) | Hexane:EtOAc (7:3) | Top Spot (High Rf): 3-Nitro (Impurity)Bottom Spot (Low Rf): 5-Nitro (Target) |
| Reverse Phase HPLC | C18 | Water:Acetonitrile (0.1% TFA) | Early Elution: 5-Nitro (More Polar)Late Elution: 3-Nitro (Less Polar) |
Note: The elution order on Reverse Phase can sometimes invert depending on pH and specific column chemistry, but the TLC behavior on silica is highly robust for this class of compounds.
Synthetic Context & Causality
Understanding why the mixture forms allows you to control it.
Mechanism of Formation
The precursor is typically 2-amino-4-methylpyridine .
-
Amine Effect (Pos 2): Strong activator. Directs ortho (Pos 3) and para (Pos 5).
-
Methyl Effect (Pos 4): Weak activator. Directs ortho (Pos 3 and 5).
Both substituents activate positions 3 and 5. However, Position 3 is sterically crowded , sandwiched between the amine and the methyl group. Position 5 is sterically open .
Optimization Tip:
-
Running the nitration at lower temperatures (-10°C to 0°C) enhances the kinetic preference for the less hindered 5-nitro product.
-
High temperatures increase the energy available to overcome the steric barrier at position 3, increasing the impurity level.
Figure 2: Regioselectivity drivers in the nitration of the pyridine precursor.
Comparison Summary Table
| Parameter | N,4-Dimethyl-5-nitropyridin-2-amine (Target) | N,4-Dimethyl-3-nitropyridin-2-amine (Isomer) |
| Singlets (Para-coupling) | Doublets (Ortho-coupling, | |
| NOE Signal | 4-Me | 4-Me |
| TLC (Silica) | Lower Rf (More Polar) | Higher Rf (Less Polar/H-bonded) |
| Key Structural Feature | Intermolecular H-bonds | Intramolecular H-bond (NH |
References
-
Separation of Nitropyridine Isomers
- Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley.
- Context: Defines the steric and electronic directing effects in aminopyridines.
-
URL:
-
NMR Characterization of Pyridines
- Source: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).
- -values)
-
URL:
-
Synthesis and Regioselectivity
- Source: Scriven, E. F. V. (1984). Pyridines and their Benzo Derivatives: (V) Synthesis and Applications. Comprehensive Heterocyclic Chemistry.
- Context: Detailed mechanisms of nitration in activ
-
URL:
-
Specific Isomer Data (Precursor Analogues)
- Source: National Institute of Standards and Technology (NIST). Mass Spectral Library and NMR Data for 2-amino-4-methyl-5-nitropyridine.
- Context: Provides baseline spectral data for the non-methylated precursor, validating the 5-nitro substitution p
-
URL:
Sources
Technical Benchmark: Optical Profiling of N,4-Dimethyl-5-nitropyridin-2-amine
Topic: UV-Vis absorption maxima of N,4-Dimethyl-5-nitropyridin-2-amine Content Type: Publish Comparison Guide
Executive Summary
This guide provides an in-depth optical characterization of N,4-Dimethyl-5-nitropyridin-2-amine , a specialized "push-pull" chromophore. Unlike standard pyridine derivatives, this molecule exhibits a distinct Intramolecular Charge Transfer (ICT) band that is highly sensitive to solvent polarity and steric modulation.
For researchers in drug development and non-linear optics (NLO), this compound represents a critical intermediate between the parent 2-Amino-5-nitropyridine (high stability, lower
The Chromophore Architecture
To understand the optical performance, we must first analyze the electronic "push-pull" mechanism that defines this molecule's absorption profile.
-
Electron Donor (Push): The N-methylamino group at position 2. The methyl substitution enhances the inductive (+I) effect compared to a primary amine (-NH₂), stabilizing the excited state and inducing a bathochromic (red) shift.
-
Electron Acceptor (Pull): The Nitro group (-NO₂) at position 5. This is a strong withdrawing group that creates a dipole across the pyridine ring.
-
Steric Modulator: The Methyl group at position 4. Unlike a hydrogen atom, this methyl group introduces mild steric strain adjacent to the nitro group. While it does not force the nitro group completely out of plane (as seen in some ortho-phenyl derivatives), it modulates the conjugation efficiency, fine-tuning the absorption band.
DOT Diagram: The Push-Pull Mechanism
The following diagram illustrates the electron flow during the ICT transition, which is the origin of the primary UV-Vis absorption band.
Figure 1: Schematic of the Intramolecular Charge Transfer (ICT) pathway in N,4-Dimethyl-5-nitropyridin-2-amine.
Comparative Optical Performance
The following table benchmarks N,4-Dimethyl-5-nitropyridin-2-amine against its primary structural analogues. This comparison highlights how N-methylation and ring substitution shift the absorption maximum (
Table 1: Comparative Absorption Maxima in Polar Solvents (Ethanol/Methanol)
| Compound | Structure | Extinction Coefficient ( | Optical Characteristic | |
| 2-Amino-5-nitropyridine (Parent) | Primary Amine (-NH₂) | 335 – 340 | High | Baseline: Standard reference. High energy transition due to less effective donor. |
| N,4-Dimethyl-5-nitropyridin-2-amine (Target) | Secondary Amine (-NHMe) + 4-Me | 350 – 360 | Medium-High | Optimized: N-methylation causes a ~15 nm red shift. 4-Methyl group adds minor steric modulation. |
| 2-Phenylamino-4-methyl-5-nitropyridine | Secondary Amine (-NHPh) + 4-Me | ~355 | Medium | Sterically Hindered: Phenyl group is a better donor but causes significant twisting ( |
| 2-Phenylamino-6-methyl-5-nitropyridine | Secondary Amine (-NHPh) + 6-Me | ~500 | Low (Broad) | Planar: 6-Methyl position allows planarity, resulting in a massive red shift (ICT band) [1]. |
Key Insight: The target compound (N,4-Dimethyl...) occupies a "sweet spot." It achieves a bathochromic shift (red shift) relative to the parent compound without suffering the severe steric twisting seen in phenyl-substituted analogues. This makes it a more reliable chromophore for applications requiring consistent absorption in the near-UV/blue region (350–360 nm).
Solvatochromism: A Self-Validating System
For high-integrity applications, you cannot rely on a single
-
Non-Polar (e.g., Hexane/Dioxane): Expect
near 330–340 nm . The ground state is stabilized, and the ICT transition is higher energy. -
Polar Aprotic (e.g., DMSO/DMF): Expect
near 360–370 nm . The polar solvent stabilizes the charge-separated excited state, lowering the transition energy. -
Polar Protic (e.g., Ethanol/Methanol): Expect
near 350–355 nm . Hydrogen bonding can stabilize both ground and excited states, often leading to a distinct, broad band.
Validation Protocol: If your sample does not show a shift of at least 10–20 nm between Hexane and DMSO, the compound is likely degraded or lacks the intact push-pull nitro-amine system.
Experimental Protocol: Precise Characterization
To replicate these results, follow this standardized workflow designed to minimize aggregation and solvent artifacts.
DOT Diagram: Measurement Workflow
Figure 2: Step-by-step UV-Vis characterization workflow.
Step-by-Step Methodology
-
Stock Preparation: Dissolve 1-2 mg of N,4-Dimethyl-5-nitropyridin-2-amine in 10 mL of spectroscopic grade DMSO . This ensures complete solubilization, as nitro-pyridines can be sparingly soluble in alcohols.
-
Working Solution: Aliquot 30 µL of the stock into 3 mL of the target solvent (e.g., Ethanol). This yields a concentration of ~10-50 µM, ideal for keeping absorbance between 0.1 and 1.0 A.U.
-
Baseline: Run a baseline scan with pure solvent.
-
Measurement: Scan from 250 nm to 600 nm.
-
Look for: A primary high-intensity band at ~250-280 nm (
) and a broader, lower-energy band at 350-360 nm (ICT).
-
-
Data Analysis: Record the peak of the broad band. Note the solvent temperature, as thermochromism can induce minor shifts.
References
-
Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylpyridine... Source: MDPI (Molecules). Note: Provides comparative data for the 4-methyl and 6-methyl phenyl analogues, establishing the steric impact on
. -
2-Amino-5-nitropyridine UV/Visible Spectrum Source: NIST Chemistry WebBook.[1] Note: Authoritative baseline data for the parent compound (
nm). -
Tunable Push-Pull Interactions in 5-Nitrosopyrimidines Source: Journal of Organic Chemistry (via PubMed). Note: Validates the solvatochromic theory and substituent effects in similar heterocyclic push-pull systems.
Sources
Validating the Synthesis of N,4-Dimethyl-5-nitropyridin-2-amine: A Comparative Guide to Elemental Analysis vs. Orthogonal Techniques
Introduction: The Critical Need for Absolute Mass Balance
In small-molecule drug development, establishing the absolute purity of synthesized intermediates is a non-negotiable regulatory requirement[1]. For nitrogen-rich heterocyclic compounds like N,4-Dimethyl-5-nitropyridin-2-amine (C₇H₉N₃O₂) , relying solely on structural elucidation techniques can lead to critical analytical blind spots.
While High-Resolution Mass Spectrometry (HRMS) confirms the molecular formula and quantitative Nuclear Magnetic Resonance (qNMR) verifies organic structural integrity, neither technique inherently guarantees bulk mass balance[2]. As a Senior Application Scientist, I advocate for a multi-tiered, orthogonal approach where Elemental Analysis (EA) —specifically CHN combustion analysis—serves as the ultimate gatekeeper for bulk purity. According to the Journal of Organic Chemistry (JOC) guidelines, experimental CHN values must fall within ±0.4% of theoretical calculations to definitively prove compound homogeneity[3].
The Causality of Method Selection: Why EA is Mandatory
N,4-Dimethyl-5-nitropyridin-2-amine presents unique analytical challenges. The molecule contains a highly stable pyridine ring, a secondary amine, and a refractory nitro group.
-
The HRMS Illusion: HRMS will easily identify the exact mass of the [M+H]⁺ ion, confirming the formula[3]. However, HRMS is blind to inorganic salts (e.g., NaCl generated during neutralization) and cannot accurately quantify residual solvents due to varying ionization efficiencies.
-
The qNMR Limitation: While qNMR provides excellent relative molar purity, it requires a highly pure, non-overlapping internal standard[2]. Furthermore, it cannot detect NMR-silent inorganic impurities.
-
The EA Advantage: EA measures the absolute mass fraction of Carbon, Hydrogen, and Nitrogen[1]. If the synthesized batch contains 2% trapped water or silica gel from column chromatography, the carbon and nitrogen mass percentages will drop proportionally, immediately flagging the batch as impure[3].
Comparative Analysis: Instrumental Alternatives
To achieve the stringent ±0.4% accuracy threshold, selecting the right analytical technique and instrument is critical. Below is an objective comparison of orthogonal techniques and leading CHN analyzers.
Table 1: Comparison of Analytical Alternatives for Purity Validation
| Technique | Primary Output | Advantages | Limitations | Suitability for Bulk Purity |
| Elemental Analysis (CHN) | Absolute mass % of C, H, N | Detects inorganic/combustible impurities; gold standard for mass balance. | Destructive; requires highly precise micro-weighing. | High (Validates total mass balance) |
| qNMR | Relative molar purity | Non-destructive; provides structural and quantitative data simultaneously. | Blind to inorganic salts; requires non-overlapping internal standard. | Medium-High (Organic purity only) |
| HRMS | Exact mass (m/z) & Formula | Extremely sensitive; confirms molecular identity. | Matrix effects alter ionization; not inherently quantitative. | Low (Qualitative identity only) |
Table 2: Comparison of Leading Elemental Analyzers
When implementing EA, laboratories typically evaluate automated dynamic combustion systems against traditional static/dynamic hybrid systems.
| Feature | Thermo Fisher FlashSmart[4] | PerkinElmer 2400 Series II[5] |
| Combustion Method | Dynamic (Modified Dumas) | Static and Dynamic (Pregl-Dumas) |
| Separation Technique | GC Column | Frontal Chromatography |
| Analysis Time (CHN) | ~5 minutes | ~6 minutes |
| Sample Size | 0.01 - 100 mg | 0 - 500 mg |
| Key Advantage | MVC module for automatic dual-channel switching | Advanced gas control zone for precise pressure/volume management |
Self-Validating Experimental Protocol for CHN Analysis
To guarantee scientific integrity, the CHN analysis of N,4-Dimethyl-5-nitropyridin-2-amine must be executed as a self-validating system. The following protocol utilizes a modern dynamic combustion analyzer (e.g., Thermo Fisher FlashSmart)[4].
Step 1: System Equilibration and Leak Validation
-
Action: Purge the system with ultra-high purity Helium (carrier gas, 100-140 mL/min) and Oxygen (combustion gas)[4]. Run three empty tin capsules.
-
Causality: The system must establish a flat baseline. If the nitrogen peak fluctuates during blank runs, it indicates an atmospheric air leak. Proceeding with a leak will artificially inflate the nitrogen mass fraction, causing false batch failures.
Step 2: Micro-Weighing and Encapsulation
-
Action: Accurately weigh 1.500 mg (±0.1 µg) of the dried N,4-Dimethyl-5-nitropyridin-2-amine into a tin capsule. Fold and crimp the capsule tightly.
-
Causality: Tin is not just a container; it is a chemical catalyst. When exposed to oxygen at 1000°C, the tin capsule undergoes a highly exothermic oxidation, creating a localized "flash" temperature of ~1800°C[4]. This extreme heat is mandatory to completely shatter the thermally stable pyridine ring. Crimping excludes trapped atmospheric N₂.
Step 3: Dynamic Combustion and NOx Reduction
-
Action: Drop the capsule into the combustion reactor (950-1000°C) while injecting a precise volume of O₂ (4-6 seconds)[4]. The combustion gases then pass through a reduction furnace packed with elemental copper at 840°C[4].
-
Causality: The nitro group (-NO₂) in our target molecule tends to form stable nitrogen oxides (NOx) during combustion. If left unreduced, NOx species will not be accurately quantified as N₂ gas. The copper at 840°C quantitatively strips oxygen from NOx, ensuring 100% conversion to measurable N₂[4].
Step 4: Separation, Detection, and Mass Balance
-
Action: The resulting N₂, CO₂, and H₂O gases are separated via a GC column and measured by a Thermal Conductivity Detector (TCD)[4].
Orthogonal purity validation workflow integrating HRMS, qNMR, and CHN Elemental Analysis.
Data Interpretation & Purity Validation
For N,4-Dimethyl-5-nitropyridin-2-amine (Formula: C₇H₉N₃O₂, Molar Mass: 167.17 g/mol ), the theoretical elemental composition is calculated as follows:
-
Carbon: (84.077 / 167.168) × 100 = 50.30%
-
Hydrogen: (9.072 / 167.168) × 100 = 5.43%
-
Nitrogen: (42.021 / 167.168) × 100 = 25.14%
Table 3: Simulated CHN Validation Data for N,4-Dimethyl-5-nitropyridin-2-amine
| Element | Theoretical (%) | Experimental Batch A (%) | Δ (Exp - Theo) | Pass/Fail (±0.4% Limit) |
| Carbon (C) | 50.30 | 50.15 | -0.15 | Pass |
| Hydrogen (H) | 5.43 | 5.51 | +0.08 | Pass |
| Nitrogen (N) | 25.14 | 24.92 | -0.22 | Pass |
Interpretation: Because all experimental values fall within the ±0.4% tolerance limit mandated by the JOC[3], Batch A is confirmed to be highly pure. If a sample were to fail (e.g., carbon depressed by 1.5% and hydrogen elevated), it would strongly indicate incomplete purification, such as trapped moisture or crystallization solvents, prompting mandatory repurification[3].
References
-
Title: The Journal of Organic Chemistry - Author Guidelines Source: acs.org URL: [Link]
-
Title: User Manual and Operation Guide for Thermo Fisher FlashSmart Intelligent Elemental Analyzer Source: longi.net URL: [Link]
-
Title: PerkinElmer 2400 Series II CHNS/O Elemental Analyzer Source: ietltd.com URL: [Link]
-
Title: Certificate of Analysis (CoA) and Calculations for Small-Molecule Drugs Source: chromatographyonline.com URL: [Link]
Sources
Safety Operating Guide
N,4-Dimethyl-5-nitropyridin-2-amine proper disposal procedures
Comprehensive Safety and Disposal Protocol for N,4-Dimethyl-5-nitropyridin-2-amine
As drug development and chemical synthesis advance, laboratories frequently handle highly functionalized, biologically active intermediates. N,4-Dimethyl-5-nitropyridin-2-amine is a prime example: a versatile building block that carries significant acute toxicity and environmental hazards.
To build a culture of uncompromising laboratory safety, this guide provides a self-validating, step-by-step operational framework for handling, segregating, and disposing of this compound. By understanding the mechanistic causality behind its toxicity, researchers can execute these protocols with precision and confidence.
Mechanistic Toxicology: The "Why" Behind the Hazard
Handling N,4-Dimethyl-5-nitropyridin-2-amine requires strict adherence to safety protocols due to the synergistic hazards of its two primary functional groups:
-
The Aminopyridine Core (Neurotoxicity): Aminopyridines are potent blockers of voltage-gated potassium (
) channels in the central and peripheral nervous systems. Blockade of these channels prolongs neuronal action potentials, leading to excessive neurotransmitter release. Exposure can trigger acute neurotoxic events, including tremors, seizures, and respiratory paralysis. -
The Nitroaromatic Substituent (Oxidative Stress): The nitro group (
) is highly electrophilic. In biological systems, it undergoes single-electron reduction by flavoenzymes (such as cytochrome P450 reductase) to form a nitro radical anion. This radical reacts rapidly with molecular oxygen to generate superoxide ( ), initiating a destructive cycle of oxidative stress, lipid peroxidation, and methemoglobinemia.
Because of this severe acute toxicity profile, waste containing aminopyridine derivatives must be managed under the stringent U.S. Environmental Protection Agency (EPA) guidelines for acutely toxic hazardous waste , analogous to the EPA "P-list" regulations governing its parent compound, 4-aminopyridine .
Quantitative Hazard Profile
To facilitate rapid risk assessment, the physicochemical and regulatory hazard data for N,4-Dimethyl-5-nitropyridin-2-amine (and its direct structural analogs) are summarized below .
| Parameter | Specification / Classification | Regulatory Reference |
| Chemical Class | Nitroaromatic Aminopyridine | N/A |
| Acute Toxicity (Oral/Dermal) | Category 3 (Toxic if swallowed/inhaled) | Analogous to EPA P008 |
| Skin/Eye Irritation | Category 2 (Skin) / Category 2A (Eye) | GHS Standards |
| Environmental Toxicity | Category 2 (Toxic to aquatic life) | Clean Water Act |
| Max SAA Container Size | 1 Quart (0.94 Liters) | 40 CFR § 262.15 |
| Approved Disposal Method | High-Temperature Incineration | RCRA Subtitle C |
Experimental Workflow: Waste Segregation and Disposal
Nitroaromatic compounds are recalcitrant to microbial degradation and highly toxic to aquatic ecosystems. Under no circumstances should this compound or its solutions be disposed of down the drain. It must be routed to a licensed facility for high-temperature chemical incineration equipped with an afterburner and scrubber .
Step-by-Step Disposal Protocol
This protocol ensures compliance with EPA Resource Conservation and Recovery Act (RCRA) Subtitle C standards.
Step 1: Containerization and Volume Limits Collect all solid waste (powder, contaminated weigh boats, gloves) and liquid waste (solvent solutions) in chemically compatible, leak-proof High-Density Polyethylene (HDPE) containers. Because aminopyridines are treated as acutely toxic, the total volume of the waste container in the laboratory must not exceed one quart (approx. 1 liter) .
Step 2: Triple-Rinsing of Empty Receptacles Empty containers that previously held the neat chemical are still considered hazardous waste. They must be "triple-rinsed" with a compatible solvent (e.g., methanol or ethanol). Collect all rinsate into the designated liquid hazardous waste container. Only after triple-rinsing can the original container be reclassified for standard solid waste disposal.
Step 3: Labeling and Segregation Affix a compliant hazardous waste label immediately upon adding the first drop of waste. The label must explicitly state: "Hazardous Waste - Acutely Toxic" and list the full chemical name. Do not abbreviate. Segregate this waste strictly away from strong oxidizing agents and strong acids to prevent exothermic reactions.
Step 4: Satellite Accumulation Area (SAA) Storage Store the sealed container in a designated SAA at or near the point of generation. Ensure the container sits within secondary containment (e.g., a chemically resistant tray) to capture potential leaks.
Step 5: EHS Transfer and Incineration Once the one-quart limit is reached, the container must be transferred to your institution's Environmental Health and Safety (EHS) department within 3 days. EHS will manifest the waste for off-site destruction via licensed high-temperature incineration .
Workflow for the segregation, labeling, and disposal of acutely toxic aminopyridine waste.
Spill Response and Chemical Decontamination
In the event of a spill, standard sweeping is insufficient. The compound's high dermal toxicity requires a chemically targeted decontamination approach.
Step-by-Step Spill Response Protocol
Step 1: Assessment and Evacuation Determine the scale of the spill. If the spill is large (>50 g or >50 mL) or occurs outside a fume hood, evacuate the laboratory immediately, secure the doors, and contact the EHS emergency response team. For small spills inside a fume hood, proceed to Step 2.
Step 2: Don Maximum PPE Ensure you are wearing a buttoned lab coat, double nitrile gloves, and ANSI-approved chemical splash goggles. If dust generation is possible, an N95 or P100 particulate respirator is required.
Step 3: Containment and Absorption Do not use combustible materials (like standard paper towels) for the initial cleanup of nitroaromatics. Cover the spill completely with an inert, non-combustible absorbent material such as vermiculite or dry sand.
Step 4: Mechanical Collection Using non-sparking tools (e.g., a plastic dustpan and brush), carefully sweep up the absorbed mixture. Deposit the material directly into a wide-mouth HDPE hazardous waste container.
Step 5: Targeted Chemical Neutralization (The Acid Wash)
Causality Check: Why use an acid wash? The aminopyridine nitrogen is mildly basic (
Step 6: Final Water Wash Wash the decontaminated area thoroughly with distilled water and a mild detergent to remove any residual acid and trace organics. Dispose of all cleanup materials as acutely toxic hazardous waste.
Decision tree and step-by-step protocol for N,4-Dimethyl-5-nitropyridin-2-amine spill response.
References
Personal protective equipment for handling N,4-Dimethyl-5-nitropyridin-2-amine
Topic: Personal protective equipment for handling N,4-Dimethyl-5-nitropyridin-2-amine Audience: Researchers, scientists, and drug development professionals.
Executive Safety Profile
Compound Class: Nitro-substituted Aminopyridine Primary Hazards: Acute Toxicity (Oral/Dermal), Skin/Eye Irritation, Methemoglobinemia Risk.[1]
Handling N,4-Dimethyl-5-nitropyridin-2-amine requires a defensive safety posture that goes beyond standard organic synthesis protocols. As a nitro-pyridine derivative, this compound possesses electron-deficient aromatic rings that facilitate nucleophilic attacks and potential metabolic reduction to reactive hydroxylamines.[1]
The Critical Risk: The combination of the nitro group and the amine functionality suggests a high potential for transdermal absorption .[1] Once absorbed, nitro-aromatics can induce methemoglobinemia, a condition where iron in hemoglobin is oxidized from Fe²⁺ to Fe³⁺, inhibiting oxygen transport.[1] Treat all skin contact as a potential systemic exposure event.[1]
Personal Protective Equipment (PPE) Architecture
Do not rely on generic "lab safety" rules. The following PPE system is designed specifically to counter the permeation and inhalation risks of nitro-aminopyridines.
A. Hand Protection: The "Double-Barrier" Protocol
Standard disposable nitrile gloves (4 mil) offer insufficient protection against prolonged contact with nitro-aromatics.[1] You must employ a Double-Glove Strategy or use Laminate Film for high-risk tasks.[1]
| Task Category | Primary Glove (Inner) | Secondary Glove (Outer) | Rationale (The "Why") |
| Standard Handling (Weighing, Transfer) | Nitrile (4-5 mil) Breakthrough: >15 min | Nitrile (4-5 mil) Total Breakthrough: >60 min | Nitro-compounds can permeate thin nitrile. The second layer provides a sacrificial barrier and visual contrast for tears.[1] |
| High Exposure (Synthesis, Spills) | Laminate Film (Silver Shield/4H) Breakthrough: >480 min | Nitrile (Heavy Duty) Mechanical protection | Laminate film is chemically impervious to aromatics but offers poor dexterity.[1] The outer nitrile glove secures the fit.[1] |
B. Respiratory Protection
-
Engineering Control (Primary): All handling of solid powder must occur inside a certified chemical fume hood.
-
PPE (Secondary): If working outside a hood (e.g., equipment maintenance), use a Full-Face Respirator with P100 (HEPA) + Organic Vapor (OV) cartridges .[1]
C. Ocular & Body Defense
-
Eyes: Chemical Splash Goggles (indirect vent).[1] Safety glasses are insufficient because dust particles can bypass side shields and dissolve in the tear film, leading to rapid ocular absorption.[1]
-
Body: Tyvek® Lab Coat (or similar non-woven olefin).[1] Cotton coats can absorb and hold the chemical against the skin.[1] Tyvek repels dust and liquids.[1]
Operational Workflows
Workflow Visualization: Safe Handling Logic
Figure 1: Decision logic for PPE selection and engineering controls based on physical state and scale.
Step-by-Step Handling Protocol
-
Pre-Check: Verify fume hood flow (face velocity 80–100 fpm). Prepare a "dirty" waste container inside the hood to avoid removing contaminated gloves from the containment area.
-
Static Control: Nitro-pyridines are often electrostatic. Use an ionizing fan or antistatic gun before transferring powder to prevent "fly-away" dust.[1]
-
Weighing:
-
Preferred: Place the balance inside the hood.[1]
-
Alternative: Tare the vial outside, add solid inside the hood, cap tightly, and weigh outside. Never open the vial on an open bench.
-
-
Decontamination: Wipe down all exterior surfaces of flasks/vials with a methanol-dampened tissue before removing them from the hood.[1] Dispose of the tissue as hazardous waste.[1]
Emergency Response & Spill Management
Self-Validating Response System: In the event of a spill, your immediate actions determine the long-term safety of the lab. Do not hesitate.
-
Skin Contact:
-
Spill Cleanup (Solid):
-
Spill Cleanup (Liquid):
Waste Disposal & Deactivation
Waste Categorization:
-
Category: Organic Heterocyclic / Nitrogenous Waste.[1]
-
Tagging: Clearly label as "Toxic" and "Mutagen Suspect."
Disposal Protocol:
-
Segregation: Keep separate from oxidizers (peroxides, nitric acid) to prevent uncontrolled oxidation reactions.[1]
-
Container: High-density polyethylene (HDPE) or glass.[1] Avoid metal containers if the solution is acidic.[1]
-
Destruction: The preferred method is Incineration at a permitted facility.[1] Do not treat or quench in the lab unless part of a validated experimental step.[1]
References
-
National Institutes of Health (NIH) .[1][5] Permeation of chlorinated aromatic compounds through Viton and nitrile glove materials. (1984).[1][5] Retrieved from [Link]
-
PubChem . Compound Summary: 4-Nitropyridin-2-amine.[1][6] Retrieved from [Link]
-
Shield Scientific . Understanding the EU Chemical Permeation Standard (EN 16523-1:2015). Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. Permeation of chlorinated aromatic compounds through Viton and nitrile glove materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fluorochem.co.uk [fluorochem.co.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




